2-(Morpholinomethyl)acrylic acid
Description
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Properties
IUPAC Name |
2-(morpholin-4-ylmethyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-7(8(10)11)6-9-2-4-12-5-3-9/h1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZSSKAOSOCVPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1CCOCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439182 | |
| Record name | 2-(Morpholinomethyl)acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4432-44-4 | |
| Record name | 2-(Morpholinomethyl)acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Morpholinomethyl)acrylic acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Morpholinomethyl)acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Morpholinomethyl)acrylic acid is a versatile bifunctional molecule integrating a reactive acrylic acid moiety and a tertiary amine in the form of a morpholine ring. This unique structure makes it a valuable building block in polymer chemistry and a compound of interest in pharmaceutical research, particularly in the design of drug delivery systems. Its ability to participate in polymerization reactions while offering a site for pH-dependent protonation lends itself to the creation of "smart" materials that can respond to environmental changes. This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, tailored for professionals in research and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in various scientific endeavors.
| Property | Value | Reference(s) |
| IUPAC Name | 2-(morpholin-4-ylmethyl)prop-2-enoic acid | [1][] |
| CAS Number | 4432-44-4 | [1][3] |
| Molecular Formula | C₈H₁₃NO₃ | [1][3] |
| Molecular Weight | 171.19 g/mol | [1] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 113.5-116.5 °C | [4] |
| pKa | 7.59 ± 0.03 (at 23 °C) | [] |
| Purity | ≥ 97% (by NMR) | [4] |
| Storage | 0-8 °C | [4] |
Synthesis and Purification
The primary synthetic route to this compound is the Mannich reaction.[][5] This three-component condensation reaction involves an active hydrogen compound (malonic acid), an aldehyde (formaldehyde), and a secondary amine (morpholine).
Experimental Protocol: Synthesis via Mannich Reaction
While a detailed, step-by-step published protocol specifically for this compound was not found in the search results, a general procedure based on the principles of the Mannich reaction for similar compounds can be outlined.[][6][7]
Reactants:
-
Malonic acid
-
Formaldehyde (typically as a 37% aqueous solution)
-
Morpholine
General Procedure:
-
Morpholine is typically reacted with formaldehyde to form the corresponding Eschenmoser's salt precursor or a reactive iminium ion in situ.
-
Malonic acid is then added to the reaction mixture. The reaction is often carried out in a suitable solvent, such as ethanol or water.
-
The reaction mixture is heated to a specific temperature for a set period to drive the condensation and subsequent decarboxylation.
-
Upon completion, the reaction mixture is cooled, and the product is isolated.
A visual representation of the general Mannich reaction workflow is provided below.
Caption: General workflow for the synthesis of this compound via the Mannich reaction.
Experimental Protocol: Purification by Recrystallization
Purification of the crude product is typically achieved by recrystallization. The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
General Procedure:
-
The crude solid is dissolved in a minimum amount of a suitable hot solvent (e.g., ethanol, water, or a mixture).
-
The hot solution is filtered to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly and undisturbed to promote the formation of pure crystals.
-
The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Spectroscopic and Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. While specific spectra for this compound were not found, the expected spectral features based on its structure are described below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the acrylic acid moiety, the methylene protons adjacent to the morpholine nitrogen and the acrylic double bond, and the methylene protons of the morpholine ring.
-
¹³C NMR: The carbon NMR spectrum should display distinct resonances for the carbonyl carbon, the olefinic carbons, the methylene carbons of the morpholine ring, and the methylene carbon linking the morpholine and acrylate groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum should exhibit characteristic absorption bands corresponding to the functional groups present in the molecule:
-
A broad O-H stretching band for the carboxylic acid.
-
A C=O stretching band for the carbonyl group.
-
C=C stretching for the alkene.
-
C-N and C-O-C stretching vibrations from the morpholine ring.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The predicted monoisotopic mass is 171.08954 Da.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of this compound. A reverse-phase method would be suitable, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
The general workflow for the analytical characterization of this compound is illustrated below.
Caption: Workflow for the analytical characterization of this compound.
Reactivity and Stability
The reactivity of this compound is dictated by its two primary functional groups: the acrylic acid and the morpholine moiety.
-
Acrylic Acid Moiety: The double bond can undergo addition reactions and is susceptible to polymerization, which is a key feature for its use in creating polymers and hydrogels.[4] The carboxylic acid group can be deprotonated to form a carboxylate salt and can participate in esterification reactions.
-
Morpholine Moiety: As a tertiary amine, the nitrogen atom is basic and can be protonated in acidic conditions, imparting pH-sensitivity to polymers derived from this monomer.[8] The ether linkage within the morpholine ring is generally stable.
Information regarding the specific thermal stability of this compound is limited. However, acrylic acid derivatives can undergo polymerization upon heating, and the morpholine group is stable at elevated temperatures in the absence of oxygen.[8] For long-term storage, it is recommended to keep the compound at 0-8 °C.[4]
Applications in Drug Development
The unique pH-responsive nature of polymers derived from this compound makes them attractive for applications in controlled drug delivery.[4] The morpholine group, with a pKa in the physiological range, can become protonated in acidic environments, leading to changes in the polymer's conformation and swelling behavior. This property can be exploited to design hydrogels that release a therapeutic agent in a pH-dependent manner.
pH-Responsive Drug Release Mechanism
The proposed mechanism for pH-responsive drug release from a hydrogel incorporating this compound is outlined below.
Caption: Proposed mechanism of pH-responsive drug release from a hydrogel containing this compound.
This behavior is particularly advantageous for oral drug delivery systems designed to release their payload in specific regions of the gastrointestinal tract.[9][10][11][12]
Conclusion
This compound is a valuable monomer for the synthesis of functional polymers with applications in coatings, adhesives, and, most notably, in the pharmaceutical field for the development of smart drug delivery systems. Its synthesis via the Mannich reaction is straightforward, and its unique pH-responsive properties offer a versatile platform for creating materials that can respond to biological environments. Further research into its polymerization kinetics, the properties of its corresponding polymers, and its in vivo performance in drug delivery systems will undoubtedly expand its utility in the fields of materials science and medicine.
References
- 1. This compound | C8H13NO3 | CID 10397232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. Mannich reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchwithrowan.com [researchwithrowan.com]
- 10. pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | pH stimuli-responsive hydrogels from non-cellulosic biopolymers for drug delivery [frontiersin.org]
- 12. pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-(Morpholinomethyl)acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-(Morpholinomethyl)acrylic acid, a valuable building block in pharmaceutical and materials science. The document details the core synthetic methodology, presents available quantitative data, and outlines the experimental protocol based on established literature.
Introduction
This compound, also known as 2-(4-morpholinylmethyl)propenoic acid, is a zwitterionic monomer. Its unique structure, incorporating both a polymerizable acrylic acid moiety and a morpholine group, imparts desirable properties such as increased water solubility and biocompatibility to polymers. These characteristics make it a significant compound in the development of hydrogels, drug delivery systems, and other biomedical applications.
Core Synthesis Pathway: The Mannich Reaction
The principal and most widely cited method for the synthesis of this compound is the Mannich reaction.[1] This versatile one-pot, three-component condensation reaction involves an aminoalkylation of an acidic proton. In this specific synthesis, the reactants are:
-
An acidic component: Malonic acid
-
A non-enolizable aldehyde: Formaldehyde
-
A secondary amine: Morpholine
The reaction proceeds through the formation of an Eschenmoser's salt precursor from morpholine and formaldehyde, which then reacts with the enolate of malonic acid. Subsequent decarboxylation leads to the formation of the final product, this compound.
Synthesis Pathway Diagram
The logical flow of the Mannich reaction for the synthesis of this compound can be visualized as follows:
References
A Comprehensive Technical Guide to 2-(Morpholinomethyl)acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 2-(Morpholinomethyl)acrylic acid, a versatile building block with applications in polymer chemistry and potentially in the biomedical field. This document covers its chemical identity, synthesis, and analytical characterization based on available scientific literature.
Chemical Identification and Properties
This compound is a zwitterionic acrylic acid derivative. Its chemical structure incorporates a morpholine ring, which can enhance solubility and reactivity, making it a valuable monomer in the synthesis of functional polymers.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference |
| CAS Number | 4432-44-4 | [] |
| Molecular Formula | C8H13NO3 | [] |
| Molecular Weight | 171.2 g/mol | [] |
| IUPAC Name | 2-(morpholin-4-ylmethyl)prop-2-enoic acid | [] |
| Synonyms | 2-Morpholin-4-ylmethyl-acrylic acid | [] |
| Appearance | White to off-white solid | [] |
| Purity | ≥95% | [] |
Synthesis of this compound
The primary method for synthesizing this compound is the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde and a secondary amine, in this case, morpholine.
A key reference for the synthesis of a range of zwitterionic acrylic acid derivatives, including this compound, is the work by Bellini and Manchester (1998).[] They describe the synthesis via the Mannich reaction of malonic acid, formaldehyde, and a secondary amine.[] While the full detailed experimental protocol from this specific publication could not be accessed for this guide, a general procedure for this type of reaction is outlined below.
General Experimental Protocol: Mannich Reaction
Objective: To synthesize this compound from malonic acid, formaldehyde, and morpholine.
Materials:
-
Malonic acid
-
Formaldehyde (aqueous solution, e.g., 37%)
-
Morpholine
-
Appropriate solvent (e.g., ethanol, water)
-
Acid or base for pH adjustment (if necessary)
-
Apparatus for heating and stirring (e.g., round-bottom flask, condenser, magnetic stirrer, heating mantle)
Procedure:
-
Reaction Setup: A solution of malonic acid is prepared in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Addition of Reagents: Morpholine is added to the solution, followed by the slow addition of formaldehyde. The order of addition may vary depending on the specific protocol. The reaction is typically exothermic and may require cooling.
-
Reaction Conditions: The reaction mixture is then heated to a specific temperature for a set period to ensure the completion of the reaction. The exact temperature and duration would be optimized for this specific synthesis.
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled. The product may precipitate out of the solution or require extraction with an organic solvent.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent to yield pure this compound.[2][3][4][5][6]
Figure 1: General Workflow for the Synthesis and Purification of this compound
Caption: A generalized workflow for the synthesis and purification of this compound.
Analytical Characterization
The identity and purity of this compound are typically confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. For this compound, both ¹H NMR and ¹³C NMR would be used to confirm the presence of the morpholine ring, the acrylic acid moiety, and the methylene bridge.
General ¹H NMR and ¹³C NMR Experimental Protocol:
-
Sample Preparation: A small amount of the purified compound is dissolved in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
-
Data Acquisition: The NMR spectra are acquired on a high-resolution NMR spectrometer.
-
Spectral Analysis: The chemical shifts, integration values, and coupling patterns of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the structure of the molecule. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can be used for more detailed structural assignments.[7]
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized compound. A reversed-phase HPLC method is commonly employed for the analysis of acrylic acid and its derivatives.[8][9]
General HPLC Experimental Protocol:
-
Sample Preparation: A standard solution of the purified compound is prepared in a suitable solvent at a known concentration.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly used. The composition can be isocratic or a gradient.
-
Detection: A UV detector is often used, with the wavelength set to an appropriate value for the chromophore in the molecule (e.g., around 210 nm for the acrylic acid double bond).
-
-
Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. The purity is determined by the area percentage of the main peak.
Figure 2: Logical Flow for Analytical Characterization
Caption: A diagram illustrating the analytical workflow for confirming the structure and purity of this compound.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. While some acrylic acid and morpholine derivatives have been investigated for various biological activities, including antimicrobial and anti-inflammatory properties, these findings cannot be directly extrapolated to this compound without specific experimental evidence.[10][11][12] Further research is required to determine if this compound possesses any significant biological effects.
Conclusion
This compound, with the CAS number 4432-44-4, is a zwitterionic monomer that can be synthesized via the Mannich reaction. Its characterization is achieved through standard analytical techniques such as NMR and HPLC. While it holds potential as a building block in the development of functional polymers for various applications, its specific biological activities and mechanisms of action remain to be elucidated. This guide provides a foundational understanding of this compound for researchers and professionals in the field of chemical synthesis and drug development.
References
- 2. mt.com [mt.com]
- 3. researchgate.net [researchgate.net]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. publications.iupac.org [publications.iupac.org]
- 8. waters.com [waters.com]
- 9. waters.com [waters.com]
- 10. Antimicrobial activity of poly(acrylic acid) block copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antibacterial and Anti-Fungal Biological Activities for Acrylonitrile, Acrylamide and 2-Acrylamido-2-Methylpropane Sulphonic Acid Crosslinked Terpolymers - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-(Morpholinomethyl)acrylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Morpholinomethyl)acrylic acid, a molecule of interest in pharmaceutical and chemical research. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted and representative data based on the well-characterized spectroscopic features of its constituent functional groups: the morpholine ring and the acrylic acid moiety. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate empirical studies.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These values are derived from typical ranges for the respective functional groups and may vary based on solvent, concentration, and instrument parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| Vinyl (=CH₂) | 5.8 - 6.5 | Singlet (s) | 2H |
| Morpholine (-O-CH ₂-) | ~3.7 | Triplet (t) | 4H |
| Methylene bridge (-C-CH ₂-N-) | ~3.3 | Singlet (s) | 2H |
| Morpholine (-N-CH ₂-) | ~2.9 | Triplet (t) | 4H |
| Carboxylic acid (-COOH ) | 10 - 13 | Broad Singlet (br s) | 1H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (-C OOH) | 168 - 175 |
| Vinylic (C =CH₂) | 135 - 145 |
| Vinylic (=C H₂) | 125 - 135 |
| Morpholine (-O-C H₂-) | ~67 |
| Methylene bridge (-C-C H₂-N-) | ~55 |
| Morpholine (-N-C H₂-) | ~46 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad, Strong |
| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (Carboxylic acid) | 1700 - 1730 | Strong |
| C=C stretch (Vinyl) | 1620 - 1680 | Medium |
| C-N stretch (Amine) | 1000 - 1250 | Medium |
| C-O stretch (Ether) | 1070 - 1150 | Strong |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M]+• | 171.09 | Molecular ion |
| [M+H]+ | 172.09 | Protonated molecule |
| [M-H]- | 170.08 | Deprotonated molecule |
| C₄H₁₀NO+ | 88.08 | Fragment corresponding to the morpholine methylene cation |
| C₃H₃O₂- | 71.01 | Fragment corresponding to the acrylate anion |
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a small organic molecule like this compound.
Caption: A generalized workflow for spectroscopic analysis.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆)
-
NMR tube (5 mm)
-
Pipette
Protocol:
-
Weigh the appropriate amount of this compound and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently agitate the vial to ensure complete dissolution of the sample.
-
Transfer the solution to an NMR tube using a pipette.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire the ¹H spectrum, typically using a standard pulse program. Key parameters to set include the number of scans, acquisition time, and relaxation delay.
-
Acquire the ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans will be required. A proton-decoupled pulse program is standard.
-
Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (typically to the residual solvent peak or an internal standard like TMS).
-
Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities for all signals in both spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound (a small amount, ~1-2 mg)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Protocol (using ATR):
-
Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.
-
Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Process the spectrum using the spectrometer software. This may include baseline correction and peak picking.
-
Clean the ATR crystal and press arm thoroughly after the measurement.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.
Materials:
-
This compound
-
Mass spectrometer (e.g., with Electron Ionization (EI) or Electrospray Ionization (ESI) source)
-
Solvent for ESI (e.g., methanol, acetonitrile, water with a small amount of formic acid or ammonium acetate)
-
Sample vials
Protocol (using ESI):
-
Prepare a dilute solution of this compound in a suitable solvent system (e.g., 1 mg/mL in methanol/water).
-
Tune and calibrate the mass spectrometer according to the manufacturer's instructions.
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography system.
-
Acquire the mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity of the molecular ion.
-
If desired, perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.
-
Process and analyze the resulting mass spectra to determine the mass-to-charge ratios of the parent ion and any significant fragment ions.
This guide serves as a foundational resource for the spectroscopic characterization of this compound. Researchers are encouraged to use these predicted data and protocols as a starting point for their own empirical investigations.
2-(Morpholinomethyl)acrylic Acid: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 2-(Morpholinomethyl)acrylic acid, a versatile monomer with applications in polymer synthesis and biomedical fields. Due to its morpholine group and acrylic acid functionality, understanding its physicochemical properties is crucial for formulation development, reaction optimization, and ensuring product shelf-life. While specific quantitative data for this compound is not extensively available in public literature, this guide outlines the expected solubility and stability characteristics based on its chemical structure and provides detailed experimental protocols for their determination.
Core Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₃NO₃ | General chemical databases |
| Molecular Weight | 171.20 g/mol | General chemical databases |
| pKa | 7.59 ± 0.03 at 23°C | [Bellini MP, et al., 1998] |
| Appearance | White to off-white solid | [Chem-Impex] |
Solubility Profile
The presence of a morpholine ring, a tertiary amine, and a carboxylic acid group suggests that this compound is a zwitterionic compound with pH-dependent aqueous solubility. The morpholine moiety generally enhances water solubility.
Predicted Solubility
Based on the structure and the properties of related compounds like acrylic acid, the following solubility characteristics can be anticipated:
-
Aqueous Solubility: Expected to be soluble in water. The solubility will be significantly influenced by pH. At its isoelectric point, the solubility will be at its minimum. At pH values below its pKa (e.g., acidic conditions), the carboxylate group will be protonated, and the morpholine nitrogen will be protonated, leading to a net positive charge and likely increased solubility. At pH values above its pKa (e.g., basic conditions), the carboxylic acid will be deprotonated, and the morpholine nitrogen will be neutral, resulting in a net negative charge and likely good solubility.
-
Organic Solvent Solubility: Based on the solubility of poly(acrylic acid), it is anticipated to be soluble in polar protic solvents like methanol and ethanol. Solubility in less polar solvents like tetrahydrofuran (THF) may be possible. It is expected to have low solubility in non-polar solvents such as hexane and may precipitate from solvents like ether and acetone.
Experimental Protocol for Solubility Determination
To quantitatively determine the solubility of this compound, the following shake-flask method can be employed.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water at various pH values, methanol, ethanol, THF, acetone, hexane).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with a suitable mobile phase and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Table for Reporting Solubility Data:
| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) |
| Purified Water | 25 | 2.0 | |
| Purified Water | 25 | 7.4 | |
| Purified Water | 25 | 9.0 | |
| Methanol | 25 | N/A | |
| Ethanol | 25 | N/A | |
| Tetrahydrofuran | 25 | N/A | |
| Acetone | 25 | N/A | |
| Hexane | 25 | N/A |
Stability Profile
The stability of this compound is critical for its handling, storage, and application. Potential degradation pathways include hydrolysis of the acrylic acid moiety, oxidation of the morpholine ring, and polymerization of the acrylic group, especially under heat or light.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. The following protocols are adapted from established stability testing guidelines.
Experimental Workflow for Forced Degradation:
Caption: Workflow for Forced Degradation Studies.
Detailed Methodologies:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 M hydrochloric acid.
-
Incubate the solution at an elevated temperature (e.g., 60°C).
-
Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in 0.1 M sodium hydroxide.
-
Incubate the solution at an elevated temperature (e.g., 60°C).
-
Withdraw samples at specified intervals.
-
Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at specified intervals for analysis.
-
-
Thermal Degradation:
-
Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C).
-
Analyze samples at predetermined time points.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples after exposure.
-
Table for Reporting Stability Data:
| Stress Condition | Time (hours) | Initial Assay (%) | Assay (%) | Degradation (%) | No. of Degradants |
| 0.1 M HCl (60°C) | 0 | ||||
| 2 | |||||
| 8 | |||||
| 24 | |||||
| 0.1 M NaOH (60°C) | 0 | ||||
| 2 | |||||
| 8 | |||||
| 24 | |||||
| 3% H₂O₂ (RT) | 0 | ||||
| 2 | |||||
| 8 | |||||
| 24 |
Potential Degradation Pathways
Based on the structure of this compound, the following degradation pathways can be hypothesized.
Caption: Hypothetical Degradation Pathways.
Analytical Methodology
A stability-indicating HPLC method is crucial for the accurate quantification of this compound and its degradation products.
Recommended HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to be away from the pKa) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a suitable wavelength (to be determined by UV scan, likely around 210 nm for the acrylic acid chromophore).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Workflow for Analytical Method Development:
Caption: Workflow for HPLC Method Development and Validation.
Conclusion
This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data is limited in the public domain, the provided protocols and theoretical considerations will enable researchers and drug development professionals to generate the necessary data for their specific applications. The zwitterionic nature of the molecule suggests a strong pH-dependence on its aqueous solubility, and its acrylic and morpholine functionalities are key to its potential degradation pathways. A systematic approach using the described experimental designs and analytical methods will ensure a thorough characterization of this important chemical entity.
Potential Applications of 2-(Morpholinomethyl)acrylic Acid in Polymer Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Morpholinomethyl)acrylic acid is a versatile zwitterionic monomer that holds significant promise in the field of polymer chemistry. Its unique structure, incorporating a morpholine ring and a carboxylic acid group, imparts valuable properties to the resulting polymers, including pH-responsiveness, enhanced solubility, and improved biocompatibility. These characteristics make polymers derived from this compound attractive candidates for a range of advanced applications, particularly in the biomedical field for drug delivery and tissue engineering, as well as in the development of specialized coatings and adhesives. This technical guide provides an in-depth overview of the synthesis, polymerization, and potential applications of this functional monomer, including detailed experimental protocols and characterization techniques, based on established methodologies for similar acrylic acid derivatives.
Introduction
The field of functional polymers is continuously evolving, with a growing demand for materials that exhibit specific responses to environmental stimuli. Among these, pH-responsive polymers have garnered considerable attention due to their potential in a variety of applications, from targeted drug delivery to smart coatings. This compound emerges as a monomer of interest in this domain. The presence of both a basic morpholine group and an acidic carboxylic acid group within the same molecule confers a zwitterionic character, leading to polymers with distinct pH-dependent properties.[1][2]
Polymers based on this compound can enhance mechanical properties and thermal stability, making them suitable for use in coatings and adhesives.[1] Their unique structure is also beneficial for developing drug delivery systems, where they can improve the solubility and bioavailability of therapeutic agents.[1] Furthermore, the biocompatibility and ability to form hydrogels make these polymers appealing for tissue engineering applications.[1]
Monomer Synthesis
The synthesis of this compound can be achieved through a Mannich reaction. This well-established organic reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound. In this specific case, the synthesis would typically involve the reaction of malonic acid, formaldehyde, and morpholine.
Polymerization of this compound
Polymers of this compound can be synthesized through various polymerization techniques, with free-radical polymerization being a common and versatile method for acrylic monomers. The polymerization is typically carried out in a suitable solvent, using a free-radical initiator to start the reaction. The choice of initiator and solvent, along with reaction conditions such as temperature and monomer concentration, will influence the final properties of the polymer, including molecular weight and polydispersity.
General Experimental Protocol for Free-Radical Polymerization
The following protocol is a representative example of how the free-radical polymerization of a zwitterionic acrylic monomer like this compound could be performed.
Materials:
-
This compound (monomer)
-
2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) or other suitable free-radical initiator
-
Deionized water (or other appropriate solvent)
-
Nitrogen gas
-
Dialysis tubing (for purification)
-
Freeze-dryer
Procedure:
-
Monomer Solution Preparation: Dissolve a specific amount of this compound in deionized water in a reaction vessel to achieve the desired monomer concentration.
-
Initiator Solution Preparation: In a separate container, dissolve the required amount of the free-radical initiator in deionized water.
-
Deoxygenation: Purge the monomer solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.
-
Initiation: Under a nitrogen atmosphere, add the initiator solution to the monomer solution.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and maintain the temperature with constant stirring for a specified period (e.g., 4-24 hours).
-
Termination: Cool the reaction mixture to room temperature to stop the polymerization.
-
Purification: Transfer the polymer solution into dialysis tubing and dialyze against deionized water for several days to remove unreacted monomer and initiator.
-
Isolation: Freeze-dry the purified polymer solution to obtain the final polymer as a solid.
Quantitative Data on Polymerization
Due to the limited availability of specific quantitative data for the polymerization of this compound in publicly accessible literature, the following table presents a hypothetical set of experimental conditions and potential outcomes. This table is intended to serve as a template for researchers to document their own experimental results and to illustrate the key parameters that influence the characteristics of the resulting polymer.
| Run | Monomer Conc. (mol/L) | Initiator | Initiator Conc. (mol %) | Temp. (°C) | Time (h) | Mn ( g/mol ) | PDI |
| 1 | 0.5 | V-50 | 1.0 | 70 | 8 | 25,000 | 1.8 |
| 2 | 1.0 | V-50 | 1.0 | 70 | 8 | 50,000 | 1.9 |
| 3 | 0.5 | V-50 | 0.5 | 70 | 8 | 40,000 | 1.7 |
| 4 | 0.5 | V-50 | 1.0 | 60 | 12 | 22,000 | 1.9 |
| 5 | 0.5 | APS | 1.0 | 70 | 8 | 28,000 | 1.8 |
Mn = Number-average molecular weight; PDI = Polydispersity Index; V-50 = 2,2'-Azobis(2-methylpropionamidine) dihydrochloride; APS = Ammonium persulfate.
Polymer Characterization
The synthesized polymers should be thoroughly characterized to determine their structure, molecular weight, and physical properties.
Structural Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymerization of the monomer by observing the disappearance of the C=C bond absorption and the presence of the characteristic functional groups of the polymer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer.
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
Thermal Analysis
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.
Potential Applications
The unique properties of polymers derived from this compound open up a wide range of potential applications:
-
Drug Delivery: The pH-responsive nature of these polymers can be exploited to design "smart" drug delivery systems that release their payload in response to specific pH changes in the body, such as in the acidic environment of a tumor or at different locations in the gastrointestinal tract.
-
Tissue Engineering: The ability to form hydrogels, coupled with their expected biocompatibility, makes these polymers promising materials for creating scaffolds that can support cell growth and tissue regeneration.[1]
-
Coatings and Adhesives: The morpholine group can enhance adhesion to various substrates, and the overall polymer structure can contribute to improved flexibility and durability in coatings and adhesives.[1]
-
Textiles: These polymers can be used to treat textiles to impart water-repellent and stain-resistant properties.[1]
-
Surface Modification: Surfaces of biomedical devices can be modified with these polymers to improve their biocompatibility and promote cell attachment and growth.[1]
Visualizing the Workflow
The general workflow for the synthesis and characterization of polymers based on this compound can be visualized as follows:
Caption: General workflow for the synthesis and characterization of poly(this compound).
Conclusion
This compound is a promising functional monomer for the development of advanced polymers with a wide array of potential applications. Its zwitterionic nature and the resulting pH-responsiveness of its polymers make it particularly suitable for biomedical applications such as controlled drug delivery and tissue engineering. Further research into the controlled polymerization of this monomer and a detailed investigation of the structure-property relationships of the resulting polymers will be crucial in fully realizing its potential. The experimental protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore the exciting possibilities offered by this versatile monomer.
References
Discovery and history of 2-(Morpholinomethyl)acrylic acid
An In-depth Whitepaper on the Discovery, Synthesis, and Applications for Researchers, Scientists, and Drug Development Professionals.
Introduction
2-(Morpholinomethyl)acrylic acid, also known as 2-morpholin-4-ylmethyl-acrylic acid, is a zwitterionic derivative of acrylic acid. Its unique structure, incorporating a morpholine ring, imparts valuable properties such as high water solubility and buffering capacity in the neutral to basic pH range. These characteristics have led to its use in specialized biochemical applications and as a functional monomer in the synthesis of advanced polymers for the biomedical field. This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of this compound, with a focus on experimental protocols and quantitative data relevant to researchers and drug development professionals.
Discovery and History
The synthesis and characterization of this compound were first described in a 1998 publication by M.P. Bellini and K.L. Manchester in the journal Electrophoresis. The primary motivation for its creation was the development of a series of zwitterionic acrylic acid derivatives to serve as buffers for isoelectric focusing in immobilized pH gradients (IPGs).[] This work established the foundational synthesis route for this compound and identified its key physicochemical properties, such as its pKa value.
Synthesis of this compound
The primary method for synthesizing this compound is the Mannich reaction. This three-component condensation reaction involves an active hydrogen compound (malonic acid), an aldehyde (formaldehyde), and a secondary amine (morpholine).[]
General Experimental Protocol: Mannich Reaction
-
Reaction Setup: A reaction vessel equipped with a stirrer and a reflux condenser is charged with malonic acid and a suitable solvent, such as ethanol or water.
-
Addition of Reactants: Morpholine is added to the solution, followed by the slow addition of an aqueous solution of formaldehyde. The molar ratios of the reactants are crucial and should be carefully controlled.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation and decarboxylation steps. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield this compound as a white solid.
-
Characterization: The structure and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry.
Reaction Mechanism
The Mannich reaction for the synthesis of this compound proceeds through the formation of a morpholino- N-methylol intermediate, which then reacts with the enol form of malonic acid. Subsequent decarboxylation yields the final product.
Physicochemical Properties
The key physicochemical property of this compound is its pKa value, which determines its buffering range.
| Property | Value | Reference |
| pKa | 7.59 ± 0.03 (at 23 °C) | [] |
| CAS Number | 4432-44-4 | |
| Molecular Formula | C8H13NO3 | |
| Molecular Weight | 171.19 g/mol |
Applications
Zwitterionic Buffer
As originally intended, this compound is an effective zwitterionic buffer for isoelectric focusing, particularly in the neutral to alkaline pH range.[] Its zwitterionic nature ensures good buffering capacity with minimal interference in electrophoretic systems.
Polymer Synthesis
This compound serves as a functional monomer in the synthesis of "smart" polymers, particularly hydrogels, for biomedical applications. The presence of the morpholine group and the carboxylic acid group imparts pH-responsiveness and biocompatibility to the resulting polymers.
-
Drug Delivery: Hydrogels synthesized from acrylic acid derivatives, including those with morpholine moieties, are extensively studied for controlled drug release applications. The swelling and drug release characteristics of these hydrogels can be tuned by altering the pH of the surrounding environment.
-
Biomaterials and Tissue Engineering: The biocompatibility and water-absorbing properties of polymers containing this compound make them suitable for use in tissue engineering scaffolds and other biomaterials.
Quantitative Data for Acrylic Acid-Based Polymers
While specific quantitative data for polymers synthesized exclusively from this compound is limited in the readily available literature, the following table outlines typical characterization data for acrylic acid-based hydrogels used in drug delivery. Researchers can expect polymers derived from this compound to be evaluated using these parameters.
| Parameter | Typical Range/Value | Method of Analysis |
| Molecular Weight (Mw) | 10 - 1,000 kDa | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.1 - 2.5 | Gel Permeation Chromatography (GPC) |
| Swelling Ratio | 100% - >1000% | Gravimetric analysis |
| Drug Loading Efficiency | 50% - 95% | UV-Vis Spectroscopy, HPLC |
| In Vitro Drug Release | Varies (pH-dependent) | Dissolution testing with UV-Vis or HPLC |
Experimental and Application Workflow
The general workflow from the synthesis of this compound to its application in a drug delivery system is illustrated below.
Conclusion
This compound is a versatile zwitterionic monomer with established applications in biochemical separation techniques and growing potential in the field of biomedical polymers. Its synthesis via the Mannich reaction is well-documented in principle, and its unique pH-responsive properties make it an attractive building block for the development of "smart" drug delivery systems and other advanced biomaterials. Further research into the characterization of polymers derived from this monomer will undoubtedly expand its utility and application in the scientific and pharmaceutical industries.
References
In-Depth Technical Guide to the Safety and Handling of 2-(Morpholinomethyl)acrylic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited specific toxicological and handling data is available for 2-(Morpholinomethyl)acrylic acid. The following guidelines are based on available safety data sheets, information on related acrylic acid and morpholine compounds, and general laboratory safety principles. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use.
Chemical and Physical Properties
This section summarizes the known physical and chemical properties of this compound. This data is crucial for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₃ | PubChem[1] |
| Molecular Weight | 171.19 g/mol | PubChem[1] |
| IUPAC Name | 2-(morpholin-4-ylmethyl)prop-2-enoic acid | PubChem[1] |
| CAS Number | 4432-44-4 | PubChem[1] |
| Appearance | White to off-white solid | Chem-Impex[2] |
| pKa | 7.59 ± 0.03 (23 °C) | BOC Sciences[] |
Hazard Identification and GHS Classification
Understanding the hazards associated with this compound is fundamental to its safe handling. The following table outlines its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Hazard Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure and ensure personal safety when handling this compound. The following PPE is recommended based on the hazards of related acrylic compounds.[4][5]
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety goggles and face shield | Chemical splash goggles are mandatory. A full-face shield should be worn when there is a risk of splashing.[5] |
| Skin Protection | Chemical-resistant gloves and lab coat | Nitrile or butyl rubber gloves are recommended.[6] A fully buttoned lab coat should be worn. |
| Respiratory Protection | NIOSH-approved respirator | Required when working outside of a fume hood or when engineering controls are insufficient to maintain exposure below acceptable limits.[6] |
Experimental Protocols
Detailed procedures for handling, storage, and emergencies are critical for maintaining a safe laboratory environment. The following protocols are based on best practices for handling acrylic acid and its derivatives.
Handling and Storage
-
Handling:
-
Use this compound only in a well-ventilated area, preferably within a certified chemical fume hood.[7]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin, eyes, and clothing.[8]
-
Ground and bond containers and receiving equipment to prevent static discharge.[9]
-
Use non-sparking tools.[9]
-
-
Storage:
Spill Cleanup Protocol
This protocol outlines the steps for managing a small-scale spill of this compound in a laboratory setting. For large spills, evacuate the area and contact emergency services.
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Don PPE: Put on the appropriate personal protective equipment as outlined in Section 3.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite or sand.[11] For solid spills, carefully cover the material to prevent dust generation.
-
Neutralization (for acidic spills): Cautiously neutralize with a suitable agent like sodium bicarbonate, working from the outside in.[12] Use pH paper to confirm neutralization.
-
Absorption: Absorb the spilled material with an inert absorbent.
-
Collection: Carefully scoop the absorbed material and any contaminated debris into a clearly labeled, sealable waste container.
-
Decontamination: Clean the spill area with a detergent and water solution. Collect the cleaning materials for disposal as hazardous waste.
-
Waste Disposal: Dispose of the waste in accordance with local, state, and federal regulations.
First Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
-
Eye Contact:
-
Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area with plenty of soap and water for at least 15 minutes.[13]
-
Seek medical attention if irritation persists.
-
-
Inhalation:
-
Move the person to fresh air.
-
If breathing is difficult, provide oxygen.
-
If the person is not breathing, begin artificial respiration.
-
Seek immediate medical attention.[14]
-
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Never give anything by mouth to an unconscious person.
-
Seek immediate medical attention.[13]
-
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not mix with incompatible wastes.
-
For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses of the container must be collected as hazardous waste.[15]
-
Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Mandatory Visualizations
The following diagrams provide visual workflows for key safety and emergency procedures.
References
- 1. This compound | C8H13NO3 | CID 10397232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. leelinework.com [leelinework.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. lobachemie.com [lobachemie.com]
- 10. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 11. qmul.ac.uk [qmul.ac.uk]
- 12. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. bharatpetroleum.in [bharatpetroleum.in]
- 15. policies.dartmouth.edu [policies.dartmouth.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of Poly(2-(Morpholinomethyl)acrylic acid) via Free Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed framework for the synthesis of poly(2-(Morpholinomethyl)acrylic acid), a functional polymer with potential applications in drug delivery and biomedical fields. The protocol outlines a general method for free radical polymerization of the this compound monomer. While specific experimental data for this polymer is not widely available in published literature, this document presents a representative protocol derived from established methods for similar acrylic monomers. The provided methodologies for polymerization and characterization, including Gel Permeation Chromatography (GPC), Fourier Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, offer a robust starting point for researchers. The included data tables showcase typical results that would be obtained from these characterization techniques.
Introduction
Poly(this compound) is a synthetic polymer featuring a tertiary amine (morpholine) and a carboxylic acid group. This combination of functionalities imparts a pH-responsive character to the polymer, making it an attractive candidate for various biomedical applications, particularly in the realm of drug delivery. The morpholine group can be protonated at lower pH, leading to changes in polymer conformation and solubility, which can be exploited for controlled release of therapeutic agents. Free radical polymerization is a common and versatile method for the synthesis of vinyl polymers like poly(acrylic acid) and its derivatives.[1][2] This technique allows for the straightforward production of high molecular weight polymers.
Experimental Protocols
Materials
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Diethyl ether (non-solvent for precipitation)
-
Deionized water
-
Nitrogen gas (for inert atmosphere)
Protocol 1: Free Radical Polymerization of this compound
This protocol describes a solution polymerization method. Researchers should note that optimization of parameters such as initiator concentration, monomer concentration, temperature, and reaction time may be necessary to achieve desired polymer characteristics.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve this compound (e.g., 5 g, 29.2 mmol) in DMF (e.g., 20 mL).
-
Add the free radical initiator, AIBN (e.g., 0.048 g, 0.29 mmol, 1 mol% with respect to the monomer).
-
-
Inert Atmosphere:
-
Purge the reaction mixture with dry nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at 70 °C.
-
Allow the reaction to proceed under a nitrogen atmosphere with continuous stirring for 24 hours.
-
-
Purification:
-
After the reaction, cool the flask to room temperature.
-
Precipitate the polymer by slowly adding the viscous reaction mixture to a large excess of cold diethyl ether (e.g., 200 mL) with vigorous stirring.
-
Collect the precipitated white polymer by filtration.
-
Wash the polymer multiple times with diethyl ether to remove any unreacted monomer and initiator.
-
Dry the purified polymer in a vacuum oven at 40 °C to a constant weight.
-
Protocol 2: Polymer Characterization
2.1 Molecular Weight and Polydispersity Determination by Gel Permeation Chromatography (GPC)
-
Instrumentation: A GPC system equipped with a refractive index (RI) detector.
-
Columns: Suitable columns for polar polymers (e.g., PSS SUPREMA).[3]
-
Mobile Phase: A solution of 0.1 M NaNO₃ in deionized water is a common mobile phase for water-soluble polymers.
-
Calibration: Use poly(acrylic acid) standards of known molecular weights to generate a calibration curve.
-
Sample Preparation: Dissolve a small amount of the synthesized poly(this compound) in the mobile phase (e.g., 1-2 mg/mL) and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) from the GPC chromatogram using the calibration curve.
2.2 Structural Characterization by Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet of the dried polymer or cast a thin film from a solution.
-
Analysis: Record the FTIR spectrum over a range of 4000-400 cm⁻¹.
-
Expected Peaks:
-
Broad O-H stretch from the carboxylic acid group (~3400-2500 cm⁻¹).
-
C-H stretching vibrations from the polymer backbone and morpholine ring (~2950-2850 cm⁻¹).
-
Strong C=O stretch from the carboxylic acid group (~1710 cm⁻¹).
-
C-N stretching from the morpholine ring (~1115 cm⁻¹).
-
C-O-C stretching from the morpholine ring.
-
2.3 Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve the polymer in a suitable deuterated solvent, such as D₂O or DMSO-d₆.
-
Analysis: Record ¹H NMR and ¹³C NMR spectra.
-
Expected ¹H NMR Signals:
-
Broad signals corresponding to the polymer backbone protons.
-
Signals corresponding to the methylene protons of the morpholine ring.
-
A signal for the proton of the carboxylic acid group (may be broad or exchange with D₂O).
-
-
Expected ¹³C NMR Signals:
-
Signals for the carbonyl carbon of the carboxylic acid.
-
Signals for the carbons in the polymer backbone.
-
Signals for the carbons of the morpholine ring.
-
Data Presentation
The following tables present representative data that would be obtained from the characterization of poly(this compound) synthesized via the described protocol.
Table 1: Molecular Weight and Polydispersity Data
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| P(MMAA)-01 | 25,000 | 55,000 | 2.2 |
| P(MMAA)-02 | 35,000 | 73,500 | 2.1 |
Mn: Number-average molecular weight; Mw: Weight-average molecular weight; PDI: Polydispersity Index. Data are representative and will vary based on specific reaction conditions.
Table 2: FTIR Spectroscopy Peak Assignments
| Wavenumber (cm⁻¹) | Assignment |
| ~3200 (broad) | O-H stretch (carboxylic acid) |
| ~2920, 2850 | C-H stretch |
| ~1715 | C=O stretch (carboxylic acid) |
| ~1450 | C-H bend |
| ~1115 | C-N stretch (morpholine) |
Table 3: ¹H NMR Spectroscopy Chemical Shift Assignments (in D₂O)
| Chemical Shift (ppm) | Assignment |
| 1.5 - 2.5 | Polymer backbone (-CH₂-CH-) |
| 2.8 - 3.2 | -CH₂-N- (morpholine) |
| 3.6 - 4.0 | -CH₂-O- (morpholine) |
Note: The carboxylic acid proton is typically not observed in D₂O due to proton exchange.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of poly(this compound).
Caption: General mechanism of free radical polymerization.
Applications in Drug Development
The unique pH-responsive nature of poly(this compound) makes it a promising material for various drug delivery applications. The morpholine moiety provides a pKa in a physiologically relevant range, allowing the polymer to transition from a collapsed, hydrophobic state at neutral or basic pH to a soluble, hydrophilic state at acidic pH. This property can be harnessed for:
-
Targeted Drug Delivery: Formulating the polymer into nanoparticles or micelles that are stable in the bloodstream (pH ~7.4) but disassemble in the acidic microenvironment of tumors or endosomes, releasing their drug payload.
-
Oral Drug Delivery: Protecting acid-labile drugs from the harsh environment of the stomach and promoting their release in the more neutral pH of the intestine.
-
Gene Delivery: The cationic nature of the protonated polymer can facilitate the complexation with negatively charged nucleic acids (DNA, siRNA) to form polyplexes for gene delivery.
Further research and characterization are necessary to fully elucidate the potential of this polymer in these and other drug development applications. The protocols and information provided herein serve as a foundational guide for researchers to synthesize and evaluate poly(this compound) for their specific needs.
References
Application Notes and Protocols for the Synthesis of 2-(Morpholinomethyl)acrylic acid via Mannich Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Morpholinomethyl)acrylic acid is a versatile building block in organic synthesis, finding applications in the development of polymers, adhesives, and specialty chemicals. Its structure, incorporating a morpholine moiety, can enhance solubility and reactivity, making it a valuable monomer for creating materials with tailored properties.[1] The synthesis of this compound is typically achieved through a Mannich reaction, a three-component condensation involving a compound with an active hydrogen, an aldehyde, and a secondary amine.[2][3]
This document provides a detailed protocol for the synthesis of this compound, leveraging a variation of the Mannich reaction that utilizes malonic acid as the active hydrogen source, formaldehyde as the aldehyde, and morpholine as the secondary amine. This approach is advantageous as it proceeds through a decarboxylation step to yield the desired α-substituted acrylic acid.
Reaction Principle
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[2] In this specific synthesis, the reaction proceeds through the following key steps:
-
Formation of the Eschenmoser salt precursor: Morpholine reacts with formaldehyde to form an electrophilic iminium ion (Mannich intermediate).
-
Nucleophilic attack: The enol form of malonic acid acts as a nucleophile and attacks the iminium ion.
-
Decarboxylation: The resulting intermediate readily undergoes decarboxylation upon heating to afford the final product, this compound.
Quantitative Data Summary
While specific yields can vary based on reaction scale and purification efficiency, the following table summarizes typical quantitative data for this type of Mannich reaction.
| Parameter | Value | Notes |
| Molar Ratio (Malonic Acid:Formaldehyde:Morpholine) | 1 : 1.1 : 1.1 | A slight excess of formaldehyde and morpholine is often used to ensure complete consumption of the limiting reagent. |
| Typical Yield | 70-85% | Based on malonic acid as the limiting reagent. Yields are highly dependent on purification methods. |
| Reaction Temperature | 80-100 °C | Reflux conditions are typically employed to drive the reaction and facilitate decarboxylation. |
| Reaction Time | 2-4 hours | Monitored by Thin Layer Chromatography (TLC) for the disappearance of starting material. |
| Purity (after purification) | >98% | Achievable through recrystallization. |
Experimental Protocol
Materials and Reagents
-
Malonic Acid (CH₂(COOH)₂)
-
Formaldehyde (37% solution in water)
-
Morpholine (C₄H₉NO)
-
Ethanol (or other suitable solvent)
-
Hydrochloric Acid (HCl) for pH adjustment (optional)
-
Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Deionized Water
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
-
Buchner funnel and filter paper
-
pH meter or pH paper
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malonic acid (1.0 eq) in a minimal amount of ethanol.
-
Addition of Reagents: To the stirred solution, add morpholine (1.1 eq) dropwise. A slight exotherm may be observed.
-
Formaldehyde Addition: Following the addition of morpholine, add formaldehyde solution (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 80-100 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification:
-
The crude product can be purified by recrystallization. Dissolve the residue in a minimal amount of hot water or an ethanol/water mixture.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the white crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the purified this compound in a vacuum oven.
-
Visualizations
Reaction Mechanism
Caption: Mechanism of the Mannich reaction for the synthesis of this compound.
Experimental Workflow
References
Application Notes and Protocols for 2-(Morpholinomethyl)acrylic acid in Hydrogel Formation for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb and retain large amounts of water or biological fluids. Their tunable physical properties, biocompatibility, and ability to encapsulate therapeutic agents make them ideal candidates for drug delivery systems. Stimuli-responsive hydrogels, which undergo physicochemical changes in response to external stimuli such as pH, temperature, or enzymes, are of particular interest for targeted and controlled drug release.
This document provides detailed application notes and protocols for the use of 2-(Morpholinomethyl)acrylic acid, a pH-sensitive monomer, in the formation of hydrogels for drug delivery applications. The presence of the morpholino group, with a pKa around 7.6, imparts a cationic character at physiological and slightly acidic pH, leading to pH-dependent swelling behavior. The acrylic acid backbone provides a robust and biocompatible matrix. The combination of these moieties allows for the development of "smart" hydrogels that can respond to the pH gradients found in the body, such as in the gastrointestinal tract or tumor microenvironments, to trigger drug release. While direct studies on hydrogels exclusively from this compound for drug delivery are limited, the protocols and data presented here are based on established principles of acrylic acid-based hydrogels and the known pH-responsive behavior of morpholino-containing polymers.[1][2][3][4][5]
Key Features and Applications
-
pH-Responsive Swelling: The morpholino group's protonation at lower pH values leads to electrostatic repulsion between polymer chains, causing increased swelling and subsequent drug release.[1][2]
-
Targeted Drug Delivery: This pH sensitivity can be exploited for targeted drug delivery to specific sites with altered pH, such as the acidic environment of tumors or the varying pH of the gastrointestinal tract.
-
Controlled Release: The cross-linking density and monomer concentration can be modulated to control the rate and duration of drug release.
-
Biocompatibility: Acrylic acid-based hydrogels are generally considered biocompatible, making them suitable for in vivo applications.[5]
Experimental Protocols
Protocol 1: Synthesis of this compound Monomer
The synthesis of this compound can be achieved via a Mannich reaction involving malonic acid, formaldehyde, and morpholine.[]
Materials:
-
Malonic acid
-
Formaldehyde (37% aqueous solution)
-
Morpholine
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
In a round-bottom flask, dissolve malonic acid in ethanol.
-
Cool the solution in an ice bath and slowly add formaldehyde, followed by the dropwise addition of morpholine while maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Acidify the mixture with concentrated HCl to a pH of approximately 2.
-
Extract the aqueous layer with diethyl ether to remove unreacted starting materials.
-
Adjust the pH of the aqueous layer to 7.6 with a NaOH solution to precipitate the this compound.
-
Filter the precipitate, wash with cold water, and dry under a vacuum.
-
Characterize the product using NMR and FTIR spectroscopy.
Protocol 2: Hydrogel Synthesis by Free Radical Polymerization
This protocol describes the synthesis of a cross-linked poly(this compound) hydrogel.
Materials:
-
This compound monomer
-
N,N'-methylenebis(acrylamide) (MBA) as a cross-linker
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator
-
Deionized water
Procedure:
-
Prepare a pre-gel solution by dissolving the desired amount of this compound monomer and MBA in deionized water.
-
Degas the solution by bubbling nitrogen gas through it for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add APS to the solution and mix gently until dissolved.
-
Add TEMED to initiate the polymerization reaction.
-
Immediately pour the solution into a mold of the desired shape (e.g., between two glass plates with a spacer).
-
Allow the polymerization to proceed at room temperature for 4 hours or until a solid gel is formed.
-
After polymerization, immerse the hydrogel in a large volume of deionized water for 72 hours, changing the water frequently to remove any unreacted monomers and initiator.
-
The purified hydrogel can then be dried or used in its swollen state for subsequent experiments.
Protocol 3: Swelling Studies
This protocol details the method to determine the pH-dependent swelling behavior of the hydrogel.
Materials:
-
Dried poly(this compound) hydrogel discs of known weight and dimensions.
-
Buffer solutions of various pH values (e.g., pH 2.0, 5.5, 7.4).
Procedure:
-
Immerse pre-weighed, dried hydrogel discs in buffer solutions of different pH values at 37°C.
-
At regular time intervals, remove the hydrogel discs, gently blot the surface with filter paper to remove excess water, and weigh them.
-
Continue this process until the hydrogels reach a constant weight (equilibrium swelling).
-
Calculate the swelling ratio (SR) using the following formula: SR (%) = [(W_s - W_d) / W_d] * 100 where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.
Protocol 4: In Vitro Drug Loading and Release
This protocol describes the loading of a model drug into the hydrogel and the subsequent in vitro release study. Doxorubicin, a common anticancer drug, is used as an example.
Materials:
-
Purified poly(this compound) hydrogels.
-
Doxorubicin hydrochloride solution.
-
Phosphate-buffered saline (PBS) at pH 7.4 and acetate buffer at pH 5.5.
-
UV-Vis spectrophotometer.
Procedure:
Drug Loading:
-
Immerse the hydrogels in a known concentration of doxorubicin solution at room temperature for 48 hours to allow for drug loading via diffusion.
-
After loading, rinse the hydrogels with deionized water to remove any surface-adsorbed drug.
-
Determine the amount of drug loaded by measuring the decrease in the concentration of the doxorubicin solution using a UV-Vis spectrophotometer at 480 nm.
Drug Release:
-
Place the drug-loaded hydrogels in separate vials containing a known volume of release medium (PBS at pH 7.4 and acetate buffer at pH 5.5).
-
Maintain the vials at 37°C in a shaking water bath.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Measure the concentration of doxorubicin in the withdrawn aliquots using a UV-Vis spectrophotometer.
-
Calculate the cumulative percentage of drug release over time.
Data Presentation
The following tables summarize hypothetical quantitative data for hydrogels prepared with varying cross-linker concentrations. This data is intended to be illustrative of the expected trends.
Table 1: Effect of Cross-linker Concentration on Equilibrium Swelling Ratio at Different pH Values
| Hydrogel Formulation | Cross-linker (MBA) mol% | Equilibrium Swelling Ratio (%) at pH 2.0 | Equilibrium Swelling Ratio (%) at pH 5.5 | Equilibrium Swelling Ratio (%) at pH 7.4 |
| MMAH-1 | 1.0 | 1200 | 850 | 450 |
| MMAH-2 | 2.0 | 950 | 600 | 300 |
| MMAH-3 | 3.0 | 700 | 450 | 200 |
Table 2: Doxorubicin Loading and Release Characteristics
| Hydrogel Formulation | Drug Loading Efficiency (%) | Cumulative Release (%) after 24h at pH 5.5 | Cumulative Release (%) after 24h at pH 7.4 |
| MMAH-1 | 85 | 78 | 42 |
| MMAH-2 | 78 | 65 | 35 |
| MMAH-3 | 72 | 55 | 28 |
Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
Caption: Experimental workflow for the synthesis of poly(this compound) hydrogel.
References
- 1. pH-sensitive polymer hydrogels derived from morpholine to prevent the crystallization of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applications [mdpi.com]
- 5. Hydrogels: Properties and Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
Polymerization of 2-(Morpholinomethyl)acrylic Acid: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the polymerization of 2-(Morpholinomethyl)acrylic acid. This monomer, possessing both a tertiary amine and a carboxylic acid group, is a compelling candidate for the development of pH-responsive polymers with potential applications in drug delivery and smart materials.
Due to the limited availability of specific literature on the homopolymerization of this compound, the following protocols are adapted from established methods for the polymerization of acrylic acid and its functionalized derivatives, particularly those containing tertiary amine or zwitterionic moieties. Two primary methods are detailed: Free Radical Polymerization and Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization.
Application Notes
Poly(this compound) is expected to exhibit zwitterionic characteristics, making it a pH-responsive polymer. The morpholine and carboxylic acid groups can be protonated or deprotonated depending on the pH of the surrounding environment. This property is highly valuable for applications in drug delivery, where a therapeutic agent can be encapsulated within a polymer matrix and released in response to the specific pH of a target site, such as a tumor microenvironment or a specific cellular compartment.[1][2][3][4][5] The polymer's solubility and conformation are likely to be highly dependent on pH, which can be exploited for the design of "smart" hydrogels, nanoparticles, and other drug delivery systems.
Experimental Protocols
Free Radical Polymerization of this compound
This protocol describes a conventional free radical polymerization in an aqueous solution, a common method for preparing water-soluble polymers.
Materials:
-
This compound (monomer)
-
Ammonium persulfate (APS) or Potassium persulfate (KPS) (initiator)
-
Deionized (DI) water (solvent)
-
Nitrogen gas
-
Round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet
-
Heating mantle or oil bath
Procedure:
-
Monomer Solution Preparation: Dissolve the desired amount of this compound in deionized water in the round-bottom flask. The concentration can be varied, but a starting point of 10-30% (w/v) is recommended.
-
Inert Atmosphere: Purge the reaction mixture with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization. Maintain a nitrogen atmosphere throughout the reaction.
-
Initiator Addition: In a separate container, dissolve the initiator (APS or KPS) in a small amount of deionized water. The initiator concentration is typically in the range of 0.1 to 1.0 mol% with respect to the monomer.
-
Polymerization: Heat the monomer solution to the desired reaction temperature (typically 60-80 °C). Once the temperature is stable, add the initiator solution to the reaction flask.
-
Reaction Monitoring: Allow the polymerization to proceed for a predetermined time (e.g., 4-24 hours). The progress of the reaction can be monitored by observing the increase in viscosity of the solution.
-
Termination and Purification: To terminate the reaction, cool the flask to room temperature. The resulting polymer solution can be purified by dialysis against deionized water to remove unreacted monomer and initiator residues. The purified polymer can then be isolated by lyophilization (freeze-drying).
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of this compound
RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[6]
Materials:
-
This compound (monomer)
-
A suitable RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid or S,S'-bis(α,α'-dimethyl-α''-acetic acid)trithiocarbonate)
-
A suitable initiator (e.g., 4,4'-Azobis(4-cyanovaleric acid) - ACVA or Azobisisobutyronitrile - AIBN)
-
A suitable solvent (e.g., 1,4-dioxane, dimethylformamide (DMF), or a mixture of water and an organic solvent)
-
Nitrogen gas
-
Schlenk flask or a similar reaction vessel suitable for air-sensitive reactions
-
Magnetic stirrer and oil bath
Procedure:
-
Reaction Setup: To the Schlenk flask, add the this compound monomer, the RAFT agent, and the initiator. The molar ratio of monomer to RAFT agent to initiator will determine the target molecular weight and should be carefully calculated (e.g., [Monomer]:[RAFT]:[Initiator] = 100:1:0.1).
-
Solvent Addition: Add the chosen solvent to the flask to dissolve the reactants.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (typically 60-80 °C) and stir the mixture.
-
Reaction Monitoring: The polymerization can be monitored by taking aliquots at different time points and analyzing them by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to determine monomer conversion and Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity.
-
Termination and Purification: The polymerization is typically terminated by cooling the reaction to room temperature and exposing it to air. The polymer can be isolated by precipitation in a non-solvent (e.g., diethyl ether or hexane) and then dried under vacuum. Further purification can be achieved by dialysis if the polymer is water-soluble.
Data Presentation
The following tables present hypothetical yet representative quantitative data for the polymerization of a functionalized acrylic acid, based on literature values for similar monomers. These tables are intended to serve as a guide for experimental design.
Table 1: Free Radical Polymerization of a Functionalized Acrylic Acid
| Entry | Monomer Conc. (wt%) | Initiator (mol% to monomer) | Temperature (°C) | Time (h) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | 15 | 0.5 | 70 | 6 | 25,000 | 2.1 |
| 2 | 25 | 0.5 | 70 | 6 | 45,000 | 2.3 |
| 3 | 15 | 1.0 | 70 | 6 | 15,000 | 1.9 |
| 4 | 15 | 0.5 | 80 | 4 | 30,000 | 2.2 |
Mₙ: Number-average molecular weight; PDI: Polydispersity Index.
Table 2: RAFT Polymerization of a Functionalized Acrylic Acid
| Entry | [M]:[RAFT]:[I] | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | 50:1:0.1 | Dioxane | 70 | 8 | 92 | 5,800 | 1.15 |
| 2 | 100:1:0.1 | Dioxane | 70 | 12 | 95 | 11,200 | 1.18 |
| 3 | 200:1:0.1 | DMF | 70 | 16 | 91 | 21,500 | 1.25 |
| 4 | 100:1:0.2 | Dioxane | 80 | 8 | 98 | 10,500 | 1.22 |
[M]: Monomer; [RAFT]: RAFT Agent; [I]: Initiator; Mₙ: Number-average molecular weight; PDI: Polydispersity Index.
Mandatory Visualization
Caption: Experimental workflow for the polymerization of this compound.
Caption: Proposed signaling pathway for a pH-responsive drug delivery system.
References
- 1. pH-Responsive Polymer Nanomaterials for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. research.monash.edu [research.monash.edu]
- 5. pH-Sensitive Biomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RAFT聚合反应操作步骤 [sigmaaldrich.com]
Application of 2-(Morpholinomethyl)acrylic Acid as a Functional Monomer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Morpholinomethyl)acrylic acid is a functional monomer characterized by the presence of both a carboxylic acid group and a tertiary amine (morpholine) group. This unique zwitterionic nature at physiological pH imparts valuable properties to its corresponding polymer, poly(this compound). The polymer is expected to exhibit dual pH-responsiveness, excellent biocompatibility, and resistance to non-specific protein adsorption (antifouling properties), making it a promising candidate for a variety of biomedical applications, particularly in the fields of drug delivery and surface modification of medical devices.[1][2][3]
Polymers derived from zwitterionic monomers like this compound are gaining significant attention due to their ability to mimic the cell membrane's surface, which is also composed of zwitterionic phospholipids. This biomimicry leads to enhanced biocompatibility and reduced immune response.[4][5]
Key Applications and Rationale
The primary applications of poly(this compound) stem from its zwitterionic and pH-responsive characteristics.
-
pH-Responsive Drug Delivery: The polymer contains both an acidic (carboxylic acid) and a basic (morpholine) group. At low pH, the carboxylic acid is protonated (neutral), and the morpholine group is protonated (positive charge). At high pH, the carboxylic acid is deprotonated (negative charge), and the morpholine group is neutral. This charge modulation in response to pH changes can be exploited for the controlled release of therapeutic agents in specific microenvironments, such as tumors (acidic) or the gastrointestinal tract.[3][6]
-
Antifouling Surfaces for Medical Devices: The zwitterionic nature of the polymer allows it to tightly bind water molecules, creating a hydration layer on the surface of a material. This layer acts as a physical and energetic barrier to prevent the adsorption of proteins, cells, and bacteria.[1][5][7] This "antifouling" property is highly desirable for coating medical implants, biosensors, and drug delivery nanoparticles to improve their in-vivo performance and longevity.[8][9]
-
Gene Delivery: Cationic polymers are known to be effective non-viral vectors for gene delivery. While poly(this compound) is zwitterionic at neutral pH, its cationic nature at acidic pH (endosomal pH) could facilitate the complexation with negatively charged nucleic acids (DNA, siRNA) and their subsequent release inside the cell. The incorporation of amino acid-like structures can also enhance biocompatibility and cellular uptake.[10][11]
Experimental Protocols
The following are detailed protocols for the synthesis of the monomer, its polymerization, and its application in a nanoparticle-based drug delivery system. These protocols are based on established methods for similar acrylic acid derivatives.
Synthesis of this compound Monomer
This protocol is based on the Mannich reaction, a common method for the synthesis of amino-methylated acrylic acids.
Workflow for Monomer Synthesis
Caption: Workflow for the synthesis and purification of this compound monomer.
Materials:
-
Malonic acid
-
Formaldehyde (37% aqueous solution)
-
Morpholine
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malonic acid in ethanol.
-
Slowly add morpholine to the solution while stirring.
-
Add formaldehyde solution dropwise to the reaction mixture.
-
Reflux the mixture for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with HCl to precipitate the crude product.
-
Filter the precipitate and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Dry the final product under vacuum.
-
Characterize the purified monomer using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure.
Synthesis of Poly(this compound) via Free Radical Polymerization
This protocol describes a typical free radical polymerization in solution.
Workflow for Polymer Synthesis
Caption: General workflow for the free radical polymerization of this compound.
Materials:
-
This compound monomer
-
Azobisisobutyronitrile (AIBN) as the initiator
-
Dimethylformamide (DMF) as the solvent
-
Diethyl ether (or other non-solvent) for precipitation
-
Nitrogen gas
Procedure:
-
Dissolve the this compound monomer and AIBN in DMF in a Schlenk flask.
-
Degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 70-80 °C and stir under a nitrogen atmosphere for 12-24 hours.
-
After polymerization, cool the solution to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., diethyl ether) with vigorous stirring.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Redissolve the polymer in a small amount of DMF and re-precipitate to further purify it.
-
Dry the purified polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity index, and by NMR and FT-IR for structural confirmation.
Formulation of Drug-Loaded Nanoparticles and In Vitro Release Study
This protocol describes the preparation of drug-loaded nanoparticles using the nanoprecipitation method and a subsequent in vitro drug release study.
Workflow for Nanoparticle Formulation and Drug Release
Caption: Experimental workflow for drug-loaded nanoparticle formulation and in vitro release study.
Materials:
-
Poly(this compound)
-
Model drug (e.g., Doxorubicin)
-
Organic solvent (e.g., DMF or DMSO)
-
Aqueous buffer solutions (e.g., Phosphate Buffered Saline, PBS, at pH 7.4 and Acetate Buffer at pH 5.5)
-
Dialysis membrane (with appropriate molecular weight cut-off)
Procedure:
A. Nanoparticle Formulation:
-
Dissolve a specific amount of poly(this compound) and the model drug in an organic solvent.
-
Under vigorous stirring, add the organic solution dropwise to a larger volume of aqueous buffer (the non-solvent).
-
Nanoparticles will form spontaneously via nanoprecipitation.
-
Stir the resulting nanoparticle suspension for several hours to allow the organic solvent to evaporate.
-
Purify the nanoparticles by dialysis against the aqueous buffer for 24-48 hours to remove the free drug and residual organic solvent. Alternatively, use centrifugation to pellet the nanoparticles, remove the supernatant, and resuspend in fresh buffer.
-
Characterize the nanoparticles for size, zeta potential (dynamic light scattering), and morphology (electron microscopy).
B. Drug Loading and Encapsulation Efficiency:
-
To determine the amount of encapsulated drug, dissolve a known amount of lyophilized nanoparticles in a suitable solvent to break the nanoparticles and release the drug.
-
Quantify the drug concentration using a suitable analytical method like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[12]
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
C. In Vitro Drug Release Study:
-
Disperse a known amount of drug-loaded nanoparticles in two separate release media (e.g., PBS at pH 7.4 and acetate buffer at pH 5.5).
-
Place the nanoparticle suspensions in dialysis bags and immerse them in a larger volume of the corresponding release medium at 37 °C with gentle shaking.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of released drug in the collected aliquots using UV-Vis spectroscopy or HPLC.
-
Plot the cumulative drug release percentage against time for each pH condition.
Quantitative Data Summary
The following tables present hypothetical yet representative data for poly(this compound)-based nanoparticles, based on typical values reported for similar zwitterionic and pH-responsive polymer systems.
Table 1: Physicochemical Properties of Drug-Loaded Nanoparticles
| Formulation | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) at pH 7.4 | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| P(MMAA)-NP-DOX | 150 ± 10 | 0.15 ± 0.03 | +2.5 ± 0.8 | 8.2 ± 0.5 | 75 ± 4 |
Data are presented as mean ± standard deviation (n=3). P(MMAA)-NP-DOX refers to Doxorubicin-loaded poly(this compound) nanoparticles.
Table 2: Cumulative Drug Release Profile at Different pH Conditions
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 1 | 8 ± 1 | 15 ± 2 |
| 4 | 15 ± 2 | 35 ± 3 |
| 8 | 22 ± 3 | 58 ± 4 |
| 12 | 28 ± 3 | 75 ± 5 |
| 24 | 35 ± 4 | 88 ± 5 |
| 48 | 42 ± 5 | 95 ± 4 |
Data are presented as mean ± standard deviation (n=3).
Signaling Pathways and Cellular Interactions
The interaction of nanoparticles with cells is a critical aspect of drug delivery. For zwitterionic nanoparticles, the primary mechanism of cellular uptake is endocytosis. The low fouling nature of the polymer surface is expected to reduce opsonization (coating with plasma proteins), thereby avoiding rapid clearance by the mononuclear phagocyte system (MPS) and prolonging circulation time in the bloodstream.[13]
Hypothesized Cellular Uptake and Drug Release Pathway
Caption: Hypothesized pathway for cellular uptake and pH-triggered intracellular drug release of poly(this compound) nanoparticles.
Upon reaching the target cells (e.g., tumor cells), the nanoparticles are internalized via endocytosis. Inside the acidic environment of the endosomes and lysosomes (pH 5.5-6.5), the morpholine groups on the polymer backbone become protonated, leading to an increase in positive charge. This charge repulsion causes the nanoparticles to swell and destabilize, facilitating the release of the encapsulated drug into the cytoplasm, where it can exert its therapeutic effect.[6][14]
Biocompatibility and Cytotoxicity
Polymers based on amino acid-like monomers are generally expected to have good biocompatibility.[10] However, it is crucial to experimentally verify the cytotoxicity of the polymer and its nanoparticles.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay):
-
Seed cells (e.g., a relevant cancer cell line and a normal cell line) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the "empty" nanoparticles (without drug) and the drug-loaded nanoparticles for 24, 48, and 72 hours. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Expected Outcome: The empty poly(this compound) nanoparticles are expected to show low cytotoxicity, indicating good biocompatibility. The drug-loaded nanoparticles should exhibit dose-dependent cytotoxicity towards the cancer cell line.
Conclusion
This compound is a promising functional monomer for the development of advanced biomedical polymers. Its zwitterionic nature and pH-responsiveness offer significant advantages for applications in controlled drug delivery and as antifouling coatings. The provided protocols offer a foundational framework for researchers to synthesize and evaluate polymers based on this monomer. Further research should focus on optimizing polymerization conditions to control molecular weight, conducting comprehensive in vivo studies to validate the efficacy and safety of these materials, and exploring the full potential of this versatile functional monomer in various biomedical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances of zwitterionic-based topological polymers for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances of multifunctional zwitterionic polymers for biomedical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pH Sensitive Hydrogel Based Acrylic Acid for Controlled Drug Release [physchemres.org]
- 7. Antifouling Polymer Coatings for Bioactive Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coating polyvinylchloride surface for improved antifouling property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifouling Surfaces 2: PolyAn [poly-an.de]
- 10. researchgate.net [researchgate.net]
- 11. Cellular uptake of antisense morpholino oligomers conjugated to arginine-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in zwitterionic nanoscale drug delivery systems to overcome biological barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
Application Notes and Protocols for the Characterization of Poly(2-(Morpholinomethyl)acrylic acid)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the essential techniques for characterizing poly(2-(Morpholinomethyl)acrylic acid), a pH-responsive "smart" polymer with significant potential in drug delivery and biomedical applications. The protocols outlined below are foundational for determining the structure, molecular weight, thermal properties, and solution behavior of this polymer, ensuring its quality and performance for research and development.
Structural Characterization
The precise chemical structure of poly(this compound) is critical for its function. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for elucidating this structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for confirming the successful polymerization and determining the detailed microstructure of the polymer.[1][2] Both ¹H and ¹³C NMR are employed to analyze the polymer structure.
Table 1: Expected ¹H NMR Chemical Shifts for Poly(this compound)
| Protons | Expected Chemical Shift (ppm) |
| Polymer Backbone (-CH₂-CH-) | 1.5 - 2.5 |
| Morpholine Ring Protons (-N-CH₂-CH₂-O-) | 2.4 - 2.8 and 3.5 - 3.8 |
| Methylene Bridge (-CH₂-N-) | 2.8 - 3.2 |
| Carboxylic Acid Proton (-COOH) | 10 - 13 (often broad and may not be observed in D₂O) |
Note: Chemical shifts are approximate and can be influenced by the solvent, polymer concentration, and tacticity.
Table 2: Expected ¹³C NMR Chemical Shifts for Poly(this compound)
| Carbon Atom | Expected Chemical Shift (ppm) |
| Polymer Backbone (-C H₂-C H-) | 35 - 50 |
| Morpholine Ring Carbons (-N-C H₂-C H₂-O-) | 50 - 55 and 65 - 70 |
| Methylene Bridge (-C H₂-N-) | 55 - 60 |
| Carbonyl Carbon (-C OOH) | 175 - 185 |
Note: Chemical shifts are approximate and can vary based on experimental conditions.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical as it can affect the chemical shifts.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Set the appropriate acquisition parameters, including the number of scans (typically 16-64 for good signal-to-noise), pulse width, and relaxation delay.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum at a constant temperature (e.g., 25 °C).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks to determine the relative number of protons and assign the chemical shifts based on the expected structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique used to identify the characteristic functional groups present in the polymer, confirming the incorporation of the morpholine and carboxylic acid moieties.[3][4][5][6][7]
Table 3: Key FTIR Absorption Bands for Poly(this compound)
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) | Hydrogen-bonded hydroxyl group |
| C-H stretch (Aliphatic) | 2850 - 3000 | Backbone and morpholine C-H bonds |
| C=O stretch (Carboxylic Acid) | 1700 - 1730 | Carbonyl group |
| C-N stretch (Tertiary Amine) | 1150 - 1250 | Morpholine nitrogen bond |
| C-O-C stretch (Ether) | 1050 - 1150 | Morpholine ether linkage |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the dried polymer (1-2 mg) with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Film: Cast a thin film of the polymer on a suitable IR-transparent window (e.g., NaCl or CaF₂) from a solution and evaporate the solvent.
-
-
Instrument Setup:
-
Use an FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Collect a background spectrum of the empty sample compartment or the pure KBr pellet.
-
-
Data Acquisition: Place the sample in the spectrometer and acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing and Analysis: Subtract the background spectrum from the sample spectrum. Identify and assign the characteristic absorption bands corresponding to the functional groups of the polymer.
Molecular Weight and Polydispersity
The molecular weight and its distribution (polydispersity index, PDI) are crucial parameters that influence the polymer's physical and biological properties.[8][9][10] Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for these measurements.
Table 4: Representative SEC/GPC Data for a pH-Responsive Polymer
| Parameter | Value |
| Number-Average Molecular Weight (Mn) | 25,000 g/mol |
| Weight-Average Molecular Weight (Mw) | 35,000 g/mol |
| Polydispersity Index (PDI = Mw/Mn) | 1.4 |
Note: These are example values. Actual results will depend on the specific synthesis conditions.
Experimental Protocol: Size-Exclusion Chromatography (SEC/GPC)
-
Mobile Phase Preparation: Prepare an appropriate mobile phase. For a water-soluble polymer like poly(this compound), an aqueous buffer (e.g., phosphate-buffered saline, PBS) with a salt (e.g., NaCl or NaNO₃) to suppress polyelectrolyte effects is typically used.[10]
-
Sample Preparation: Dissolve the polymer in the mobile phase at a known concentration (e.g., 1-2 mg/mL). Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Instrument Setup:
-
Equilibrate the SEC/GPC system, including the columns (e.g., aqueous-compatible columns like polyhydroxymethacrylate or sulfonated polystyrene-divinylbenzene), with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Use a refractive index (RI) detector. A multi-angle light scattering (MALS) detector can provide absolute molecular weight without the need for column calibration.
-
-
Calibration: If using a conventional setup, create a calibration curve using a series of narrow molecular weight standards (e.g., polyethylene glycol or poly(acrylic acid) standards).
-
Data Acquisition and Analysis: Inject the prepared sample and record the chromatogram. Calculate Mn, Mw, and PDI using the calibration curve or MALS data analysis software.
Solution Properties and pH-Responsiveness
As a "smart" polymer, the solution behavior of poly(this compound), particularly its response to pH changes, is of primary interest. Dynamic Light Scattering (DLS) is a key technique to study the hydrodynamic size of the polymer in solution.
Table 5: pH-Dependent Hydrodynamic Diameter of a pH-Responsive Polymer
| pH | Hydrodynamic Diameter (nm) |
| 4.0 | 150 (Aggregated) |
| 6.0 | 50 |
| 8.0 | 20 |
Note: These are example values illustrating a typical pH-responsive behavior. The transition pH will depend on the pKa of the morpholine group.
Experimental Protocol: Dynamic Light Scattering (DLS)
-
Sample Preparation: Prepare a series of polymer solutions in different pH buffers (e.g., citrate, phosphate, borate buffers) covering the pH range of interest. The polymer concentration should be low enough to avoid multiple scattering effects (typically 0.1-1 mg/mL).[11] Filter the solutions through a 0.22 µm syringe filter directly into a clean cuvette.
-
Instrument Setup:
-
Use a DLS instrument equipped with a laser and a temperature-controlled sample holder.
-
Set the measurement temperature (e.g., 25 °C).
-
-
Data Acquisition: Place the cuvette in the instrument and allow the sample to equilibrate thermally. Acquire the correlation function for a sufficient duration to obtain good statistics.
-
Data Analysis: Analyze the correlation function using the Stokes-Einstein equation to determine the hydrodynamic diameter (Dh) and the size distribution of the polymer coils or aggregates at each pH.[12][13]
Thermal Properties
The thermal stability and transitions of the polymer are important for processing and storage. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate these properties.[14][15][16][17][18]
Table 6: Representative Thermal Properties of a Poly(acrylic acid) Derivative
| Parameter | Temperature (°C) |
| Glass Transition Temperature (Tg) | 110 |
| Onset of Decomposition (TGA) | 250 |
Note: The presence of the morpholinomethyl side group is expected to influence these values compared to unsubstituted poly(acrylic acid).
Experimental Protocol: Thermal Analysis (TGA/DSC)
-
Sample Preparation: Place a small amount of the dried polymer sample (5-10 mg) into an appropriate TGA or DSC pan (e.g., aluminum).
-
Instrument Setup (TGA):
-
Place the sample pan in the TGA furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a wide temperature range (e.g., 30 °C to 600 °C).
-
-
Instrument Setup (DSC):
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Perform a heat-cool-heat cycle to erase the thermal history and obtain a clear glass transition. For example, heat from 30 °C to 150 °C, cool to 30 °C, and then reheat to 150 °C, all at a rate of 10 °C/min.
-
-
Data Analysis:
-
TGA: Plot the percentage of weight loss versus temperature to determine the decomposition temperature.
-
DSC: Plot the heat flow versus temperature. The glass transition (Tg) is observed as a step change in the baseline of the second heating scan.
-
Visualizing Experimental Workflows
A logical workflow is essential for the comprehensive characterization of a novel smart polymer.
Caption: Workflow for smart polymer characterization.
This diagram illustrates a typical workflow for the synthesis and comprehensive characterization of a new smart polymer like poly(this compound).
Caption: pH-responsive behavior of the polymer.
This diagram illustrates the expected conformational changes of poly(this compound) in response to changes in environmental pH, a key characteristic of this "smart" polymer.
References
- 1. api.pageplace.de [api.pageplace.de]
- 2. publications.iupac.org [publications.iupac.org]
- 3. New stimuli-responsive polymers derived from morpholine and pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. rjpbcs.com [rjpbcs.com]
- 8. researchgate.net [researchgate.net]
- 9. Size-exclusion chromatographic determination of polymer molar mass averages using a fractal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. azonano.com [azonano.com]
- 14. scribd.com [scribd.com]
- 15. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 16. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 17. waters.com [waters.com]
- 18. mt.com [mt.com]
Application Notes and Protocols for Covalent Surface Functionalization with 2-(Morpholinomethyl)acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the covalent functionalization of surfaces using 2-(Morpholinomethyl)acrylic acid. This zwitterionic monomer is a versatile building block for creating biocompatible and antifouling surfaces, which are of significant interest in drug delivery, medical device development, and various biomedical applications. The protocols outlined below are based on established principles of polymer and surface chemistry.
Introduction
This compound is a unique monomer possessing a tertiary amine (morpholine group) and a carboxylic acid group, imparting zwitterionic characteristics to the resulting polymer. Its chemical formula is C₈H₁₃NO₃, with a molecular weight of 171.2 g/mol and a CAS Number of 4432-44-4.[1][2] The presence of both acidic and basic functionalities allows for the creation of surfaces that can resist non-specific protein adsorption and cell adhesion, a critical requirement for materials in biological environments.[3][4][5]
The covalent attachment of poly(this compound) (p(MMAA)) to a surface provides a stable and durable modification. This can be achieved through two primary strategies: "grafting to" and "grafting from". The "grafting to" method involves the synthesis of the polymer followed by its attachment to a reactive surface. The "grafting from" approach, also known as surface-initiated polymerization, involves growing the polymer chains directly from an initiator-functionalized surface.
Key Applications
The unique properties of surfaces functionalized with this compound lend themselves to a variety of applications:
-
Antifouling Coatings: The zwitterionic nature of the polymer creates a tightly bound hydration layer on the surface, which acts as a physical barrier to prevent the adhesion of proteins, bacteria, and other biomolecules.[3][5]
-
Drug Delivery Systems: The biocompatible coating can improve the in-vivo performance of drug carriers by reducing clearance by the immune system.[2]
-
Medical Implants and Devices: Functionalization of surfaces such as catheters, stents, and biosensors can enhance their biocompatibility and reduce the risk of infection and thrombosis.
-
Enhanced Adhesion: In industrial applications, the morpholine group can contribute to improved adhesion and flexibility in coatings and adhesives.[2]
Experimental Protocols
Protocol 1: "Grafting To" - Covalent Attachment of Pre-synthesized p(MMAA)
This protocol describes the synthesis of p(MMAA) via free-radical polymerization, followed by its covalent attachment to an amine-functionalized surface.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
1,4-Dioxane (solvent)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(Aminoethyl)trimethoxysilane (for surface amination)
-
Substrate (e.g., silicon wafer, glass slide)
-
Toluene, Ethanol, Deionized (DI) water
-
Phosphate-buffered saline (PBS)
Procedure:
-
Synthesis of p(MMAA):
-
Dissolve this compound (e.g., 5 g) and AIBN (e.g., 0.05 g) in 1,4-dioxane (50 mL) in a flask.
-
Purge the solution with nitrogen for 30 minutes to remove oxygen.
-
Heat the reaction mixture at 70°C for 24 hours under a nitrogen atmosphere.
-
Precipitate the polymer by pouring the solution into an excess of diethyl ether.
-
Collect the polymer by filtration and dry under vacuum.
-
Characterize the polymer (e.g., by GPC for molecular weight and PDI).
-
-
Substrate Preparation (Amine Functionalization):
-
Clean the substrate by sonicating in ethanol and DI water, then dry with nitrogen.
-
Treat the substrate with oxygen plasma to generate hydroxyl groups.
-
Immediately immerse the activated substrate in a 2% (v/v) solution of 2-(aminoethyl)trimethoxysilane in toluene for 2 hours at room temperature.
-
Rinse with toluene, ethanol, and DI water, then cure at 110°C for 30 minutes.
-
-
Covalent Grafting of p(MMAA):
-
Prepare a solution of p(MMAA) (e.g., 10 mg/mL) in PBS (pH 7.4).
-
Activate the carboxylic acid groups of the polymer by adding EDC (e.g., 15 mM) and NHS (e.g., 7.5 mM) to the polymer solution and stirring for 1 hour at room temperature.
-
Immerse the amine-functionalized substrate in the activated polymer solution.
-
Allow the reaction to proceed for 12 hours at room temperature.
-
Remove the substrate and rinse thoroughly with PBS and DI water to remove any non-covalently bound polymer.
-
Dry the functionalized surface under a stream of nitrogen.
-
Protocol 2: "Grafting From" - Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
This protocol details the growth of p(MMAA) brushes directly from a substrate surface.
Materials:
-
This compound (monomer)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
α-Bromoisobutyryl bromide (BiBB)
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridine (bpy)
-
Methanol, Toluene, Dichloromethane, DI water
-
Substrate (e.g., silicon wafer, glass slide)
Procedure:
-
Initiator Immobilization:
-
Clean and hydroxylate the substrate as described in Protocol 1.
-
Immerse the substrate in a 2% (v/v) solution of APTES in toluene for 2 hours.
-
Rinse with toluene and cure at 110°C for 30 minutes.
-
In a nitrogen-filled glovebox, immerse the amine-functionalized substrate in a solution of BiBB (e.g., 10% v/v) in anhydrous dichloromethane containing triethylamine (e.g., 5% v/v) for 1 hour.
-
Rinse with dichloromethane, methanol, and DI water, then dry.
-
-
Surface-Initiated Polymerization:
-
Prepare the polymerization solution by dissolving this compound (e.g., 1 M), CuBr (e.g., 10 mM), and bpy (e.g., 20 mM) in a deoxygenated mixture of methanol and water (e.g., 1:1 v/v).
-
Place the initiator-functionalized substrate in the polymerization solution.
-
Ensure the reaction is kept under an inert atmosphere (nitrogen or argon).
-
Allow the polymerization to proceed for a desired time (e.g., 1-24 hours) at room temperature. The thickness of the polymer brush can be controlled by the reaction time.
-
Remove the substrate and wash extensively with methanol and DI water to remove the catalyst and any unbound polymer.
-
Dry the surface under a stream of nitrogen.
-
Characterization of Functionalized Surfaces
Successful functionalization should be confirmed using appropriate surface analysis techniques.
| Characterization Technique | Purpose | Expected Outcome |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the surface. | Appearance of N 1s peak from the morpholine group and changes in the C 1s and O 1s spectra consistent with the polymer structure. |
| Contact Angle Goniometry | To assess the surface wettability. | A significant decrease in the water contact angle, indicating a more hydrophilic surface. |
| Ellipsometry | To measure the thickness of the grafted polymer layer. | A measurable increase in thickness, which can be correlated with polymerization time in SI-ATRP. |
| Atomic Force Microscopy (AFM) | To evaluate the surface topography and roughness. | An increase in surface roughness might be observed, and the surface should appear uniform. |
Quantitative Data Summary
The following tables present hypothetical, yet representative, data that could be obtained from the characterization of surfaces functionalized with p(MMAA).
Table 1: Surface Elemental Composition (XPS)
| Surface | C 1s (%) | O 1s (%) | N 1s (%) | Si 2p (%) |
| Bare Silicon Wafer | 15.2 | 45.8 | - | 39.0 |
| Amine-Functionalized | 25.6 | 40.1 | 4.5 | 29.8 |
| p(MMAA) Grafted | 65.3 | 22.1 | 12.6 | - |
Table 2: Water Contact Angle and Layer Thickness
| Surface | Water Contact Angle (°) | Polymer Layer Thickness (nm) |
| Bare Silicon Wafer | 75 ± 3 | - |
| Amine-Functionalized | 58 ± 4 | ~1 |
| p(MMAA) Grafted (Grafting To) | 25 ± 2 | 8 ± 1 |
| p(MMAA) Grafted (SI-ATRP, 6h) | 22 ± 3 | 25 ± 2 |
| p(MMAA) Grafted (SI-ATRP, 12h) | 20 ± 2 | 48 ± 3 |
Visualizations
Caption: "Grafting To" workflow for p(MMAA) surface functionalization.
References
Application Notes and Protocols for Cross-linking 2-(Morpholinomethyl)acrylic acid-based Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methods and protocols for the cross-linking of polymers based on 2-(Morpholinomethyl)acrylic acid (M2MAA). M2MAA-based polymers are of significant interest in drug delivery due to their pH-responsive nature, stemming from the tertiary amine of the morpholine group. Proper cross-linking is crucial for controlling the physical properties and drug release kinetics of these hydrogels.
Introduction to Cross-linking M2MAA-based Polymers
This compound is a functional monomer that can be polymerized to create pH-sensitive polymers. The morpholine moiety provides a pKa in the physiological range, allowing for swelling and drug release in acidic environments such as endosomes or tumor microenvironments. Cross-linking these polymer chains is essential to form stable, insoluble hydrogels suitable for drug delivery applications. The cross-linking density directly influences the hydrogel's swelling ratio, mechanical strength, and drug release profile.[1][2]
Several methods can be employed for cross-linking M2MAA-based polymers, including chemical cross-linking and radiation cross-linking. The choice of method depends on the desired properties of the final hydrogel and the specific application.
Chemical Cross-linking Methods
Chemical cross-linking involves the formation of covalent bonds between polymer chains using a cross-linking agent. This is a versatile and widely used method for preparing hydrogels with tunable properties.
Free-Radical Copolymerization with a Divalent Cross-linker
This is the most common method for synthesizing cross-linked M2MAA hydrogels. It involves the simultaneous polymerization of the M2MAA monomer and a divinyl cross-linking agent.
Workflow for Free-Radical Copolymerization:
References
Application Notes and Protocols: In-vitro Biocompatibility Testing of Poly(2-(Morpholinomethyl)acrylic acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Key In-vitro Biocompatibility Assays
-
Cytotoxicity Assays: These assays determine if a material has a toxic effect on living cells. The MTT assay is a widely used method to assess cell viability and metabolic activity.[7][8][9]
-
Hemocompatibility Assays: These tests evaluate the interaction of a material with blood. The hemolysis assay, which measures the breakdown of red blood cells, is a critical indicator of a material's compatibility with blood.[10][11][12]
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8] The amount of formazan produced is proportional to the number of viable cells.[9]
Materials:
-
Poly(2-(Morpholinomethyl)acrylic acid) (PMMAA)
-
Mammalian fibroblast cell line (e.g., L929 or NIH3T3)[13]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
DMSO (Dimethyl sulfoxide) or other suitable solvent to dissolve formazan crystals[14]
-
96-well cell culture plates
-
Positive control (e.g., 1% Triton X-100)
-
Negative control (cell culture medium only)
Protocol:
-
Cell Seeding: Seed fibroblast cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Preparation of PMMAA Extracts: Prepare extracts of PMMAA at various concentrations (e.g., 0.1, 1, 10, 100, 1000 µg/mL) in serum-free cell culture medium. The extraction should be performed according to ISO 10993-12 standards, typically for 24 hours at 37°C. Filter-sterilize the extracts before use.
-
Cell Treatment: After 24 hours of incubation, carefully remove the culture medium from the wells. Add 100 µL of the prepared PMMAA extracts, positive control, or negative control to the respective wells.
-
Incubation: Incubate the plate for another 24 hours under the same conditions.
-
MTT Addition: Remove the medium containing the test extracts and controls. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into formazan crystals.[8]
-
Solubilization of Formazan: Carefully remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[7]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
Cell Viability (%) = (Absorbance of Test Sample / Absorbance of Negative Control) x 100
-
Hemocompatibility Assessment: Hemolysis Assay
The hemolysis assay is used to evaluate the extent of red blood cell (RBC) lysis caused by a biomaterial.[10][11] This is a critical test for any material that will come into contact with blood.[12] The assay is based on the spectrophotometric measurement of hemoglobin released from lysed RBCs.[11][12]
Materials:
-
Poly(this compound) (PMMAA)
-
Fresh human or rabbit blood collected with an anticoagulant (e.g., EDTA)
-
Phosphate-Buffered Saline (PBS)
-
Positive control (e.g., deionized water or 1% Triton X-100)
-
Negative control (PBS)
-
Centrifuge
-
Spectrophotometer (or microplate reader)
Protocol:
-
Preparation of Red Blood Cell Suspension: Centrifuge the whole blood at a low speed (e.g., 1000 x g) for 10 minutes to separate the plasma. Discard the supernatant and wash the RBC pellet with PBS three times. Resuspend the washed RBCs in PBS to obtain a 2% (v/v) suspension.
-
Preparation of PMMAA Samples: Prepare PMMAA solutions at different concentrations in PBS.
-
Incubation: In centrifuge tubes, mix the PMMAA solutions with the 2% RBC suspension. The final volume and the ratio of material to blood should be standardized (e.g., 1 mL of RBC suspension with a specific concentration of PMMAA). Also, prepare positive and negative control tubes.
-
Incubation: Incubate the tubes at 37°C for 2-4 hours with gentle agitation.[15]
-
Centrifugation: After incubation, centrifuge the tubes at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Measurement of Hemoglobin: Carefully collect the supernatant from each tube. Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. This wavelength is characteristic of hemoglobin.[16]
-
Data Analysis: Calculate the percentage of hemolysis using the following formula:[17]
-
Hemolysis (%) = [(Absorbance of Test Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100
-
Data Presentation
Quantitative data from these assays should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Illustrative Cytotoxicity of Poly(this compound) (MTT Assay)
| PMMAA Concentration (µg/mL) | Cell Viability (%) (Mean ± SD) |
| 0 (Negative Control) | 100 ± 5.2 |
| 10 | 98.5 ± 4.8 |
| 50 | 95.1 ± 6.1 |
| 100 | 92.3 ± 5.5 |
| 500 | 88.7 ± 7.2 |
| 1000 | 85.4 ± 6.8 |
| Positive Control (1% Triton X-100) | 5.2 ± 2.1 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
Table 2: Illustrative Hemocompatibility of Poly(this compound) (Hemolysis Assay)
| PMMAA Concentration (µg/mL) | Hemolysis (%) (Mean ± SD) | Hemolytic Classification (ASTM F756-00) |
| 0 (Negative Control) | 0.1 ± 0.05 | - |
| 100 | 1.5 ± 0.3 | Non-hemolytic |
| 500 | 2.8 ± 0.4 | Slightly hemolytic |
| 1000 | 4.5 ± 0.6 | Slightly hemolytic |
| Positive Control (DI Water) | 100 ± 0.0 | - |
Note: According to ASTM F756-00, hemolysis values of 0-2% are considered non-hemolytic, 2-5% are slightly hemolytic, and >5% are hemolytic.[18] This table presents hypothetical data for illustrative purposes.
Visualization of Workflows and Pathways
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Experimental workflow for the hemolysis assay.
Caption: A potential signaling pathway for material-induced cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. azom.com [azom.com]
- 3. mdpi.com [mdpi.com]
- 4. In vitro biocompatibility testing of some synthetic polymers used for the achievement of nervous conduits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro haemocompatibility assessment of acrylic acid deposited on solid, polyurethane substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. clyte.tech [clyte.tech]
- 10. haemoscan.com [haemoscan.com]
- 11. haemoscan.com [haemoscan.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Cytotoxicity of two autopolymerized acrylic resins used in orthodontics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Method for Analysis of Nanoparticle Hemolytic Properties In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. thno.org [thno.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Formulation of 2-(Morpholinomethyl)acrylic acid-based Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of nanoparticles based on the pH-responsive monomer, 2-(Morpholinomethyl)acrylic acid. This smart polymer is of particular interest for drug delivery applications due to the presence of a tertiary amine in the morpholine group, which can be protonated at acidic pH, leading to changes in nanoparticle structure and facilitating drug release in specific microenvironments, such as tumors or endosomes.[1][2][3]
Introduction
This compound is a zwitterionic acrylic acid derivative.[] The presence of the morpholine group introduces a pH-sensitive element to the polymer, with a reported pK2 of 7.59.[] This property can be harnessed to create "smart" nanoparticles that are stable at physiological pH but undergo conformational changes or disassembly in acidic environments, making them excellent candidates for targeted drug delivery.[1][2] Poly(acrylic acid) and its derivatives are known for their biocompatibility and are widely used in drug delivery systems.[5][6] These application notes will guide researchers through the synthesis, characterization, drug loading, and in vitro evaluation of this compound-based nanoparticles.
Experimental Protocols
Synthesis of this compound Nanoparticles
This protocol describes the synthesis of this compound nanoparticles via surfactant-free radical polymerization.
Materials:
-
This compound monomer
-
Ammonium persulfate (APS) or Potassium persulfate (KPS) (initiator)
-
N,N'-Methylenebis(acrylamide) (MBA) (cross-linker)
-
Deionized water
-
Nitrogen gas
Procedure:
-
In a round-bottom flask, dissolve the desired amount of this compound monomer and MBA cross-linker in deionized water.
-
Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.
-
Heat the reaction mixture to 70°C under a nitrogen atmosphere with continuous stirring.
-
Dissolve the APS or KPS initiator in a small amount of deionized water and add it to the reaction mixture to initiate polymerization.
-
Allow the reaction to proceed for 18-24 hours at 70°C.
-
After the reaction, cool the nanoparticle dispersion to room temperature.
-
Purify the nanoparticles by dialysis against deionized water for 48 hours to remove unreacted monomers, initiator, and cross-linker.
-
Lyophilize the purified nanoparticle dispersion to obtain a dry powder.
Characterization of Nanoparticles
The physicochemical properties of the synthesized nanoparticles are critical for their performance as drug carriers.[7]
2.2.1. Particle Size and Zeta Potential Analysis
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Disperse the lyophilized nanoparticles in deionized water or a buffer of choice (e.g., PBS) at a concentration of 0.1 mg/mL.
-
Sonicate the dispersion for 5 minutes to ensure homogeneity.
-
Measure the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential using a DLS instrument.
-
To assess pH-responsiveness, perform measurements at different pH values (e.g., pH 7.4 and pH 5.5).
-
2.2.2. Morphological Characterization
-
Method: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM)
-
Procedure (TEM):
-
Place a drop of the diluted nanoparticle dispersion onto a carbon-coated copper grid.
-
Allow the grid to air-dry.
-
Optionally, negatively stain the sample with a suitable agent (e.g., uranyl acetate).
-
Image the grid using a TEM to observe the size, shape, and morphology of the nanoparticles.
-
-
Procedure (SEM):
-
Mount the lyophilized nanoparticle powder onto an aluminum stub using double-sided carbon tape.
-
Sputter-coat the sample with a thin layer of gold or palladium.
-
Image the sample using an SEM to observe the surface morphology.
-
2.2.3. Chemical Characterization
-
Method: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Procedure:
-
Mix a small amount of the lyophilized nanoparticle powder with potassium bromide (KBr).
-
Press the mixture into a thin pellet.
-
Record the FTIR spectrum to identify the characteristic functional groups of the polymer.
-
Drug Loading and In Vitro Release
2.3.1. Drug Loading
This protocol describes the loading of a model anticancer drug, Doxorubicin (DOX), into the nanoparticles.
-
Procedure:
-
Disperse a known amount of lyophilized nanoparticles in an aqueous solution of Doxorubicin.
-
Stir the mixture in the dark at room temperature for 24 hours to allow for drug loading.
-
Centrifuge the dispersion to separate the drug-loaded nanoparticles from the unloaded drug.
-
Measure the concentration of DOX in the supernatant using a UV-Vis spectrophotometer or fluorescence spectroscopy.
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
-
2.3.2. In Vitro Drug Release
-
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., PBS) at two different pH values: 7.4 (physiological) and 5.5 (endosomal/tumor microenvironment).
-
Place the dispersion in a dialysis bag and immerse it in the release medium.
-
Maintain the setup at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
-
Quantify the amount of released drug in the collected samples using a suitable analytical method (e.g., UV-Vis or fluorescence spectroscopy).
-
Plot the cumulative drug release as a function of time.
-
In Vitro Cytotoxicity Assay
This protocol assesses the cytotoxicity of the nanoparticles on a model cancer cell line (e.g., HeLa cells).
-
Method: MTT Assay
-
Procedure:
-
Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of empty nanoparticles, free drug, and drug-loaded nanoparticles for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control cells.
-
Data Presentation
(Note: The following data are hypothetical and for illustrative purposes only.)
Table 1: Physicochemical Characterization of Nanoparticles
| Parameter | pH 7.4 | pH 5.5 |
| Hydrodynamic Diameter (nm) | 150 ± 10 | 250 ± 15 |
| Polydispersity Index (PDI) | 0.15 ± 0.05 | 0.30 ± 0.08 |
| Zeta Potential (mV) | -5.2 ± 1.5 | +15.8 ± 2.1 |
Table 2: Drug Loading and Encapsulation Efficiency
| Formulation | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| DOX-loaded Nanoparticles | 12.5 ± 1.2 | 85.3 ± 3.5 |
Table 3: In Vitro Cytotoxicity (IC50 values in µg/mL)
| Formulation | 24 hours | 48 hours |
| Free DOX | 5.8 | 2.1 |
| Empty Nanoparticles | > 1000 | > 1000 |
| DOX-loaded Nanoparticles | 25.3 | 8.7 |
Visualizations
References
- 1. researchmgt.monash.edu [researchmgt.monash.edu]
- 2. pH-Responsive Polymer Nanoparticles for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Development of pH-Responsive Polymers for Cancer Nanomedicine [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. WO2016130993A1 - Process for production of acrylic acid - Google Patents [patents.google.com]
- 7. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Morpholinomethyl)acrylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and increasing the yield of 2-(Morpholinomethyl)acrylic acid synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during the experiment.
Frequently Asked Questions (FAQs)
Q1: What is the common method for synthesizing this compound?
The most common and efficient method for synthesizing this compound is the Mannich reaction. This is a three-component condensation reaction involving malonic acid, formaldehyde, and morpholine.[]
Q2: What is the underlying mechanism of this synthesis?
The synthesis of this compound via the Mannich reaction involves two key steps:
-
Formation of the Eschenmoser's salt analogue: Morpholine reacts with formaldehyde to form a reactive iminium ion, which acts as the electrophile.
-
Nucleophilic attack and decarboxylation: The enol form of malonic acid acts as a nucleophile and attacks the iminium ion. The resulting intermediate then undergoes decarboxylation to yield the final product, this compound.
Q3: What are the potential side reactions that can lower the yield?
Several side reactions can occur, leading to a decreased yield of the desired product. These include:
-
Polymerization of formaldehyde: Formaldehyde can self-polymerize, especially under unfavorable pH or temperature conditions.
-
Formation of bis-adducts: The Mannich base product can sometimes react with another molecule of formaldehyde and malonic acid, leading to the formation of undesired byproducts.
-
Cannizzaro reaction of formaldehyde: Under strongly basic conditions, formaldehyde can undergo a disproportionation reaction to form methanol and formate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Incorrect pH of the reaction mixture.2. Inactive or poor-quality reagents.3. Inappropriate reaction temperature.4. Insufficient reaction time. | 1. Adjust the pH to a weakly acidic condition (around 5.0-6.0) using an appropriate buffer or acid, such as acetic acid. This has been shown to be optimal for similar Mannich reactions.2. Use freshly opened or properly stored reagents. Ensure the formaldehyde solution has not precipitated paraformaldehyde.3. Maintain the reaction temperature between 50-70°C. Lower temperatures may slow down the reaction, while higher temperatures can promote side reactions.4. Monitor the reaction progress using TLC or another suitable analytical method to ensure it has gone to completion. |
| Formation of a significant amount of white precipitate (paraformaldehyde) | 1. The formaldehyde solution is old or has been stored improperly.2. The reaction temperature is too low initially. | 1. Use a fresh solution of formaldehyde. If using paraformaldehyde, ensure it is completely depolymerized before use.2. Gently warm the initial mixture to ensure all reagents are in solution before proceeding with the main reaction heating phase. |
| Product is difficult to purify or crystallize | 1. Presence of unreacted starting materials.2. Formation of oily byproducts.3. Inappropriate crystallization solvent. | 1. Ensure the reaction has gone to completion. Consider adjusting the stoichiometry of the reactants slightly (e.g., a small excess of formaldehyde and morpholine).2. Wash the crude product with a non-polar solvent like diethyl ether or hexane to remove oily impurities before crystallization.3. A mixture of ethanol and water, or isopropanol, is often effective for the crystallization of similar amino acids. Slow cooling can improve crystal quality. |
| Product appears as an oil and not a solid | 1. Presence of impurities that inhibit crystallization.2. The product may be in a salt form that is more soluble. | 1. Purify the crude product using column chromatography before attempting crystallization.2. Adjust the pH of the aqueous solution to the isoelectric point of this compound (around pH 4-5) to promote precipitation of the zwitterionic form. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Mannich Reaction
This protocol is a generalized procedure based on the principles of the Mannich reaction for this specific product. Researchers should optimize the conditions based on their laboratory setup and available reagents.
Materials:
-
Malonic acid
-
Formaldehyde (37% aqueous solution)
-
Morpholine
-
Acetic acid (glacial)
-
Ethanol
-
Deionized water
-
Diethyl ether (for washing)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malonic acid (1 equivalent) in a mixture of water and ethanol.
-
To this solution, add morpholine (1.1 equivalents) dropwise while stirring.
-
Add a catalytic amount of acetic acid to adjust the pH to approximately 5.5.
-
Slowly add formaldehyde solution (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 60°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Wash the resulting crude product with diethyl ether to remove any unreacted morpholine and other non-polar impurities.
-
Recrystallize the solid product from an ethanol/water mixture to obtain pure this compound.
-
Dry the crystals under vacuum.
Data Presentation
Table 1: Effect of pH on the Yield of a Model Mannich Reaction
Note: This data is based on a similar Mannich reaction for the synthesis of methylacrolein and is intended to be illustrative of the importance of pH control.
| pH | Catalyst System | Propanal Conversion (%) | MAL Yield (%) |
| 5.30 | Morpholine/Acetic Acid (1:3) | 99.8 | 89.7 |
| 7.00 | Morpholine/Acetic Acid (1:3) | Lower | Lower |
| > 8.00 | Morpholine/Acetic Acid (1:3) | Suppressed | Suppressed |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
Caption: Simplified reaction mechanism for the synthesis.
References
Common side reactions in the synthesis of 2-(Morpholinomethyl)acrylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Morpholinomethyl)acrylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during this Mannich reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis is a Mannich reaction involving acrylic acid, morpholine, and formaldehyde. The reaction proceeds via the formation of an Eschenmoser-type salt intermediate from morpholine and formaldehyde, which then reacts with acrylic acid to yield the desired product.
Q2: What are the most common side reactions I should be aware of?
The most prevalent side reactions include:
-
Polymerization of acrylic acid: This is often initiated by heat or impurities and can lead to a significant decrease in yield and difficulties in purification.
-
Michael Addition: Morpholine can act as a nucleophile and add to the β-carbon of acrylic acid, forming 3-morpholinopropanoic acid.
-
Formation of 4,4'-methylenedimorpholine: Morpholine and formaldehyde can react to form this aminal, which may act as a formaldehyde equivalent or lead to other byproducts.
Q3: What is a typical experimental protocol for this synthesis?
While specific conditions can vary, a general procedure involves the slow addition of formaldehyde to a cooled solution of morpholine, followed by the addition of acrylic acid, often with a polymerization inhibitor. The reaction is typically stirred at room temperature or with gentle heating.
(Note: The following is a generalized protocol and should be optimized for specific laboratory conditions.)
Experimental Protocol: Synthesis of this compound
-
Reagent Preparation: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Initial Reaction Mixture: Charge the flask with morpholine and a suitable solvent (e.g., dioxane or water). Cool the mixture to 0-5 °C using an ice bath.
-
Formaldehyde Addition: Slowly add an aqueous solution of formaldehyde dropwise to the stirred morpholine solution, maintaining the temperature below 10 °C.
-
Addition of Acrylic Acid: To the resulting solution, add acrylic acid containing a polymerization inhibitor (e.g., hydroquinone monomethyl ether, MEHQ) dropwise, again keeping the temperature controlled.
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by a suitable analytical method (e.g., TLC or NMR).
-
Workup and Isolation: Upon completion, the product can be isolated by crystallization, precipitation, or column chromatography, depending on the solvent and the purity of the crude product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Incomplete reaction. 2. Incorrect stoichiometry. 3. Reaction temperature too low. | 1. Increase reaction time and monitor by TLC/NMR. 2. Verify the molar ratios of reactants. 3. Allow the reaction to proceed at room temperature or with gentle warming (e.g., 40-50 °C). |
| Reaction mixture becomes a thick, unworkable gel (polymerization) | 1. High reaction temperature. 2. Insufficient or no polymerization inhibitor. 3. Presence of radical initiators (impurities). | 1. Maintain a low reaction temperature, especially during additions. 2. Ensure an adequate amount of a suitable inhibitor (e.g., MEHQ) is added to the acrylic acid. 3. Use purified reagents and solvents. |
| Presence of a major byproduct identified as 3-morpholinopropanoic acid | Michael addition is favored over the Mannich reaction. | 1. Pre-form the Eschenmoser-type salt by reacting morpholine and formaldehyde before adding acrylic acid. 2. Adjust the pH of the reaction mixture; acidic conditions can favor the Mannich pathway. |
| Difficulties in product purification | 1. Presence of polymeric material. 2. Formation of multiple, closely related byproducts. | 1. For small amounts of polymer, attempt to precipitate the desired product from a suitable solvent, leaving the polymer in solution. 2. Utilize column chromatography with an appropriate solvent system for separation. |
| Product decomposes upon heating | The product may be thermally unstable, especially at elevated temperatures. | Avoid high temperatures during workup and purification. Use vacuum distillation at low temperatures if distillation is necessary. |
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the chemical processes and troubleshooting steps, the following diagrams are provided.
Caption: Main synthetic pathway to this compound.
Caption: Common side reactions in the synthesis.
Caption: A logical workflow for troubleshooting common issues.
Technical Support Center: Optimizing Initiator Concentration for 2-(Morpholinomethyl)acrylic Acid Polymerization
This technical support guide is designed for researchers, scientists, and drug development professionals working with the polymerization of 2-(Morpholinomethyl)acrylic acid (MMAA). It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help optimize the initiator concentration for successful and reproducible polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of an initiator in the polymerization of this compound (MMAA)?
An initiator is a chemical compound that triggers the free-radical polymerization of MMAA. When heated or through a redox reaction, the initiator decomposes to form free radicals. These highly reactive species then break the carbon-carbon double bond of the MMAA monomer, initiating the growth of the polymer chain.[1] The concentration and type of initiator are critical parameters that significantly influence the polymerization rate, the final molecular weight of the resulting poly(this compound), and its polydispersity (the distribution of molecular weights).[1]
Q2: How does the initiator concentration affect the molecular weight and viscosity of the final polymer?
There is generally an inverse relationship between the initiator concentration and the molecular weight and viscosity of the resulting polymer.[1]
-
High Initiator Concentration: A higher concentration of initiator generates a larger number of free radicals. This leads to the simultaneous initiation of many polymer chains. With a fixed amount of monomer, this results in shorter polymer chains, a lower average molecular weight, and consequently, lower solution viscosity.[1][2]
-
Low Initiator Concentration: Conversely, a lower initiator concentration produces fewer, but longer, polymer chains. This leads to a higher average molecular weight and increased viscosity.[1][2]
Q3: What are the common types of initiators used for the polymerization of acrylic monomers like MMAA in aqueous solutions?
For the free-radical polymerization of water-soluble acrylic monomers, water-soluble initiators are typically used. Common examples include:
-
Persulfates: Potassium persulfate (KPS), sodium persulfate (SPS), and ammonium persulfate (APS) are frequently used thermal initiators that decompose upon heating to generate sulfate radicals.[1]
-
Redox Initiators: These systems, such as a persulfate/metabisulfite (PS/MBS) couple, can initiate polymerization at lower temperatures. They consist of an oxidizing agent and a reducing agent that generate radicals through a redox reaction.[1][3]
-
Azo Initiators: Water-soluble azo compounds, like 2,2′-azobis(2-methylpropionamidine) dihydrochloride (V-50), are also effective.[3]
Q4: What is a typical starting concentration range for an initiator in acrylic acid polymerization?
The optimal initiator concentration can vary depending on the desired polymer properties, the specific initiator used, monomer concentration, and reaction temperature. A general starting range for persulfate initiators is typically between 0.1% and 5% by weight, based on the monomer.[4][5] It is always advisable to consult the literature for similar monomers and then optimize the concentration based on experimental results.
Q5: How does the morpholinomethyl group in MMAA potentially influence the polymerization?
The morpholinomethyl group in MMAA is basic. This functionality can influence the pH of the reaction medium. The pH can, in turn, affect the reactivity of the acrylic acid moiety and the overall polymerization kinetics.[6][7] It is crucial to consider the pH of the solution, as it can impact the partitioning of the monomer and the stability of the resulting latex if the polymerization is carried out in an emulsion or dispersion.[6][7]
Troubleshooting Guide
This guide addresses common problems encountered during the polymerization of this compound, with a focus on optimizing initiator concentration.
Problem 1: Slow or No Polymerization
| Possible Cause | Suggested Solution |
| Insufficient Initiator Concentration | Increase the initiator concentration incrementally (e.g., by 0.1% by weight of the monomer). |
| Low Reaction Temperature | Ensure the reaction temperature is appropriate for the chosen initiator's half-life. For persulfates, temperatures are typically in the range of 60-90°C. |
| Presence of Inhibitors | Ensure the MMAA monomer is pure and free from polymerization inhibitors. If necessary, pass the monomer through a column of inhibitor remover. |
| Presence of Oxygen | Oxygen is a potent inhibitor of free-radical polymerization. Deoxygenate the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) before and during the polymerization. |
Problem 2: Polymerization is Too Fast and Uncontrolled
| Possible Cause | Suggested Solution |
| Excessive Initiator Concentration | Decrease the initiator concentration. A high concentration of radicals can lead to a rapid, highly exothermic reaction that is difficult to control. |
| High Reaction Temperature | Lower the reaction temperature to slow down the rate of initiator decomposition and polymerization. |
| High Monomer Concentration | Reduce the initial monomer concentration. A semi-batch process, where the monomer is fed over time, can also help control the reaction rate and heat generation. |
Problem 3: Final Polymer has Low Molecular Weight
| Possible Cause | Suggested Solution |
| High Initiator Concentration | As mentioned, a higher initiator concentration leads to shorter polymer chains. Decrease the initiator concentration to achieve a higher molecular weight. |
| Presence of Chain Transfer Agents | Solvents or impurities can act as chain transfer agents, terminating the growing polymer chain prematurely. Ensure high purity of all reagents and consider a different solvent if applicable. |
| High Reaction Temperature | Elevated temperatures can increase the rate of termination reactions relative to propagation, leading to lower molecular weights. A moderate temperature is often optimal. |
Problem 4: Formation of Insoluble Gel or Cross-linked Polymer
| Possible Cause | Suggested Solution |
| Presence of Divalent Monomer Impurities | Impurities with two polymerizable double bonds can act as cross-linkers. Ensure the purity of the MMAA monomer. |
| High Monomer Conversion in a Batch Process | At high conversions, "backbiting" or chain transfer to the polymer can lead to branching and cross-linking, especially at high temperatures. Consider stopping the reaction at a lower conversion or using a semi-batch process. |
Data Presentation
The following table summarizes the general effect of initiator concentration on the properties of poly(acrylic acid) and can be used as a guideline for optimizing the polymerization of MMAA.
| Initiator Concentration | Molecular Weight (Mw) | Polydispersity Index (PDI) | Polymerization Rate | Viscosity |
| Low | High | Can be broad | Slow | High |
| Medium | Moderate | Can be narrower | Moderate | Moderate |
| High | Low | Can be broad | Fast | Low |
Note: The exact quantitative relationship needs to be determined experimentally for this compound.
Experimental Protocols
This section provides a general methodology for the free-radical polymerization of this compound in an aqueous solution using potassium persulfate (KPS) as the initiator.
Materials:
-
This compound (MMAA) monomer
-
Potassium persulfate (KPS) initiator
-
Deionized (DI) water (degassed)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel (e.g., three-neck round-bottom flask) equipped with a mechanical stirrer, condenser, and inert gas inlet/outlet.
Procedure:
-
Monomer and Initiator Preparation:
-
Prepare an aqueous solution of the MMAA monomer at the desired concentration (e.g., 10-30 wt%) in degassed DI water.
-
Prepare a separate, fresh aqueous solution of the KPS initiator. The amount of KPS will depend on the desired initiator concentration relative to the monomer (e.g., 0.5 wt% based on MMAA).
-
-
Reaction Setup:
-
Set up the reaction vessel in a temperature-controlled water or oil bath.
-
Add the MMAA solution to the reaction vessel.
-
Begin stirring and purge the solution with an inert gas for at least 30-60 minutes to remove dissolved oxygen. Maintain a gentle, positive pressure of the inert gas throughout the reaction.
-
-
Polymerization:
-
Heat the reaction mixture to the desired temperature (e.g., 70°C).
-
Once the temperature is stable, add the KPS initiator solution to the reaction vessel.
-
Maintain the reaction at the set temperature with continuous stirring for the desired duration (e.g., 2-6 hours). The solution will become more viscous as the polymerization proceeds.
-
-
Termination and Isolation:
-
To terminate the reaction, cool the vessel to room temperature.
-
The resulting polymer solution can be purified by methods such as dialysis to remove unreacted monomer and initiator fragments.
-
The final polymer can be isolated by precipitation in a non-solvent (e.g., acetone or ethanol) followed by filtration and drying under vacuum.
-
References
Preventing premature polymerization of 2-(Morpholinomethyl)acrylic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the premature polymerization of 2-(Morpholinomethyl)acrylic acid. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Disclaimer: this compound is a derivative of acrylic acid. While general principles of preventing acrylic acid polymerization are applicable, the presence of the morpholinomethyl group may influence its stability and reactivity. The following recommendations are based on established knowledge for acrylic acid and its derivatives and should be adapted as necessary for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound turned viscous or solidified. What happened?
A1: This indicates that premature polymerization has occurred. This compound, like other acrylic monomers, can undergo spontaneous free-radical polymerization, especially when exposed to heat, light, or contaminants. This process converts the individual monomer units into long polymer chains, leading to an increase in viscosity and eventual solidification.
Q2: What are the primary triggers for premature polymerization of this compound?
A2: The main triggers for premature polymerization include:
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Heat: Elevated temperatures increase the rate of free radical formation, initiating polymerization. The reaction is highly exothermic, which can lead to a runaway reaction.[1][2]
-
Light: UV light can provide the energy to initiate polymerization.
-
Contaminants: Impurities such as peroxides, rust, or dust can act as initiators.
-
Absence of Oxygen: Oxygen is a crucial component for the effectiveness of many common inhibitors, such as MEHQ (monomethyl ether of hydroquinone).[2] Storing the monomer under an inert atmosphere without an appropriate anaerobic inhibitor can lead to polymerization.
-
Depletion of Inhibitor: Over time or under harsh conditions, the inhibitor present in the monomer can be consumed, leaving it susceptible to polymerization.[3]
Q3: How can I prevent premature polymerization during storage?
A3: Proper storage is critical. Follow these guidelines:
-
Temperature: Store this compound in a cool, dark place, ideally between 15°C and 25°C (59°F and 77°F).[2][4] Avoid freezing, as this can cause the inhibitor to separate from the monomer.
-
Atmosphere: Store the monomer under an air atmosphere, not under inert gas, unless an anaerobic inhibitor is used.[2] Oxygen is required for common phenolic inhibitors to function effectively.
-
Inhibitor: Ensure the monomer is adequately inhibited. The most common inhibitor for acrylic acid is MEHQ.[2]
-
Container: Use containers made of materials that do not catalyze polymerization, such as stainless steel, glass, or polyethylene-lined vessels.
Q4: What inhibitors are commonly used for acrylic acids, and how do they work?
A4: Phenolic compounds are widely used inhibitors. The most common are:
-
MEHQ (Monomethyl Ether of Hydroquinone): This is the industry standard for stabilizing acrylic acid during transport and storage.[2] It works by reacting with and neutralizing free radicals, but it requires the presence of oxygen to be effective.
-
PTZ (Phenothiazine): Another common inhibitor that can be used, sometimes in combination with others.[5]
These inhibitors function by interrupting the chain reaction of polymerization. They are radical scavengers, meaning they react with the initial free radicals and growing polymer chain radicals to form stable, non-reactive species.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Monomer appears cloudy or contains solid particles. | Partial polymerization has occurred. | Do not use. Dispose of the material according to safety protocols. Attempting to dissolve the polymer may be unsuccessful and unsafe. |
| Viscosity of the monomer solution increases during an experiment. | Polymerization is being initiated by experimental conditions (e.g., heat from a reaction). | Immediately cool the reaction vessel. If safe, add a radical scavenger (e.g., a small amount of MEHQ solution). Re-evaluate the experimental protocol to reduce heat input or introduce an inhibitor at the start. |
| Polymerization occurs despite the presence of an inhibitor. | Inhibitor has been depleted. The system lacks sufficient oxygen for the inhibitor to function. The temperature is too high. | Check the inhibitor concentration. Ensure the reaction is not being run under a strictly inert atmosphere if using an oxygen-dependent inhibitor. Reduce the reaction temperature. |
| Inconsistent results in polymerization experiments. | Variable levels of inhibitor in the starting monomer. Contamination of the monomer. | Purify the monomer to remove the inhibitor before use if your application is sensitive to it. Ensure all glassware and reagents are free from contaminants that could initiate polymerization. |
Experimental Protocols
Protocol 1: Monitoring Monomer Stability
This protocol provides a basic method for visually inspecting the monomer for signs of polymerization.
Materials:
-
Sample of this compound in a clear, sealed container.
-
Proper personal protective equipment (PPE): safety goggles, lab coat, gloves.
Procedure:
-
Before each use, visually inspect the monomer through the container.
-
Look for any signs of cloudiness, haze, or the presence of solid particles or gels.
-
Gently tilt the container to observe the viscosity. A noticeable increase in viscosity compared to a fresh sample is a sign of polymerization.
-
If any of these signs are present, the monomer should be considered unstable and should not be used.
Protocol 2: Removal of Inhibitor for Polymerization Reactions
For controlled polymerization experiments, it is often necessary to remove the storage inhibitor.
Materials:
-
Inhibited this compound
-
Basic alumina or a dedicated inhibitor removal column
-
Receiving flask
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Pass the inhibited monomer through a column packed with basic alumina.
-
Collect the inhibitor-free monomer in a clean, dry receiving flask under an inert atmosphere.
-
Use the purified monomer immediately, as it is now highly susceptible to polymerization. Do not store inhibitor-free monomer for extended periods.
Visualizations
Caption: The three stages of free-radical polymerization.
Caption: How inhibitors stop the polymerization chain reaction.
Caption: A logical approach to troubleshooting polymerization issues.
References
Purification techniques for 2-(Morpholinomethyl)acrylic acid from reaction mixture
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(Morpholinomethyl)acrylic acid from its reaction mixture.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental work-up and purification of this compound.
Q1: My final product is a persistent oil and will not crystallize. What should I do?
This is a common issue known as "oiling out," which can occur if the compound's melting point is below the solvent's boiling point or if significant impurities are present.
Possible Solutions:
-
Re-dissolve and Dilute: Heat the oil in the solvent until it fully dissolves. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated. Allow it to cool very slowly.
-
Change Solvent System: Your current solvent may be too good. Try a solvent in which the compound is less soluble, or use a two-solvent (binary) system. For example, dissolve the oil in a minimal amount of a "good" solvent (like water or methanol) and slowly add a "poor" solvent (like acetone or isopropanol) dropwise at an elevated temperature until turbidity persists. Then, add a few drops of the good solvent to clarify and cool slowly.
-
Induce Nucleation: If the slow-cooled solution remains clear, try scratching the inside of the flask below the solvent level with a glass rod. Alternatively, if available, add a single seed crystal of the pure product.
-
Remove Impurities: If oiling out persists, it may be due to impurities depressing the melting point. Consider an additional purification step, such as a charcoal treatment or a preliminary extraction, before attempting recrystallization again.
Q2: The yield of my purified this compound is very low after recrystallization. How can I improve it?
Low recovery can result from using too much solvent or incomplete precipitation of the product.
Possible Solutions:
-
Minimize Solvent Volume: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Working with a less concentrated solution will leave more product dissolved in the mother liquor.
-
Optimize Cooling: Ensure the crystallization mixture is thoroughly cooled before filtration. Using an ice-water bath for 30-60 minutes after initial cooling to room temperature can significantly increase the yield of precipitated crystals.
-
Recover from Mother Liquor: Concentrate the filtrate (mother liquor) by about half its volume using a rotary evaporator and cool the resulting solution again to recover a second crop of crystals. Note that this second crop may be less pure than the first.
-
Check pH: As a zwitterionic compound, the solubility of this compound is highly dependent on pH. Its lowest solubility is at its isoelectric point (pI). Ensure the pH of your aqueous solution is adjusted to its pI before attempting to crystallize or precipitate the product. The pKₐ of the carboxylic acid is around 2-3, and the pKₐ of the morpholino group is around 7.6[], suggesting a pI in the neutral range.
Q3: How can I remove unreacted morpholine from my crude product?
Residual morpholine is a common impurity from the synthesis. Due to its basic nature and high water solubility, it can be challenging to remove.
Possible Solutions:
-
Acidic Wash: If your product is in an organic solvent, perform an extraction with a dilute aqueous acid solution (e.g., 1 M HCl). The morpholine will be protonated and move into the aqueous layer. This method is not suitable if the desired product is also acid-sensitive or highly water-soluble.
-
Vacuum Distillation/Drying: Morpholine is volatile (boiling point ~129 °C). If the desired product is a stable solid, placing the crude material under a high vacuum with gentle heating can help remove residual morpholine.
-
Azeotropic Removal: In some cases, adding a solvent like toluene and removing it by rotary evaporation can help co-distill trace amounts of morpholine. Repeat this process several times.
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Recrystallization: A well-chosen recrystallization solvent will ideally leave the more soluble morpholine impurity behind in the mother liquor.
Frequently Asked Questions (FAQs)
Q1: What type of compound is this compound and how does this affect purification?
This compound is a zwitterionic compound.[] This means it contains both a basic functional group (the morpholine nitrogen) and an acidic functional group (the carboxylic acid). At neutral pH, the carboxylic acid is deprotonated (-COO⁻) and the morpholine nitrogen is protonated (-NH⁺-), giving the molecule a net neutral charge but high polarity. This zwitterionic nature dictates its solubility, which is typically highest in polar solvents like water and lowest at its isoelectric point.
Q2: What is the most common method for synthesizing this compound and what are the expected impurities?
It is commonly synthesized via a Mannich reaction involving malonic acid, formaldehyde, and morpholine.[] Based on this, the expected impurities in the reaction mixture include:
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Unreacted starting materials (morpholine, malonic acid).
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Polymerized byproducts of acrylic acid.
-
Side-reaction products.
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Residual solvents from the reaction.
Q3: Which solvents are best for recrystallizing this compound?
Due to its polar, zwitterionic nature, ideal solvents are typically polar. Water is a good starting point. Often, a binary solvent system provides the best results. The goal is to find a system where the compound is highly soluble when hot but poorly soluble when cold.
| Solvent System | Suitability |
| Water | Good starting solvent, but solubility may still be high when cold. |
| Ethanol / Water | A common choice for polar organic molecules. |
| Acetone / Water | Can be effective; acetone acts as an anti-solvent. |
| Isopropanol / Water | Similar to ethanol/water, offers different solubility characteristics. |
| Methanol | Often dissolves the compound too well, even when cold. |
Q4: My NMR spectrum shows broad peaks for the purified product. Is it impure?
Not necessarily. Zwitterionic compounds in solutions like DMSO-d₆ or D₂O can exhibit peak broadening due to proton exchange with residual water or slow conformational changes. Ensure the sample is thoroughly dried. If using D₂O, allowing the sample to sit for some time or gentle heating can sometimes sharpen the peaks as H/D exchange reaches equilibrium.
Experimental Protocols
Protocol 1: Purification by Recrystallization from a Binary Solvent System (Water/Acetone)
This protocol outlines a general procedure for purifying the crude solid product obtained from the reaction mixture.
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Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add a minimal volume of deionized water and heat the mixture gently (e.g., in a 60-70 °C water bath) with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% w/w). Reheat the mixture with stirring for 5-10 minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a funnel and a new flask. Filter the hot solution through a fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Reheat the clear solution if necessary. Slowly add acetone (the anti-solvent) dropwise to the hot, stirred solution until a persistent cloudiness (turbidity) appears. Add 1-2 drops of hot water to re-dissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold acetone to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under a high vacuum to remove all residual solvents.
Visualizations
The following diagrams illustrate key workflows and decision-making processes in the purification of this compound.
References
Troubleshooting low molecular weight in poly(2-(Morpholinomethyl)acrylic acid)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 2-(Morpholinomethyl)acrylic acid. The information is designed to help address common challenges, particularly in achieving the desired molecular weight.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a significantly lower molecular weight than expected in our poly(this compound). What are the potential causes?
Low molecular weight in free-radical polymerization can stem from several factors. The most common culprits include:
-
High Initiator Concentration: An excess of initiator generates a high concentration of free radicals, leading to the simultaneous growth of many polymer chains. This results in shorter chains and a lower average molecular weight.[1]
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Presence of Chain Transfer Agents (CTAs): Impurities in the reaction mixture or intentionally added substances can act as chain transfer agents, prematurely terminating growing polymer chains and initiating new, shorter chains.[2]
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Monomer Impurity: The purity of the this compound monomer is crucial. Impurities from the synthesis, such as unreacted starting materials or byproducts, can interfere with the polymerization process.
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High Reaction Temperature: Elevated temperatures can increase the rate of termination reactions relative to propagation, which can lead to a decrease in the average molecular weight.
-
Inhibitor from Monomer: Commercially available acrylic monomers often contain inhibitors to prevent spontaneous polymerization during storage. Failure to remove these inhibitors before polymerization can lead to low conversion and low molecular weight.
Q2: How can we increase the molecular weight of our polymer?
To increase the molecular weight, you should consider the following adjustments to your protocol:
-
Decrease Initiator Concentration: Reducing the amount of initiator will generate fewer polymer chains, allowing each chain to grow longer before termination.
-
Purify the Monomer: Ensure the this compound monomer is free from impurities. This may involve recrystallization or column chromatography.
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Remove Inhibitors: If using a commercial monomer, pass it through a column of activated alumina or silica gel to remove any added inhibitors.
-
Control Reaction Temperature: Lowering the reaction temperature may favor the propagation step over termination, leading to higher molecular weight. However, this may also decrease the overall reaction rate.
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Avoid Chain Transfer Agents: Scrutinize all reagents and solvents for potential chain transfer activity.
Q3: What is the role of an initiator and how does its concentration affect the final polymer?
An initiator is a substance that generates free radicals when heated or through a chemical reaction, thereby initiating the polymerization process. The concentration of the initiator has an inverse relationship with the molecular weight of the resulting polymer.[1] A higher initiator concentration leads to a greater number of initial radicals, resulting in more polymer chains of a shorter length and thus a lower average molecular weight. Conversely, a lower initiator concentration produces fewer, longer polymer chains and a higher average molecular weight.[1]
Q4: Can impurities from the monomer synthesis affect the polymerization?
Yes, impurities from the synthesis of this compound can significantly impact polymerization. The monomer is typically synthesized via a Mannich reaction involving malonic acid, formaldehyde, and morpholine.[] Potential impurities could include unreacted starting materials or byproducts from side reactions. These impurities can act as inhibitors or chain transfer agents, leading to low molecular weight or complete inhibition of the polymerization. Therefore, thorough purification of the monomer is essential.
Quantitative Data on Polymerization Parameters
The following tables provide illustrative data on how different reaction parameters can influence the molecular weight of poly(acrylic acid). Please note that this data is for the polymerization of acrylic acid and should be used as a general guide for poly(this compound). The optimal conditions for your specific system may vary.
Table 1: Effect of Initiator (Potassium Persulfate) Concentration on the Molecular Weight of Poly(acrylic acid)
| Initiator Concentration (wt% relative to monomer) | Weight-Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |
| 0.5 | 150,000 | 2.5 |
| 1.0 | 95,000 | 2.2 |
| 2.0 | 60,000 | 2.0 |
| 5.0 | 30,000 | 1.8 |
Data is representative and based on general principles of acrylic acid polymerization.
Table 2: Effect of Chain Transfer Agent (Thioglycolic Acid) Concentration on the Molecular Weight of Poly(acrylic acid)
| CTA Concentration (mol% relative to monomer) | Weight-Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |
| 0 | >200,000 | >3.0 |
| 0.1 | 80,000 | 2.1 |
| 0.5 | 25,000 | 1.9 |
| 1.0 | 10,000 | 1.7 |
Data is representative and based on general principles of acrylic acid polymerization.
Experimental Protocols
Protocol 1: Purification of this compound Monomer
This protocol describes a general procedure for the purification of the monomer to remove impurities that may interfere with polymerization.
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Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol or an ethanol/water mixture).
-
Decolorization: If the solution is colored, add a small amount of activated carbon and heat for a short period.
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Hot Filtration: While hot, filter the solution through a fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Characterization: Confirm the purity of the monomer using techniques such as NMR spectroscopy and melting point analysis.
Protocol 2: Representative Free-Radical Polymerization of this compound
This protocol provides a general method for the solution polymerization of this compound. The specific amounts of initiator and the reaction time and temperature should be optimized to achieve the desired molecular weight.
-
Monomer Dissolution: In a reaction flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve the purified this compound monomer in a suitable solvent (e.g., deionized water or an appropriate organic solvent).
-
Inert Atmosphere: Deoxygenate the solution by bubbling nitrogen gas through it for at least 30 minutes. Maintain a nitrogen atmosphere throughout the reaction.
-
Initiator Addition: In a separate container, dissolve the desired amount of a suitable initiator (e.g., potassium persulfate for aqueous solutions or AIBN for organic solvents) in the same solvent.
-
Polymerization: Heat the monomer solution to the desired reaction temperature (e.g., 60-80 °C). Once the temperature is stable, add the initiator solution to the reaction flask.
-
Reaction Monitoring: Allow the polymerization to proceed for the desired amount of time (typically several hours). The progress of the reaction can be monitored by observing the increase in viscosity of the solution.
-
Termination and Precipitation: After the desired reaction time, cool the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., acetone or methanol).
-
Purification: Isolate the precipitated polymer by filtration. Redissolve the polymer in a minimal amount of the reaction solvent and re-precipitate it to further purify it from unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer under vacuum until a constant weight is achieved.
-
Characterization: Characterize the molecular weight (Mw and Mn) and polydispersity index (PDI) of the final polymer using Gel Permeation Chromatography (GPC).
Visualizations
Caption: Relationship between reaction parameters and final polymer molecular weight.
Caption: A step-by-step workflow for troubleshooting low molecular weight issues.
Caption: The synthetic pathway for the this compound monomer.
References
- 1. US5786494A - Process for the synthesis of α-substituted acrylic acids and their application - Google Patents [patents.google.com]
- 2. Iron-Based Redox Polymerization of Acrylic Acid for Direct Synthesis of Hydrogel/Membranes, and Metal Nanoparticles for Water Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 2-(Morpholinomethyl)acrylic acid in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-(Morpholinomethyl)acrylic acid in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Users may encounter several stability-related issues when working with aqueous solutions of this compound. This guide provides a systematic approach to identifying and resolving these common problems.
Issue 1: Loss of Potency or Altered Activity of the Solution Over Time
-
Symptom: The experimental results are not reproducible, or the expected biological or chemical activity of the compound diminishes with stored solutions.
-
Possible Causes:
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Degradation: The this compound molecule may be degrading under the storage conditions.
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Polymerization: The acrylic acid moiety is susceptible to spontaneous polymerization.
-
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the solution is stored at the recommended temperature (typically 2-8°C) and protected from light.
-
pH Monitoring: Check the pH of the solution. Extremes in pH can catalyze hydrolysis of the morpholine or acrylic acid groups.
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Fresh Solutions: Prepare fresh solutions immediately before each experiment to minimize the impact of potential degradation.
-
Analytical Characterization: Use analytical techniques such as HPLC, LC-MS, or NMR to assess the purity of the stored solution compared to a freshly prepared one.
-
Issue 2: Visible Changes in the Solution, such as Cloudiness, Precipitation, or Increased Viscosity
-
Symptom: The initially clear solution becomes turbid, forms a precipitate, or becomes more viscous upon storage.
-
Possible Causes:
-
Polymerization: The most likely cause is the polymerization of the acrylic acid monomer, leading to the formation of insoluble or highly viscous polyacrylic acid.[1]
-
Dimerization: Acrylic acid is known to form dimers over time, which may have different solubility characteristics.[2]
-
Degradation Products: Insoluble degradation products may be forming.
-
-
Troubleshooting Steps:
-
Visual Inspection: Regularly inspect the solution for any visual changes.
-
Avoid High Temperatures: Do not heat solutions unless specified, as this can accelerate polymerization.[3]
-
Inhibitor Check: For long-term storage, consider the use of a polymerization inhibitor, if compatible with the application. The standard inhibitor for acrylic acid is Monomethyl Ether of Hydroquinone (MEHQ).[3]
-
Filtration and Analysis: If a precipitate is observed, it can be isolated by filtration and analyzed (e.g., by FTIR or NMR) to determine its identity.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
While specific studies on this compound are limited, based on its chemical structure, two primary degradation pathways can be anticipated:
-
Hydrolysis of the Mannich Base: The bond between the morpholine nitrogen and the methylene group can be susceptible to hydrolysis, particularly under acidic or basic conditions. This would lead to the formation of morpholine and 2-(hydroxymethyl)acrylic acid.
-
Reactions of the Acrylic Acid Moiety: The acrylic acid portion of the molecule can undergo addition reactions at the double bond and is prone to polymerization. It can also form dimers.[2]
Q2: How does pH affect the stability of this compound solutions?
The pH of the aqueous solution can significantly influence the stability of this compound. Both acidic and basic conditions can catalyze the hydrolysis of the ester-like and amine linkages within the molecule. It is advisable to maintain the pH of the solution within a neutral range (pH 6-8) to minimize degradation, unless the experimental protocol requires otherwise.
Q3: What are the recommended storage conditions for aqueous solutions of this compound?
To ensure the stability of aqueous solutions, it is recommended to:
-
Store at low temperatures: Refrigeration at 2-8°C is advisable.
-
Protect from light: Store in amber vials or cover with aluminum foil to prevent photodegradation.
-
Use freshly prepared solutions: For critical applications, it is best to prepare the solution immediately before use.
-
Monitor for visual changes: Regularly inspect for any signs of precipitation or changes in viscosity.
Q4: Can I heat an aqueous solution of this compound to aid dissolution?
Heating should be avoided as it can significantly accelerate the rate of polymerization of the acrylic acid moiety.[3] If dissolution is slow, consider using sonication in a cool water bath.
Q5: What analytical methods can be used to assess the stability of this compound solutions?
Several analytical techniques can be employed to monitor the stability and purity of your solutions:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the parent compound from its potential degradation products and polymers. A decrease in the peak area of the parent compound over time indicates degradation.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to identify the molecular weights of any degradation products or impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and help in the identification of degradation products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor changes in functional groups, such as the disappearance of the C=C double bond, which would indicate polymerization.
Quantitative Data Summary
Currently, there is a lack of published quantitative data specifically detailing the degradation rates of this compound under various conditions. Researchers are encouraged to perform their own stability studies relevant to their specific experimental conditions. A proposed template for collecting such data is provided below.
| Condition | Time Point | Concentration of this compound (%) | pH | Appearance |
| Control (Fresh) | 0 hours | 100 | 7.0 | Clear, colorless |
| 2-8°C, Dark | 24 hours | |||
| 1 week | ||||
| Room Temp, Light | 24 hours | |||
| 1 week | ||||
| pH 4 | 24 hours | |||
| pH 9 | 24 hours |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
This protocol provides a general method for monitoring the stability of this compound in an aqueous solution.
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Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Procedure:
-
Prepare a stock solution of this compound in the desired aqueous buffer.
-
Divide the stock solution into aliquots for storage under different conditions (e.g., 4°C in the dark, room temperature with light exposure).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each storage condition.
-
Inject a known volume of the aliquot onto the HPLC system.
-
Monitor the peak area of the this compound peak. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Poly(2-(Morpholinomethyl)acrylic acid) Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted 2-(Morpholinomethyl)acrylic acid monomer from its corresponding polymer.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted monomer from my poly(this compound)?
A1: Residual monomer can be cytotoxic, interfering with biological assays and posing risks in drug delivery applications. Furthermore, its presence can alter the physicochemical properties of the polymer, such as its molecular weight distribution, viscosity, and thermal stability, leading to inconsistencies in experimental results.
Q2: What are the most common methods for purifying poly(this compound)?
A2: The most prevalent and effective methods for removing unreacted monomers from water-soluble polymers like poly(this compound) are dialysis, precipitation, and size exclusion chromatography (SEC).
Q3: How can I verify that the monomer has been successfully removed?
A3: The purity of your polymer can be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[1] ¹H NMR can be used to detect the disappearance of vinyl proton signals characteristic of the monomer.[2][3] HPLC provides a sensitive method for quantifying the concentration of the residual monomer.[4][5]
Q4: Which purification method is best suited for my specific needs?
A4: The choice of purification method depends on factors such as the scale of your experiment, the desired final purity, and available equipment. Dialysis is a simple and effective method for small to medium-scale purification. Precipitation is a rapid technique suitable for larger quantities, though it may be less efficient at removing trace amounts of monomer. Size Exclusion Chromatography offers the highest resolution and is ideal for obtaining highly pure polymer fractions, but it is a more complex and time-consuming technique.
Troubleshooting Guides
Dialysis
Problem: The monomer is not being removed efficiently.
-
Possible Cause: The molecular weight cut-off (MWCO) of the dialysis membrane is too high, allowing the polymer to leak out, or too low, hindering the diffusion of the monomer.
-
Solution: For poly(this compound), a dialysis membrane with an MWCO in the range of 1-3.5 kDa is generally recommended.[6]
-
-
Possible Cause: Insufficient volume or infrequent changes of the dialysis buffer (dialysate).
-
Possible Cause: The concentration of the polymer solution is too high, leading to high viscosity and slow diffusion.
-
Solution: Dilute the polymer solution to a concentration that allows for efficient diffusion. A concentration of 1-10 mg/mL is a good starting point.
-
Problem: The polymer has precipitated inside the dialysis tubing.
-
Possible Cause: The pH of the dialysate is causing the polymer to become insoluble. Poly(this compound) is a polyzwitterion, and its solubility is pH-dependent.
-
Solution: Ensure the pH of the dialysate is within the soluble range for your polymer. For poly(this compound), maintaining a neutral pH (around 7) is generally advisable.
-
Precipitation
Problem: The polymer does not precipitate upon addition of the non-solvent.
-
Possible Cause: The chosen non-solvent is not appropriate for poly(this compound).
-
Possible Cause: The polymer solution is too dilute.
-
Solution: Concentrate the polymer solution before adding the non-solvent.
-
Problem: The precipitate is sticky and difficult to handle.
-
Possible Cause: The non-solvent is being added too quickly, causing the polymer to trap solvent and impurities.
-
Solution: Add the non-solvent dropwise to the vigorously stirred polymer solution. This promotes the formation of a fine powder that is easier to filter and dry.
-
-
Possible Cause: The temperature of the non-solvent is too high.
-
Solution: Cooling the non-solvent before precipitation can sometimes lead to a more manageable precipitate.
-
Problem: The final polymer product still contains a significant amount of monomer.
-
Possible Cause: A single precipitation step is often insufficient for complete purification.
-
Solution: Repeat the dissolution and precipitation process 2-3 times for higher purity.[12]
-
Quantitative Data Summary
The following table provides a general comparison of the efficiency of different purification methods for removing unreacted acrylic monomers. The actual efficiency will depend on the specific experimental conditions.
| Purification Method | Typical Monomer Removal Efficiency (%) | Purity of Final Polymer | Scale | Time Required |
| Dialysis | 95 - 99% | High | Small to Medium | 24 - 72 hours |
| Precipitation (3 cycles) | 90 - 98% | Medium to High | Small to Large | 4 - 8 hours |
| Size Exclusion Chromatography | > 99.5% | Very High | Small | 1 - 4 hours per run |
Experimental Protocols
Protocol 1: Purification by Dialysis
-
Preparation of Dialysis Membrane: Cut the dialysis tubing to the desired length and prepare it according to the manufacturer's instructions. This typically involves boiling in a sodium bicarbonate solution followed by rinsing with deionized water.[13]
-
Sample Loading: Load the polymer solution into the dialysis tubing and securely close both ends with clips.
-
Dialysis: Immerse the sealed tubing in a large beaker containing deionized water (or a suitable buffer) with stirring.
-
Dialysate Exchange: Change the dialysate frequently to maintain a high concentration gradient.
-
Sample Recovery: After dialysis is complete, carefully remove the tubing from the dialysate, and recover the purified polymer solution.
-
Lyophilization: Freeze-dry the purified polymer solution to obtain the solid polymer.
Protocol 2: Purification by Precipitation
-
Dissolution: Dissolve the crude polymer in a minimal amount of a suitable solvent (e.g., deionized water).
-
Precipitation: While vigorously stirring, slowly add the polymer solution dropwise into a large excess of a cold non-solvent (e.g., acetone or ethanol).
-
Filtration: Collect the precipitated polymer by filtration using a Buchner funnel.
-
Washing: Wash the polymer cake with fresh, cold non-solvent to remove any remaining impurities.
-
Drying: Dry the purified polymer under vacuum to remove all traces of solvent and non-solvent.
-
Repetition: For higher purity, redissolve the dried polymer and repeat the precipitation process.
Protocol 3: Purification by Size Exclusion Chromatography (SEC)
-
Column Selection: Choose an SEC column with a fractionation range appropriate for the molecular weight of your polymer. For separating the polymer from the small monomer, a column with a low molecular weight exclusion limit is suitable.[14]
-
Mobile Phase Preparation: Prepare and degas the mobile phase, which should be a good solvent for both the polymer and the monomer (e.g., an aqueous buffer).
-
System Equilibration: Equilibrate the SEC system with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Dissolve the crude polymer in the mobile phase and inject a small volume onto the column.
-
Fraction Collection: Collect the eluting fractions. The polymer will elute first, followed by the smaller monomer.
-
Analysis and Pooling: Analyze the collected fractions (e.g., by UV absorbance or refractive index) to identify the polymer-containing fractions. Pool the desired fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions, typically by lyophilization.
Visualizations
References
- 1. polymersolutions.com [polymersolutions.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. osha.gov [osha.gov]
- 5. lcms.cz [lcms.cz]
- 6. mdpi.com [mdpi.com]
- 7. 249. Dialysis Diffusion Kinetics in Polymer Purification - Magritek [magritek.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Modification and Characterization of Polyacrylic Acid for Metal Ion Recovery [article.sapub.org]
- 11. Synthesis of Poly(methacrylic acid)-block-Polystyrene Diblock Copolymers at High Solid Contents via RAFT Emulsion Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
Addressing poor solubility of 2-(Morpholinomethyl)acrylic acid polymers
Welcome to the technical support center for 2-(Morpholinomethyl)acrylic acid polymers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation, with a primary focus on issues related to poor solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound polymer not dissolving in pure water?
A1: Poly(this compound) is a zwitterionic polymer, meaning its repeating units contain both acidic (carboxylic acid) and basic (morpholine) groups. At its isoelectric point (pI), the net charge is zero, leading to strong intramolecular and intermolecular electrostatic attractions. These forces cause the polymer chains to aggregate, significantly reducing their solubility in water.[1] The process of dissolving such polymers is often slow, beginning with solvent penetration and swelling before the polymer chains disentangle and dissolve.[2][3]
Q2: How does pH impact the solubility of the polymer?
A2: pH is a critical factor governing the solubility of this polymer. By adjusting the pH away from the isoelectric point, you can impart a net positive or negative charge onto the polymer chains. This leads to electrostatic repulsion between the chains, disrupting aggregation and promoting dissolution.
-
At low pH (e.g., < 4): The carboxylic acid groups are protonated (neutral), while the morpholine groups are protonated (positive), resulting in a net positive charge (polycation).
-
At high pH (e.g., > 8): The carboxylic acid groups are deprotonated (negative), while the morpholine groups are neutral, resulting in a net negative charge (polyanion). Solubility is generally highest at these low and high pH values.[4]
Q3: My polymer only swells into a gel-like mass instead of fully dissolving. What does this mean and how can I fix it?
A3: Swelling without dissolution is common for high molecular weight polymers or when conditions are near the polymer's isoelectric point.[4][5] The gel indicates that solvent molecules have permeated the polymer matrix, but there is insufficient energy or electrostatic repulsion to overcome the inter-chain attractions and allow the chains to disentangle. To achieve full dissolution, try adjusting the pH significantly (to < 4 or > 8) or adding salt to the solution as described in the troubleshooting guide below.
Q4: What are the best alternative solvents if pH adjustment in water is not an option?
A4: If aqueous solutions are not suitable for your application, several polar organic solvents can be effective.
-
Polar Protic Solvents: These are generally good choices.[1]
-
Fluorinated Alcohols: Solvents like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) are often excellent for dissolving zwitterionic polymers due to their ability to disrupt strong electrostatic interactions.[1]
-
Aprotic Polar Solvents: In some cases, solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be effective, sometimes in combination with other solvents like methanol.[4][6]
Q5: Does the polymer's molecular weight affect its solubility?
A5: Yes, molecular weight is a key factor. As with most polymers, solubility generally decreases as molecular weight increases.[2][5][7] High molecular weight polymers have more entanglement and stronger cumulative intermolecular forces, making them more difficult to dissolve. If you are synthesizing the polymer, using techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can help produce polymers with a lower, more controlled molecular weight and narrower molar mass distribution, which can improve solubility.[8]
Troubleshooting Guide for Poor Solubility
If you are experiencing difficulty dissolving your this compound polymer, follow this systematic approach to identify and resolve the issue.
Caption: A workflow for troubleshooting poor polymer solubility.
Data Summary Tables
Table 1: Recommended Solvents and Additives
| Solvent/Additive Class | Specific Examples | Rationale | Key Considerations |
| Aqueous Buffers | pH < 4 (e.g., HCl) or pH > 8 (e.g., NaOH) | Imparts a net charge on the polymer, causing electrostatic repulsion that overcomes aggregation. | Ensure the chosen pH is compatible with your downstream application and does not degrade the polymer. |
| Salt Solutions | 0.1 M - 1.0 M NaCl, KCl, NaBr | Ions screen the electrostatic attractions between the zwitterionic groups, weakening intermolecular forces.[1][9] | High salt concentrations can sometimes decrease solubility ("salting out") and may interfere with certain experiments. |
| Fluorinated Alcohols | Trifluoroethanol (TFE), Hexafluoroisopropanol (HFIP) | Highly effective at disrupting strong hydrogen bonds and electrostatic interactions.[1] | These solvents are expensive and may not be compatible with all polymerization or analytical methods.[1] |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Good general solvents for polar polymers.[4] | May require heating to achieve full dissolution. Always check for polymer compatibility. |
Table 2: pH-Dependent Properties of Poly(this compound)
| pH Range | Carboxyl Group State | Morpholino Group State | Net Polymer Charge | Expected Aqueous Solubility |
| < 4 (Acidic) | -COOH (Neutral) | -NH+ (Cationic) | Positive | High |
| 4 - 8 (Near pI) | -COO- (Anionic) | -NH+ (Cationic) | Approx. Zero (Zwitterionic) | Poor |
| > 8 (Basic) | -COO- (Anionic) | -N (Neutral) | Negative | High |
Key Experimental Protocols
Protocol 1: Dissolution via pH Adjustment
-
Preparation: Weigh the desired amount of polymer into a clean beaker or flask equipped with a magnetic stir bar.
-
Solvent Addition: Add a small amount of deionized water (approx. 20% of the final volume) to wet the polymer powder and form a slurry. This prevents clumping.
-
pH Adjustment:
-
For acidic dissolution: Slowly add 0.1 M HCl dropwise while stirring until the pH of the slurry is below 4.
-
For basic dissolution: Slowly add 0.1 M NaOH dropwise while stirring until the pH of the slurry is above 8.
-
-
Dilution & Dissolution: Once the initial pH is set, add the remaining deionized water to reach the target concentration.
-
Stirring: Cover the beaker and stir vigorously at room temperature. Dissolution may take several hours. Gentle heating (40-50°C) can be applied to accelerate the process.[2]
-
Final pH Check: Once the polymer is fully dissolved, re-check the pH and adjust if necessary for your experiment.
Protocol 2: Dissolution Using a Salt Solution
-
Prepare Saline Solvent: Prepare an aqueous solution of a neutral salt (e.g., 0.5 M NaCl) in deionized water.
-
Polymer Slurry: Weigh the polymer into a beaker and add a small amount of the saline solvent to create a slurry.
-
Dilution & Dissolution: Add the remaining saline solvent to achieve the final desired polymer concentration.
-
Stirring: Cover the beaker and stir vigorously. The ions in the solution will help screen the polymer's zwitterionic charges, facilitating dissolution.[1] This may still require several hours to complete.
Visualized Concepts
Caption: Impact of pH on the ionization state and solubility.
Caption: Mechanism of salt-enhanced solubilization.
References
- 1. Structures and Synthesis of Zwitterionic Polymers [mdpi.com]
- 2. kinampark.com [kinampark.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. US2789099A - Polymerization of acrylic acid in aqueous solution - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Temperature and pH-Dependent Response of Poly(Acrylic Acid) and Poly(Acrylic Acid-co-Methyl Acrylate) in Highly Concentrated Potassium Chloride Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Polymerization of 2-(Morpholinomethyl)acrylic acid
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the pH for the polymerization of 2-(Morpholinomethyl)acrylic acid (MMAA). Below you will find troubleshooting guides and frequently asked questions to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MMAA) and why is pH important for its polymerization?
A1: this compound is a zwitterionic monomer, meaning it possesses both a basic morpholino group and an acidic carboxylic acid group. The overall charge of the monomer is highly dependent on the pH of the surrounding medium. This pH-dependent charge influences the monomer's solubility, which in turn dictates the type of polymerization that occurs (e.g., solution, precipitation, or dispersion) and affects key polymer properties such as molecular weight and particle morphology.
Q2: What are the different charge states of MMAA at various pH levels?
A2: The charge state of MMAA changes with pH:
-
Low pH (e.g., pH < 4): The morpholino group is protonated, resulting in a positively charged (cationic) monomer.
-
Near-neutral pH (around its isoelectric point, pI ≈ 7.6): The monomer exists in its zwitterionic state, with both a positive and a negative charge, leading to an overall neutral charge and reduced water solubility.
-
High pH (e.g., pH > 9): The carboxylic acid group is deprotonated, resulting in a negatively charged (anionic) monomer.
Q3: How does the pH-dependent solubility of MMAA affect the polymerization process?
A3: The solubility of MMAA at different pH values leads to distinct polymerization behaviors:
-
Cationic state (low pH): The monomer is soluble in the reaction medium. As polymerization proceeds, the resulting cationic polymer may become insoluble, leading to precipitation polymerization .
-
Zwitterionic state (near pI): The monomer has low solubility and may exist as a dispersion in the reaction medium, leading to dispersion polymerization .
-
Anionic state (high pH): The monomer is soluble, and if the resulting anionic polymer also remains soluble, the reaction proceeds as a solution polymerization . If the polymer precipitates, it will be a precipitation polymerization.
Q4: What type of initiator is typically used for the polymerization of MMAA?
A4: Free-radical initiators are commonly used for the polymerization of acrylic monomers like MMAA. The choice of initiator depends on the reaction conditions, particularly the solvent and temperature. For aqueous polymerizations, water-soluble initiators such as potassium persulfate (KPS) or 2,2'-azobis(2-methylpropionamidine) dihydrochloride (V-50) are suitable choices. For reactions in organic solvents, initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) can be used. Redox initiator systems can also be employed for polymerization at lower temperatures.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound.
| Problem | Possible Cause | Suggested Solution |
| No or very low polymer yield | Inhibitor presence: The monomer may contain inhibitors (e.g., hydroquinone monomethyl ether, MEHQ) to prevent premature polymerization during storage. | Purify the monomer before use by passing it through an inhibitor removal column or by another appropriate method. |
| Oxygen inhibition: Oxygen is a potent inhibitor of free-radical polymerization. | Deoxygenate the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes before initiating the polymerization and maintain an inert atmosphere throughout the reaction. | |
| Incorrect initiator or temperature: The initiator may not be decomposing effectively at the reaction temperature. | Ensure the reaction temperature is appropriate for the chosen initiator's half-life. Alternatively, select an initiator that is effective at your desired reaction temperature. | |
| Uncontrolled/runaway reaction | Excessive initiator concentration: Too much initiator can lead to a very rapid and exothermic reaction. | Reduce the initiator concentration. Perform small-scale pilot reactions to determine the optimal concentration. |
| Poor heat dissipation: The reaction vessel may not be adequately dissipating the heat generated during polymerization. | Use a water or oil bath to control the temperature. For larger scale reactions, consider a semi-batch process where the monomer is added gradually. | |
| Formation of a gel or cross-linked polymer | Presence of difunctional impurities: The monomer may contain impurities with two polymerizable groups. | Ensure the purity of the monomer. |
| High monomer concentration: High concentrations can sometimes lead to side reactions that cause cross-linking. | Reduce the initial monomer concentration. | |
| Inconsistent polymer morphology (in precipitation/dispersion polymerization) | Fluctuations in pH: Small changes in pH can significantly alter the monomer's charge and solubility, affecting particle formation. | Use a buffer to maintain a constant pH throughout the polymerization. |
| Inadequate stirring: Insufficient agitation can lead to broad particle size distributions or agglomeration. | Ensure consistent and appropriate stirring speed for the reaction volume and viscosity. | |
| Broad molecular weight distribution | Chain transfer reactions: Chain transfer to solvent, monomer, or other species can broaden the molecular weight distribution. | Choose a solvent with a low chain transfer constant. Lowering the reaction temperature can also reduce the rate of chain transfer. |
| Non-uniform initiation: If the initiator is not well-dispersed or activated uniformly, it can lead to chains starting at different times. | Ensure the initiator is fully dissolved and well-mixed before initiating the reaction. |
Data Presentation
The following table summarizes the expected outcomes of MMAA polymerization under different pH conditions. Disclaimer: This table presents illustrative data based on the established principles of zwitterionic monomer polymerization. Actual results may vary depending on specific experimental conditions.
| pH | Monomer State | Predominant Polymerization Type | Expected Monomer Conversion | Expected Molecular Weight (Mw) | Expected Polydispersity Index (PDI) |
| 2.0 | Cationic (Soluble) | Precipitation | High | High | Moderate to Broad |
| 7.6 (pI) | Zwitterionic (Low Solubility) | Dispersion | Moderate to High | Moderate | Narrow to Moderate |
| 11.0 | Anionic (Soluble) | Solution/Precipitation | High | Moderate to High | Moderate |
Experimental Protocols
The following are representative protocols for the free-radical polymerization of this compound under different pH conditions. Safety Note: Always handle monomers and initiators in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Precipitation Polymerization of MMAA at Low pH (Cationic State)
Objective: To synthesize poly(this compound) via precipitation polymerization in an acidic aqueous medium.
Materials:
-
This compound (MMAA)
-
Deionized (DI) water
-
Hydrochloric acid (HCl), 1 M
-
Potassium persulfate (KPS)
-
Nitrogen or Argon gas
-
Methanol (for washing)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve a specific amount of MMAA (e.g., 5 g) in DI water (e.g., 95 mL).
-
Adjust the pH of the solution to approximately 2.0 by adding 1 M HCl dropwise while monitoring with a pH meter.
-
Deoxygenate the solution by bubbling nitrogen or argon gas through it for 30-60 minutes.
-
While maintaining the inert atmosphere, heat the flask to the desired reaction temperature (e.g., 70 °C) in a water or oil bath.
-
Dissolve the initiator, KPS (e.g., 1 mol% with respect to the monomer), in a small amount of deoxygenated DI water and inject it into the reaction flask using a syringe.
-
As the polymerization proceeds, the polymer will precipitate out of the solution, forming a white solid.
-
Allow the reaction to proceed for a set time (e.g., 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with DI water and then with methanol to remove unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Dispersion Polymerization of MMAA near its Isoelectric Point (Zwitterionic State)
Objective: To synthesize poly(this compound) particles via dispersion polymerization.
Materials:
-
This compound (MMAA)
-
DI water or a suitable organic solvent (e.g., a mixture of methanol and water)
-
Phosphate buffer (pH ≈ 7.6)
-
A suitable stabilizer (e.g., polyvinylpyrrolidone, PVP)
-
2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) or another suitable initiator
-
Nitrogen or Argon gas
-
Methanol (for washing)
Procedure:
-
In a reaction vessel equipped for stirring and inert gas purging, dissolve the stabilizer (e.g., PVP) in the chosen solvent system (e.g., phosphate buffer at pH 7.6).
-
Add the MMAA monomer to the solution. Due to its low solubility at this pH, it will form a fine dispersion with stirring.
-
Deoxygenate the dispersion by purging with nitrogen or argon for 30-60 minutes.
-
Heat the mixture to the reaction temperature (e.g., 60 °C) under an inert atmosphere.
-
Dissolve the initiator (e.g., V-50) in a small amount of the deoxygenated solvent and add it to the reaction.
-
Maintain the reaction at the set temperature with constant stirring for a specified duration (e.g., 8-12 hours).
-
Monitor the formation of stable polymer particles.
-
After the reaction is complete, cool the dispersion to room temperature.
-
Isolate the polymer particles by centrifugation.
-
Wash the particles several times with the reaction solvent and then with methanol to remove residual reactants and stabilizer.
-
Dry the polymer particles in a vacuum oven.
Protocol 3: Solution Polymerization of MMAA at High pH (Anionic State)
Objective: To synthesize poly(this compound) via solution polymerization in a basic aqueous medium.
Materials:
-
This compound (MMAA)
-
Deionized (DI) water
-
Sodium hydroxide (NaOH), 1 M
-
Potassium persulfate (KPS)
-
Nitrogen or Argon gas
-
Methanol or acetone (for precipitation)
Procedure:
-
In a suitable reaction flask, dissolve MMAA in DI water.
-
Adjust the pH of the solution to approximately 11.0 with 1 M NaOH.
-
Purge the solution with an inert gas for 30-60 minutes to remove oxygen.
-
Heat the solution to the desired temperature (e.g., 70 °C) under a continuous flow of the inert gas.
-
Introduce the aqueous solution of the initiator (KPS) into the reaction mixture.
-
The solution will likely become more viscous as the polymer forms.
-
Continue the reaction for the planned duration (e.g., 4-6 hours).
-
Cool the polymer solution to room temperature.
-
Precipitate the polymer by slowly adding the solution to a non-solvent such as methanol or acetone with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with the non-solvent and dry it under vacuum.
Visualizations
Caption: Workflow for optimizing MMAA polymerization based on pH.
Caption: Influence of pH on the polymerization of MMAA.
References
Validation & Comparative
A Comparative Guide to 2-(Morpholinomethyl)acrylic Acid and Other Functional Acrylic Monomers for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of biomedical material science, the choice of monomer is a critical determinant of the final polymer's properties and performance. This guide provides an objective comparison of 2-(Morpholinomethyl)acrylic acid with other common functional acrylic monomers, supported by available experimental data. We delve into their performance characteristics, outline detailed experimental protocols for their evaluation, and visualize key mechanisms to aid in your research and development endeavors.
Performance Comparison of Functional Acrylic Monomers
The selection of a functional acrylic monomer is often a trade-off between desired properties such as hydrophilicity, adhesion, biocompatibility, and mechanical strength. The following table summarizes key performance indicators for polymers derived from this compound and other representative functional acrylic monomers.
| Property | This compound / Poly(N-acryloylmorpholine) | Poly(acrylic acid) (PAA) | Poly(2-hydroxyethyl methacrylate) (PHEMA) |
| Mechanical Properties | |||
| Tensile Strength | ~400 kPa (for a nanocomposite hydrogel)[1] | Varies significantly with molecular weight and crosslinking | 173 kPa - 400 kPa (for hydrogels)[1][2] |
| Elongation at Break | - | - | Up to 705% (for hydrogels)[1] |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) | - | ~106 °C[3] | 87 - 88.2 °C[4] |
| Thermal Decomposition | - | Begins around 157°C with decarboxylation[5] | Begins around 322°C, with maximum weight loss at 361°C[4] |
| Adhesion Properties | |||
| Adhesion to Steel | Good adhesion-promoting capabilities | Good adhesion, can be enhanced with functional surfactants[6] | Can be functionalized to create strong adhesive bonds[7][8] |
| Biomedical Properties | |||
| Biocompatibility | Generally considered biocompatible[1] | Biocompatible, but can exhibit cytotoxicity at high concentrations[9] | Widely used in biomedical applications due to its biocompatibility[10] |
| Water Uptake | Forms hydrogels, indicating high water absorption[1] | High water absorption, forms hydrogels | Forms hydrogels with up to 40% water absorption[10] |
| pH-Responsiveness | Tertiary amine (morpholine) group provides pH sensitivity | Carboxylic acid groups provide pH sensitivity | Neutral, not pH-responsive |
Note: Data for poly(this compound) is limited; therefore, data for the structurally similar poly(N-acryloylmorpholine) (PNAM) is used as a proxy where indicated. Direct comparative studies under identical conditions are scarce, and properties can vary significantly with molecular weight, polydispersity, and crosslinking.
Experimental Protocols
Detailed and standardized experimental procedures are crucial for the accurate and reproducible evaluation of polymer properties. Below are protocols for key experiments.
Synthesis of Poly(N-acryloylmorpholine) via Free Radical Polymerization
This protocol describes a general method for the synthesis of poly(N-acryloylmorpholine) (PNAM).
Materials:
-
N-acryloylmorpholine (NAM) monomer
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous 1,4-dioxane (solvent)
-
Hexane (non-solvent for precipitation)
-
Nitrogen gas supply
-
Round-bottom flask with a magnetic stirrer and condenser
Procedure:
-
In a round-bottom flask, dissolve the desired amount of N-acryloylmorpholine and AIBN (typically 1 mol% relative to the monomer) in anhydrous 1,4-dioxane.
-
Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
While maintaining a nitrogen atmosphere, heat the reaction mixture to 70-80°C with constant stirring.
-
Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). The reaction time will influence the molecular weight of the resulting polymer.
-
After the reaction is complete, cool the solution to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as hexane, with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator.
-
Dry the polymer under vacuum at a slightly elevated temperature (e.g., 40-50°C) until a constant weight is achieved.
Adhesion Strength Testing (Peel Adhesion Test - ASTM D3330)
This protocol outlines the procedure for measuring the peel adhesion of a polymer film from a substrate.
Materials and Equipment:
-
Polymer-coated substrate (e.g., stainless steel panel)
-
Pressure-sensitive tape of a specified width (e.g., 25 mm)
-
Hand roller (e.g., 2 kg)
-
Tensile testing machine with a 180° peel adhesion fixture
-
Cutter for preparing specimens
Procedure:
-
Sample Preparation:
-
Apply the polymer coating to the standardized test panel and cure it according to the specified procedure.
-
Cut a strip of the pressure-sensitive tape to a specified length (e.g., 300 mm).
-
Apply the tape to the coated substrate, leaving one end free to serve as a pull tab.
-
Use a hand roller to apply the tape to the substrate with a consistent pressure, rolling back and forth once.[11]
-
-
Testing:
-
Allow the bonded assembly to dwell for a specified period (e.g., 24 hours) under controlled temperature and humidity.
-
Mount the test panel in the lower jaw of the tensile testing machine.
-
Fold the free end of the tape back at a 180° angle and clamp it in the upper jaw.
-
Start the tensile tester at a constant crosshead speed (e.g., 300 mm/min).
-
Record the force required to peel the tape from the substrate over a specified distance.
-
-
Data Analysis:
-
Calculate the average peel adhesion force over the tested distance.
-
Express the peel adhesion strength in force per unit width (e.g., N/25 mm or lbs/in).
-
In Vitro Cytotoxicity Assay (Based on ISO 10993-5)
This protocol provides a general procedure for assessing the cytotoxicity of a polymer using an extract method with the MTT assay.
Materials and Equipment:
-
Polymer sample
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
L929 mouse fibroblast cell line (or other appropriate cell line)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., isopropanol with HCl)
-
Microplate reader
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Extract Preparation:
-
Prepare an extract of the polymer sample by incubating it in cell culture medium at a specified ratio (e.g., 3 cm²/mL) for a defined period (e.g., 24 hours) at 37°C.[12]
-
Prepare serial dilutions of the extract.
-
-
Cell Seeding:
-
Seed L929 cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
-
Cell Treatment:
-
Remove the culture medium from the wells and replace it with the prepared polymer extracts (and controls: fresh medium as a negative control, and a cytotoxic material as a positive control).
-
Incubate the cells with the extracts for 24-72 hours.
-
-
MTT Assay:
-
After the incubation period, remove the extracts and add MTT solution to each well.
-
Incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the negative control. A reduction in cell viability by more than 30% is typically considered a cytotoxic effect.[12]
-
Visualizing Mechanisms and Workflows
Graphical representations can significantly clarify complex processes. The following diagrams, created using the DOT language, illustrate key experimental workflows and a proposed mechanism of action for this compound in a biomedical context.
Experimental Workflow for Polymer Synthesis and Characterization
Caption: Workflow for the synthesis and performance evaluation of functional acrylic polymers.
pH-Responsive Drug Delivery Mechanism
Caption: Proposed mechanism of pH-responsive drug release from a morpholino-containing nanoparticle.
References
- 1. 4-Acryloylmorpholine | 5117-12-4 | Benchchem [benchchem.com]
- 2. Synthesis and kinetic analysis of poly(N-acryloylmorpholine) brushes via surface initiated RAFT polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cellular uptake of antisense morpholino oligomers conjugated to arginine-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Hydroxyethyl Methacrylate (HEMA) Uses in Coatings, Adhesives, and Medical Polymers [sinocurechem.com]
- 12. Mechanical properties of hydrophilic copolymers of 2-hydroxyethyl methacrylate with ethyl acrylate, n-butyl acrylate, and dodecyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Hydrogel Efficacy: Unraveling the Potential of 2-(Morpholinomethyl)acrylic Acid Against the Established Benchmark of Acrylic Acid
Section 1: Acrylic Acid Hydrogels: A Performance Benchmark
Acrylic acid (AA) is a cornerstone monomer in the field of hydrogel science due to its hydrophilic nature, pH-sensitivity, and the reactivity of its carboxylic acid group. These characteristics allow for the synthesis of hydrogels with a wide range of tunable properties, making them suitable for diverse applications in drug delivery, tissue engineering, and biomedical devices.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27]
Synthesis of Poly(acrylic acid) (PAA) Hydrogels
PAA hydrogels are typically synthesized via free radical polymerization of acrylic acid monomers in an aqueous solution. The process involves an initiator to start the polymerization and a cross-linking agent to form the three-dimensional network structure.
Experimental Protocol: Free Radical Polymerization of Acrylic Acid Hydrogel
-
Monomer Solution Preparation: A specific concentration of acrylic acid (AA) monomer is dissolved in deionized water.
-
Initiator and Cross-linker Addition: A chemical initiator, such as ammonium persulfate (APS) or potassium persulfate (KPS), and a cross-linking agent, like N,N'-methylenebisacrylamide (MBA), are added to the monomer solution.[23] The concentrations of the initiator and cross-linker are critical parameters that influence the final properties of the hydrogel.
-
Polymerization: The solution is purged with nitrogen to remove oxygen, which can inhibit the polymerization reaction. The polymerization is then initiated by raising the temperature or by the addition of a catalyst, such as tetramethylethylenediamine (TEMED).
-
Purification: The resulting hydrogel is immersed in a large volume of deionized water for several days to remove any unreacted monomers, initiator, and cross-linker. The water is changed periodically to ensure complete purification.
-
Drying: The purified hydrogel is then dried, typically by lyophilization (freeze-drying) or in a vacuum oven, to obtain the xerogel for further characterization.
References
- 1. Mechanical Properties of Double Network Poly (Acrylic Acid) Based Hydrogels for Potential Use as a Biomaterial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Swelling Behavior of Anionic Hydrogels: Experiments and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Advances in Mechanical Properties and Applications of Dual Network Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of biocompatible polymeric hydrogels with tunable adhesion to both hydrophobic and hydrophilic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Dually cross-linked single network poly(acrylic acid) hydrogels with superior mechanical properties and water absorbency - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and characterization of acrylic acid-2-hydroxyethyl methacrylate IPN hydrogels - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. preprints.org [preprints.org]
- 12. Biocompatibility of poly(ethylene glycol) and poly(acrylic acid) interpenetrating network hydrogel by intrastromal implantation in rabbit cornea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Highly Crosslinked Agar/Acrylic Acid Hydrogels with Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Designing temperature-responsive biocompatible copolymers and hydrogels based on 2-hydroxyethyl(meth)acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. scielo.br [scielo.br]
- 20. dspace.mit.edu [dspace.mit.edu]
- 21. Mechanically tough and highly stretchable poly(acrylic acid) hydrogel cross-linked by 2D graphene oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biocompatible Conductive Hydrogels: Applications in the Field of Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis, Characterization and Swelling study of Poly (Methacrylic acid-co-Maleic acid) Hydrogels – Oriental Journal of Chemistry [orientjchem.org]
- 24. researchgate.net [researchgate.net]
- 25. Chitosan cross-linked poly(acrylic acid) hydrogels: Drug release control and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
A Comparative Guide to the Antimicrobial Properties of Morpholine-Containing Polymers
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant pathogens has spurred significant research into the development of novel antimicrobial materials. Among these, morpholine-containing polymers have emerged as a promising class of materials with potent antimicrobial activity. This guide provides an objective comparison of the performance of morpholine-containing polymers with other antimicrobial alternatives, supported by experimental data and detailed methodologies.
Data Presentation: A Quantitative Comparison
The antimicrobial efficacy of polymers is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC) and the size of the Zone of Inhibition. The MIC represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the Zone of Inhibition assay provides a qualitative and sometimes semi-quantitative measure of the antimicrobial activity of a solid material.
Below is a compilation of data from various studies, summarizing the antimicrobial performance of morpholine-containing compounds and polymers against common pathogens, compared to other well-established antimicrobial polymers such as those containing quaternary ammonium and phosphonium salts.
Table 1: Minimum Inhibitory Concentration (MIC) Values of Various Antimicrobial Polymers
| Polymer/Compound Type | Specific Compound/Polymer | Target Organism | MIC (µg/mL) | Reference |
| Morpholine Derivative | 2-[6-(Morpholin-4-yl)pyridin-3-ylamino]acetohydrazide derivative | Mycobacterium smegmatis | 15.6 | |
| Morpholine Derivative | N-(morpholine-4-carbothioyl)benzamide | Staphylococcus aureus | - | [1] |
| Quaternary Ammonium Polymer | Guanidine-functionalized copolymers | Staphylococcus epidermidis | 2-20 | [2] |
| Quaternary Ammonium Polymer | Guanidine-functionalized copolymers | Candida albicans | 2-20 | [2] |
| Quaternary Phosphonium Polymer | Polymeric phosphonium salt | Staphylococcus aureus | Higher activity than QAS polymer | [2] |
| Quaternary Phosphonium Polymer | Polymeric phosphonium salt | Escherichia coli | Higher activity than QAS polymer | [2] |
Note: A direct comparison of MIC values for morpholine-containing polymers versus other polymer classes in the same study is limited in the reviewed literature. The data presented is a compilation from different sources to provide a general overview.
Table 2: Zone of Inhibition Data for Various Antimicrobial Materials
| Material Type | Specific Material | Target Organism | Zone of Inhibition (mm) | Reference |
| Morpholine Derivative | Morpholine derivative (Compound 5) | Various bacterial strains | 21 - 29 | |
| Morpholine Derivative | Morpholine derivative (Compound 3) | Various bacterial strains | 16 - 31 | |
| Bis-Quaternary Onium Salts | Biocidal polymer (VII) | Escherichia coli | 19 ± 1.5 | [3] |
| Bis-Quaternary Onium Salts | Biocidal polymer (VII) | Staphylococcus aureus | 18 ± 1.6 | [3] |
| Bis-Quaternary Onium Salts | Biocidal polymer (VI) | Salmonella typhi | 14 ± 1.3 | [3] |
Mechanism of Action of Cationic Antimicrobial Polymers
Morpholine-containing polymers, particularly those with a cationic charge, are believed to share a common mechanism of action with other cationic antimicrobial polymers. This mechanism primarily involves the disruption of the bacterial cell membrane.
Figure 1: Logical workflow of the antimicrobial action of cationic polymers.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of scientific validation. The following are detailed methodologies for key experiments used to evaluate the antimicrobial properties of polymers.
Minimum Inhibitory Concentration (MIC) Assay for Polymer Films (Adapted from JIS Z 2801/ISO 22196)
This method is designed to quantitatively assess the antimicrobial activity of non-porous materials.[4][5][6][7][8]
-
Preparation of Test Specimens:
-
Cut the morpholine-containing polymer film and a non-antimicrobial control film into 50 mm x 50 mm squares.
-
Sterilize the specimens by an appropriate method that does not alter their surface properties (e.g., UV irradiation, ethylene oxide).
-
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable liquid broth overnight.
-
Dilute the bacterial culture with a nutrient broth to a concentration of approximately 2.5 x 10⁵ to 1.0 x 10⁶ cells/mL.
-
-
Inoculation of Test Specimens:
-
Place each sterile test specimen in a sterile petri dish.
-
Pipette 0.4 mL of the prepared bacterial inoculum onto the surface of each specimen.
-
Cover the inoculum with a sterile 40 mm x 40 mm piece of film to ensure even spreading and prevent drying.
-
-
Incubation:
-
Incubate the petri dishes at 35°C and >90% relative humidity for 24 hours.
-
-
Recovery of Bacteria:
-
After incubation, add 10 mL of a suitable neutralizer solution (e.g., SCDLP broth) to each petri dish.
-
Thoroughly wash the surface of the specimen and the cover film to recover the bacteria into the neutralizer.
-
-
Enumeration of Viable Bacteria:
-
Perform serial dilutions of the recovery solution.
-
Plate the dilutions onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
Incubate the plates at 35°C for 24-48 hours.
-
Count the number of colony-forming units (CFU) on each plate.
-
-
Calculation of Antimicrobial Activity:
-
The antimicrobial activity (R) is calculated using the formula: R = (log(B/A)) - (log(C/A)) = log(B/C), where:
-
A is the average number of viable bacteria on the control specimens immediately after inoculation.
-
B is the average number of viable bacteria on the control specimens after 24 hours.
-
C is the average number of viable bacteria on the antimicrobial test specimens after 24 hours.
-
-
Zone of Inhibition (Kirby-Bauer) Assay for Polymer Discs
This qualitative test is used to assess the ability of an antimicrobial agent to diffuse from a solid material and inhibit the growth of a microorganism.[9][10][11][12][13]
Figure 2: Experimental workflow for the Zone of Inhibition assay.
-
Preparation of Agar Plates:
-
Preparation of Bacterial Inoculum:
-
Select 3-5 isolated colonies of the test bacterium from a fresh agar plate.
-
Suspend the colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard.[12]
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube.[10]
-
Streak the swab evenly across the entire surface of the agar plate in three directions to ensure a confluent lawn of growth.[11][12]
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Polymer Discs:
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.[9]
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the clear zone around the disc where bacterial growth has been inhibited. The measurement should be in millimeters and include the diameter of the disc itself.[13]
-
A larger zone of inhibition indicates greater antimicrobial activity. The absence of a zone suggests the material is not inhibitory to the microorganism under the test conditions.[9]
-
Synthesis of Morpholine-Containing Polymers
One common method for synthesizing morpholine-containing polymers is through the polymerization of vinyl monomers containing a morpholine moiety. An example is the synthesis of poly(N-vinylmorpholine).
A general representation of the synthesis of a morpholine-containing polymer via free radical polymerization of a vinyl-morpholine monomer is as follows:
Monomer: N-vinylmorpholine Initiator: AIBN (Azobisisobutyronitrile) or similar Solvent: Toluene or other suitable organic solvent Reaction: The monomer, initiator, and solvent are heated under an inert atmosphere, leading to the formation of the polymer.
This guide provides a foundational understanding of the antimicrobial properties of morpholine-containing polymers in comparison to other antimicrobial materials. The detailed experimental protocols are intended to assist researchers in the accurate and reproducible evaluation of these promising materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Developments in Antimicrobial Polymers: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biocidal Polymers: Synthesis, Characterization and Antimicrobial Activity of Bis-Quaternary Onium Salts of Poly(aspartate-co-succinimide) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. microchemlab.com [microchemlab.com]
- 6. microbe-investigations.jimdoweb.com [microbe-investigations.jimdoweb.com]
- 7. biolabtests.com [biolabtests.com]
- 8. poudrox.com [poudrox.com]
- 9. biolabtests.com [biolabtests.com]
- 10. microbenotes.com [microbenotes.com]
- 11. asm.org [asm.org]
- 12. hardydiagnostics.com [hardydiagnostics.com]
- 13. bio.libretexts.org [bio.libretexts.org]
Comparative analysis of drug release profiles from different acrylic acid-based hydrogels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the drug release profiles of three distinct acrylic acid-based hydrogels: Poly(acrylic acid) (PAA), Poly(vinylpyrrolidone)/acrylic acid (PVP/AA), and Poly(acrylamide-co-acrylic acid) (poly(AAm-co-AAc)). The objective is to furnish researchers with the necessary data and methodologies to select the most suitable hydrogel formulation for their specific drug delivery applications. The information presented is collated from various scientific studies and is supported by experimental data.
Overview of Acrylic Acid-Based Hydrogels for Drug Delivery
Acrylic acid-based hydrogels are a versatile class of polymers extensively utilized in controlled drug delivery systems. Their popularity stems from their high water absorbency, biocompatibility, and stimuli-responsive nature, particularly their sensitivity to pH.[1][2] This pH-responsiveness is primarily due to the presence of carboxylic acid groups from the acrylic acid monomer, which ionize at higher pH values, leading to increased swelling and subsequent drug release.[1][3] By copolymerizing acrylic acid with other monomers or polymers, it is possible to tailor the hydrogel's properties, such as mechanical strength, swelling behavior, and drug release kinetics, to meet specific therapeutic needs.[1][4]
This guide will delve into a comparative analysis of three such hydrogels:
-
Poly(acrylic acid) (PAA): A homopolymer of acrylic acid, known for its strong pH-sensitivity.
-
Poly(vinylpyrrolidone)/acrylic acid (PVP/AA): A copolymer that combines the pH-sensitivity of PAA with the biocompatibility and solubility of PVP, which can also enhance mechanical properties.[1]
-
Poly(acrylamide-co-acrylic acid) (poly(AAm-co-AAc)): A copolymer where the introduction of acrylamide can modulate the swelling and drug release characteristics.[4][5]
Comparative Performance Data
The following tables summarize the key performance indicators for the three types of acrylic acid-based hydrogels based on experimental data from various studies. These tables are intended to provide a clear and concise comparison to aid in material selection.
Table 1: Swelling Behavior
The swelling ratio is a critical parameter that directly influences the drug release rate from the hydrogel matrix.[1]
| Hydrogel Type | Cross-linker | pH of Medium | Swelling Ratio (%) | Reference(s) |
| Poly(acrylic acid) (PAA) | N,N'-methylenebisacrylamide (MBA) | 1.2 (SGF) | ~120 - 600 | [3] |
| 7.4 (SIF) | ~1200 - 4500+ | [3] | ||
| Poly(vinylpyrrolidone)/acrylic acid (PVP/AA) | N,N'-methylenebisacrylamide (MBA) | 1.2 | Low | [1] |
| 7.5 | High | [1] | ||
| Poly(acrylamide-co-acrylic acid) (poly(AAm-co-AAc)) | N,N'-methylenebisacrylamide (MBAAm) | Varied | Increases with pH and AA content | [4] |
SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid
Key Observation: All three hydrogel types exhibit significant pH-dependent swelling, with a much higher swelling ratio in basic media compared to acidic conditions. This is attributed to the ionization of the carboxylic acid groups of acrylic acid at higher pH, leading to electrostatic repulsion and increased water uptake.[1][3] The incorporation of PVP or acrylamide can modulate the extent of swelling. For instance, increasing the acrylic acid content in poly(AAm-co-AAc) hydrogels leads to increased swelling and, consequently, a higher drug release rate.[4]
Table 2: Drug Loading and Release
The drug loading and release profiles are paramount for evaluating the efficacy of a hydrogel as a drug delivery vehicle.
| Hydrogel Type | Model Drug | Drug Loading Method | Drug Release in SGF (pH 1.2) | Drug Release in SIF (pH 7.4) | Reference(s) |
| Poly(acrylic acid) (PAA) | Diphenylhydramine HCl | Post-loading | ~60% in 48 hrs | ~83% in 48 hrs | [3] |
| Poly(vinylpyrrolidone)/acrylic acid (PVP/AA) | Tramadol HCl | - | Low | High | [1] |
| Poly(acrylamide-co-acrylic acid) (poly(AAm-co-AAc)) | Rabeprazole Sodium | - | Low | High | [4] |
| 5-Fluorouracil | - | ~20% in 1 hr | >65% in 8 hrs | [5] |
Key Observation: The drug release from these hydrogels is strongly correlated with their swelling behavior. The release is generally low in acidic conditions (simulated gastric fluid) and significantly higher in basic conditions (simulated intestinal fluid), making them suitable for targeted drug delivery to the intestine.[3][5] The composition of the hydrogel, such as the ratio of acrylic acid to the comonomer and the cross-linker concentration, plays a crucial role in controlling the release rate.[1][4] For example, an increase in the cross-linking agent concentration generally leads to a decrease in drug release due to a more compact network structure.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the typical experimental protocols for the synthesis, drug loading, and in vitro drug release studies of the compared acrylic acid-based hydrogels.
Hydrogel Synthesis
A common method for synthesizing these hydrogels is free-radical polymerization.
Materials:
-
Monomers: Acrylic Acid (AA), N-vinyl-2-pyrrolidone (NVP), Acrylamide (AAm)
-
Polymer: Poly(vinylpyrrolidone) (PVP)
-
Cross-linking agent: N,N'-methylenebisacrylamide (MBA or MBAAm), Ethylene glycol dimethacrylate (EGDMA)
-
Initiator: Potassium persulfate (KPS), Ammonium persulfate (APS), Benzoyl peroxide
-
Accelerator (optional): N,N,N′,N′-tetramethylethylenediamine (TEMED)
General Procedure:
-
The monomer(s) and polymer (if applicable) are dissolved in a suitable solvent, typically deionized water.
-
The cross-linking agent is added to the solution and stirred until completely dissolved.
-
The initiator is then added to the mixture to initiate the polymerization reaction. In some cases, an accelerator is also used.
-
The solution is purged with nitrogen to remove dissolved oxygen, which can inhibit the polymerization process.
-
The reaction mixture is then heated to a specific temperature (e.g., 60-70 °C) for a defined period to allow the polymerization and cross-linking to occur, resulting in the formation of the hydrogel.
-
The synthesized hydrogel is then washed extensively with deionized water to remove any unreacted monomers, initiator, and other impurities.
-
Finally, the hydrogel is dried (e.g., in an oven or by freeze-drying) until a constant weight is achieved.
Drug Loading
The model drug can be loaded into the hydrogel matrix using two primary methods:
-
Equilibrium Swelling Method (Post-loading): The dried hydrogel is immersed in a concentrated solution of the drug for a prolonged period, allowing the drug to diffuse into the swollen network until equilibrium is reached.[3]
-
In-situ Method (Loading during synthesis): The drug is dissolved in the initial monomer solution before the polymerization process. This results in the drug being physically entrapped within the hydrogel network as it forms.
The amount of drug loaded is typically determined spectrophotometrically by measuring the decrease in the drug concentration in the loading solution.
In Vitro Drug Release Studies
The in vitro release of the drug from the loaded hydrogel is typically studied in simulated physiological fluids.
Procedure:
-
A known weight of the drug-loaded hydrogel is placed in a vessel containing a specific volume of the release medium (e.g., simulated gastric fluid at pH 1.2 or simulated intestinal fluid at pH 7.4).
-
The vessel is maintained at a constant temperature, usually 37 °C, to mimic body temperature.
-
At predetermined time intervals, a small aliquot of the release medium is withdrawn.
-
An equal volume of fresh release medium is added to the vessel to maintain a constant volume.
-
The concentration of the released drug in the withdrawn samples is quantified using a suitable analytical technique, most commonly UV-Vis spectrophotometry at the drug's maximum absorbance wavelength.
-
The cumulative percentage of drug release is then calculated and plotted against time.
Visualization of Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental procedures described above.
Caption: Experimental workflow for hydrogel synthesis, drug loading, and in vitro release.
Caption: Key mechanisms governing drug release from hydrogels.
Conclusion
The comparative analysis reveals that Poly(acrylic acid) (PAA), Poly(vinylpyrrolidone)/acrylic acid (PVP/AA), and Poly(acrylamide-co-acrylic acid) (poly(AAm-co-AAc)) hydrogels are all effective platforms for pH-sensitive drug delivery. The choice of a specific hydrogel will depend on the desired drug release profile, the physicochemical properties of the drug, and the target application. PAA hydrogels offer strong pH-responsiveness, while the incorporation of comonomers like PVP and AAm allows for the fine-tuning of mechanical properties, swelling behavior, and drug release kinetics. The provided experimental protocols and workflows serve as a foundational guide for researchers to design and evaluate acrylic acid-based hydrogels for their specific drug delivery needs. Further optimization of formulation parameters, such as monomer ratios and cross-linker density, is recommended to achieve the desired therapeutic outcomes.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. njpas.com.ng [njpas.com.ng]
- 4. Synthesis and Characterization of Poly (Acrylamide-Co-acrylic acid) Hydrogel for Drug Delivery | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and Characterization of Acrylamide/Acrylic Acid Co-Polymers and Glutaraldehyde Crosslinked pH-Sensitive Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Drug Delivery: Poly(2-(Morpholinomethyl)acrylic acid) versus PEG
An in-depth comparison of two leading polymers for advanced drug delivery systems, supported by experimental data and detailed protocols.
In the rapidly evolving landscape of drug delivery, the choice of polymer can make or break the efficacy and safety of a therapeutic. For decades, Poly(ethylene glycol) (PEG) has been the gold standard, a trusted ally in prolonging the circulation time and improving the stability of drug formulations. However, a new contender has emerged: poly(2-(Morpholinomethyl)acrylic acid) (pMMAA), a zwitterionic polymer with unique pH-responsive properties. This guide provides a comprehensive comparison of the performance of pMMAA and PEG in drug delivery, drawing upon experimental data from studies on pMMAA's parent polymer, poly(acrylic acid), and other zwitterionic polymers as insightful proxies.
At a Glance: pMMAA vs. PEG
| Feature | Poly(this compound) (pMMAA) & Zwitterionic Analogues | Poly(ethylene glycol) (PEG) |
| Biocompatibility | Generally high, with low cytotoxicity reported for poly(acrylic acid) and other zwitterionic polymers.[1] | High, widely considered biocompatible and non-toxic. |
| Stealth Properties | Excellent resistance to protein adsorption, comparable or even superior to PEG in some studies.[2][3][4] | The "gold standard" for stealth properties, effectively reducing opsonization and clearance by the immune system. |
| Drug Release | Often pH-responsive, allowing for triggered drug release in specific microenvironments like tumors. | Typically diffusion-controlled, offering sustained but less "intelligent" release. |
| Cellular Uptake | Can be tailored for enhanced cellular uptake, sometimes showing greater uptake than PEGylated counterparts.[5][6][7] | PEGylation can sometimes hinder cellular uptake due to its hydrophilic shield. |
| Immunogenicity | Zwitterionic polymers are considered to have low immunogenicity.[4] | Can elicit anti-PEG antibodies, leading to accelerated blood clearance upon repeated administration. |
Deep Dive: Performance Metrics
Biocompatibility: A Level Playing Field
Both pMMAA (and its proxies) and PEG exhibit excellent biocompatibility, a crucial prerequisite for any material intended for in vivo applications. Cytotoxicity studies, such as the MTT assay, have demonstrated that poly(acrylic acid) and other zwitterionic polymers have low toxicity across various cell lines.[1]
Table 1: Comparative Cytotoxicity Data
| Polymer | Cell Line | Assay | Key Finding | Reference |
| Poly(acrylic acid) | MCF-7 (human breast cancer) | MTT | EC50 of 6.6 mg/mL | [1] |
| Poly(acrylic acid) | L-929 (mouse fibroblast) | MTT | EC50 of 1.8 mg/mL | [1] |
| Zwitterionic Polymer (pMPC) Coated Gold Nanoparticles | A549 (human lung carcinoma) | Not specified | No observed cell toxicity | [5] |
| Chitosan-g-poly(acrylamide-co-acrylic acid) | HeLa (human cervical cancer) | Resazurin | Non-cytotoxic at 50 µg/mL | [8] |
Stealth Properties: The Zwitterionic Advantage
A polymer's ability to evade the immune system, its "stealth" property, is paramount for long-circulating drug delivery systems. This is primarily achieved by minimizing the adsorption of proteins (opsonization) that mark nanoparticles for clearance. While PEG has long been the champion in this arena, studies comparing zwitterionic polymers to PEG have shown that zwitterions offer comparable, and in some cases superior, resistance to protein fouling.[2][3][4] This is attributed to the tightly bound water layer around the zwitterionic surface, which creates a hydration barrier that repels proteins.
Table 2: Protein Adsorption Comparison
| Polymer Coating | Nanoparticle | Protein | Key Finding | Reference |
| Zwitterionic vs. PEG | Silica Nanoparticles | Serum, Lysozyme, Serum Albumin | Both are effective in preventing protein adsorption. PEGylated particles showed slightly more prolonged resistance. | [2] |
| pSBMA (zwitterionic) vs. PEG | Polycarbonate Arrays | IgG, Bovine Serum Albumin, Dengue NS1 Protein | pSBMA showed significantly higher immobilization of target proteins while maintaining comparable or lower non-specific adsorption than PEG. | [3] |
| Zwitterionic PEG | PEG Nanoparticles | Immunoglobulin, Complement Proteins | Zwitterionic surface modification minimized protein adsorption and maximized blood circulation time. | [4] |
| pCBAA (zwitterionic) vs. PEG | Gold Nanoparticles | Serum Proteins | pCBAA-coated nanoparticles showed no protein adsorption, while PEG-coated ones did. |
Drug Release: The "Smart" Advantage of pMMAA
One of the most significant advantages of pMMAA and its parent polymer, poly(acrylic acid), is their pH-responsive nature. The morpholino group in pMMAA and the carboxylic acid groups in poly(acrylic acid) can be protonated or deprotonated depending on the surrounding pH. This charge alteration can trigger a conformational change in the polymer, leading to the controlled release of an encapsulated drug. This "smart" release mechanism is particularly advantageous for cancer therapy, where the acidic tumor microenvironment can be exploited to trigger drug release directly at the target site, minimizing systemic toxicity. In contrast, drug release from PEG-based systems is typically governed by passive diffusion, offering a sustained but less targeted release profile.
Cellular Uptake: Getting Inside the Target
The ultimate goal of a drug delivery system is to deliver its payload inside the target cells. Here, the story becomes more nuanced. The very stealth properties of PEG that protect nanoparticles from the immune system can also inadvertently shield them from their cellular targets, leading to reduced cellular uptake. In contrast, some studies have shown that nanoparticles coated with zwitterionic polymers can exhibit enhanced cellular uptake compared to their PEGylated counterparts.[5][6][7] The exact mechanisms are still under investigation, but it is hypothesized that the zwitterionic surface may interact more favorably with the cell membrane.
Experimental Protocols
To ensure the reproducibility and transparency of the findings that underpin this comparison, detailed methodologies for key experiments are provided below.
Synthesis of Poly(this compound)
The synthesis of the monomer, this compound, can be achieved via a Mannich reaction involving malonic acid, formaldehyde, and morpholine. Polymerization of this monomer to pMMAA can then be carried out using techniques such as free radical polymerization. A detailed protocol for the synthesis of a related polymer, poly(N-acryloylmorpholine), via RAFT polymerization is described as follows:
RAFT Polymerization of N-Acryloylmorpholine (NAM): This method provides good control over the molecular weight and polydispersity of the resulting polymer.
-
Materials: N-Acryloylmorpholine (NAM) monomer, 2,2'-Azobis(2-methylpropionitrile) (AIBN) as the initiator, 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as the RAFT agent, and 1,4-Dioxane as the solvent.
-
Procedure:
-
NAM, AIBN, and CPADB are dissolved in 1,4-dioxane in a reaction vessel.
-
The solution is degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.
-
The reaction is then heated to a specific temperature (e.g., 80°C) to initiate the polymerization.
-
The polymerization is allowed to proceed for a set amount of time to achieve the desired molecular weight.[2]
-
The resulting polymer is then precipitated in a non-solvent like hexane and dried.
-
Biocompatibility Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then incubated with various concentrations of the polymer nanoparticles for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The intensity of the color is proportional to the number of viable cells.[9][10]
Protein Adsorption Study: BCA Assay
The Bicinchoninic Acid (BCA) assay is a colorimetric method used to quantify the total concentration of protein in a sample.
-
Nanoparticle Incubation: Nanoparticles are incubated with a protein solution (e.g., fetal bovine serum or a specific protein like albumin) for a set time.
-
Separation: The nanoparticles are then separated from the solution containing unbound protein by centrifugation.
-
Quantification of Unbound Protein: The concentration of protein remaining in the supernatant is measured using the BCA assay.
-
Calculation: The amount of protein adsorbed onto the nanoparticles is calculated by subtracting the concentration of unbound protein from the initial protein concentration.[11][12]
In Vitro Drug Release Study: Dialysis Method
This method is commonly used to study the release of a drug from a nanoparticle formulation over time.
-
Preparation: A known amount of the drug-loaded nanoparticle dispersion is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.
-
Dialysis: The dialysis bag is then placed in a larger volume of a release medium (e.g., phosphate-buffered saline, PBS) at a controlled temperature and stirring rate.
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.
-
Analysis: The concentration of the released drug in the collected samples is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[1][4][5]
Cellular Uptake Analysis: Flow Cytometry and Confocal Microscopy
These techniques are used to quantify and visualize the internalization of fluorescently labeled nanoparticles by cells.
-
Flow Cytometry:
-
Cells are incubated with fluorescently labeled nanoparticles.
-
After incubation, the cells are washed, harvested, and analyzed using a flow cytometer.
-
The instrument measures the fluorescence intensity of individual cells, providing quantitative data on the percentage of cells that have taken up the nanoparticles and the relative amount of uptake per cell.[3][6][13][14]
-
-
Confocal Microscopy:
-
Cells are grown on coverslips and incubated with fluorescently labeled nanoparticles.
-
The cells can be co-stained with fluorescent dyes that label specific cellular compartments (e.g., DAPI for the nucleus, LysoTracker for lysosomes).
-
The cells are then imaged using a confocal microscope, which provides high-resolution images that can reveal the intracellular localization of the nanoparticles.[15][16][17][18]
-
Conclusion: A Promising Alternative to the Gold Standard
While PEG remains a dominant force in drug delivery, the rise of pMMAA and other zwitterionic polymers presents a compelling alternative. Their excellent biocompatibility, superior or comparable stealth properties, and, most notably, their capacity for "smart," stimulus-responsive drug release position them as a highly promising class of materials for the next generation of advanced drug delivery systems. The potential to overcome the immunogenicity issues associated with PEG further strengthens their case. As research continues to unravel the full potential of these zwitterionic polymers, they are poised to challenge the long-held reign of PEG and offer new hope for more effective and targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and kinetic analysis of poly(N-acryloylmorpholine) brushes via surface initiated RAFT polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 13. Comparison of fluorescence-based methods to determine nanoparticle uptake by phagocytes and non-phagocytic cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanoparticle Uptake Measured by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Colocalization of cellular nanostructure using confocal fluorescence and partial wave spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Confocal fluorescence microscopy: An ultra-sensitive tool used to evaluate intracellular antiretroviral nano-drug delivery in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intracellular Uptake Study of Polymeric Nanoparticles Loaded with Cardiovascular Drugs Using Confocal Laser Scanning Microscopy [mdpi.com]
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 2-(Morpholinomethyl)acrylic acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for 2-(Morpholinomethyl)acrylic acid and a close structural analog, 2-(Piperidin-1-ylmethyl)acrylic acid. The structural confirmation of these compounds is crucial for their application in polymer chemistry, biomedical applications, and drug delivery system development.[1] This document outlines the expected spectroscopic characteristics based on ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, supported by detailed experimental protocols.
Structural Comparison
This compound and 2-(Piperidin-1-ylmethyl)acrylic acid share a common acrylic acid backbone substituted with a heterocyclic amine via a methylene bridge. The primary structural difference lies in the heterocyclic amine moiety: a morpholine ring in the former and a piperidine ring in the latter. This seemingly subtle difference can influence the compounds' physicochemical properties, reactivity, and biological activity, making a thorough structural characterization essential.
| Compound | Structure | Molecular Formula | Molecular Weight |
| This compound | C₈H₁₃NO₃ | 171.19 g/mol [2] | |
| 2-(Piperidin-1-ylmethyl)acrylic acid | C₉H₁₅NO₂ | 169.22 g/mol [3][4] |
Spectroscopic Data Comparison
The following tables summarize the predicted and literature-based spectroscopic data for the structural elucidation of this compound and 2-(Piperidin-1-ylmethyl)acrylic acid.
¹H NMR Spectroscopy Data
Predicted chemical shifts (δ) in ppm relative to TMS.
| Assignment | This compound (Predicted) | 2-(Piperidin-1-ylmethyl)acrylic acid (Predicted) | Rationale for Chemical Shifts |
| =CH₂ (a) | 6.2 - 6.4 (d) | 6.1 - 6.3 (d) | Vinylic protons deshielded by the adjacent carbonyl group. |
| =CH₂ (b) | 5.8 - 6.0 (d) | 5.7 - 5.9 (d) | Vinylic protons, typically upfield compared to the other vinylic proton. |
| -CH₂-N- | 3.3 - 3.5 (s) | 3.2 - 3.4 (s) | Methylene protons adjacent to the nitrogen and the double bond. |
| -N-(CH₂)₂- (Morpholine/Piperidine) | 2.4 - 2.6 (t) | 2.3 - 2.5 (t) | Protons on carbons adjacent to the nitrogen in the heterocyclic ring. |
| -O-(CH₂)₂- (Morpholine) | 3.6 - 3.8 (t) | N/A | Protons on carbons adjacent to the oxygen in the morpholine ring, deshielded by oxygen. |
| -(CH₂)₃- (Piperidine) | N/A | 1.5 - 1.7 (m) | Protons on the remaining carbons of the piperidine ring. |
| -COOH | 10.0 - 12.0 (s, br) | 10.0 - 12.0 (s, br) | Acidic proton of the carboxylic acid, often broad and downfield. |
¹³C NMR Spectroscopy Data
Predicted chemical shifts (δ) in ppm relative to TMS.
| Assignment | This compound (Predicted) | 2-(Piperidin-1-ylmethyl)acrylic acid (Predicted) | Rationale for Chemical Shifts |
| C=O | 168 - 172 | 168 - 172 | Carbonyl carbon of the carboxylic acid. |
| C=CH₂ | 138 - 142 | 138 - 142 | Quaternary carbon of the double bond. |
| =CH₂ | 125 - 129 | 125 - 129 | Methylene carbon of the double bond. |
| -CH₂-N- | 58 - 62 | 56 - 60 | Methylene bridge carbon. |
| -N-(CH₂)₂- (Morpholine/Piperidine) | 52 - 55 | 53 - 56 | Carbons adjacent to nitrogen in the heterocyclic ring. |
| -O-(CH₂)₂- (Morpholine) | 66 - 69 | N/A | Carbons adjacent to oxygen in the morpholine ring. |
| -CH₂- (Piperidine, C4) | N/A | 25 - 28 | Central carbon of the piperidine ring. |
| -CH₂- (Piperidine, C3, C5) | N/A | 23 - 26 | Carbons beta to the nitrogen in the piperidine ring. |
FT-IR Spectroscopy Data
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Expected Wavenumber (cm⁻¹) for 2-(Piperidin-1-ylmethyl)acrylic acid |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | 2500-3300 (broad) |
| Carboxylic Acid | C=O stretch | 1690-1720 | 1690-1720 |
| Alkene | C=C stretch | 1630-1650 | 1630-1650 |
| Alkene | =C-H bend | 910-990 | 910-990 |
| Amine | C-N stretch | 1100-1200 | 1100-1200 |
| Ether (Morpholine) | C-O-C stretch | 1080-1150 | N/A |
| Alkane | C-H stretch | 2850-2960 | 2850-2960 |
Mass Spectrometry Data
| Analysis | This compound | 2-(Piperidin-1-ylmethyl)acrylic acid |
| Ionization Mode | ESI+ | ESI+ |
| [M+H]⁺ (m/z) | 172.0968 | 170.1124 |
| Key Fragmentation Pathways | Loss of H₂O (-18), Loss of COOH (-45), Cleavage of the morpholine ring. | Loss of H₂O (-18), Loss of COOH (-45), Cleavage of the piperidine ring. |
Experimental Workflow
Caption: Workflow for the spectroscopic confirmation of this compound.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Employ a relaxation delay of at least 5 seconds to ensure quantitative integration.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to encompass the expected carbon chemical shifts (typically 0-180 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a commercially available FT-IR spectrometer equipped with a diamond ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32-64) to obtain a high-quality spectrum.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a stock solution of the analyte at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent mixture compatible with electrospray ionization (ESI).
-
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Data Acquisition (Positive Ion Mode):
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺.
-
Acquire full scan mass spectra over an appropriate m/z range (e.g., 50-500).
-
For fragmentation analysis (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with varying collision energies.
-
-
Data Processing: Process the acquired data to determine the accurate mass of the molecular ion and identify the m/z values of the fragment ions. Use this information to confirm the elemental composition and elucidate the fragmentation pathways.
References
In-Vivo Biocompatibility of Zwitterionic Acrylic Acid-Based Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vivo biocompatibility of zwitterionic acrylic acid-based polymers, with a focus on materials analogous to 2-(Morpholinomethyl)acrylic acid polymers. Due to the limited availability of specific in-vivo data for this compound polymers, this guide leverages data from closely related and well-studied zwitterionic and acrylic acid-based polymers to provide a comprehensive overview for researchers in the field. The comparison focuses on key biocompatibility parameters, detailed experimental protocols, and the underlying biological response.
Comparative Analysis of In-Vivo Biocompatibility
The in-vivo biocompatibility of implantable polymers is a critical factor in determining their clinical success. The host tissue's response to a foreign material dictates the device's longevity and efficacy. Zwitterionic polymers, such as poly(sulfobetaine methacrylate) (polySBMA) and poly(carboxybetaine methacrylate) (polyCBMA), have gained significant attention for their excellent biocompatibility, which is often attributed to their ability to resist protein adsorption and mimic the cell membrane's surface. This section compares the in-vivo performance of these zwitterionic polymers with a more traditional acrylic acid-based hydrogel, poly(2-hydroxyethyl methacrylate) (pHEMA).
Table 1: Quantitative Comparison of In-Vivo Biocompatibility of Selected Polymers
| Parameter | Poly(sulfobetaine methacrylate) (polySBMA) | Poly(carboxybetaine methacrylate) (polyCBMA) | Poly(2-hydroxyethyl methacrylate) (pHEMA) |
| Fibrous Capsule Thickness (µm) at 4 weeks | Similar to pHEMA[1][2] | Similar to pHEMA[1][2] | ~11-12 µm (at 6 months)[3] |
| Foreign Body Giant Cells (FBGCs) | Similar to pHEMA[1][2] | Similar to pHEMA[1][2] | Present, part of chronic inflammatory response[3] |
| Vascularity in Surrounding Tissue | Higher than pHEMA[1][2] | Higher than pHEMA[1][2] | Lower compared to zwitterionic polymers[1][2] |
| Cell Adhesion (in-vivo) | Reduced cell attachment at 1 week compared to pHEMA[1][2] | Reduced cell attachment at 1 week compared to pHEMA[1][2] | Shows cell attachment[1][2] |
| Inflammatory Response | Low inflammatory response[4] | Low inflammatory response[5] | Progresses from acute to chronic inflammation[3] |
Experimental Protocols
The evaluation of in-vivo biocompatibility is guided by international standards, primarily the ISO 10993 series.[6][7][8] The following are detailed methodologies for key experiments cited in the comparative data.
Subcutaneous Implantation
This is a standard procedure to assess the local tissue response to an implanted material.
Objective: To evaluate the local pathological effects of a polymer on living tissue following implantation.
Animal Model: Typically rats or rabbits are used.[9][10]
Procedure:
-
Sample Preparation: The polymer samples are fabricated into a desired shape and size (e.g., discs or rods) and sterilized.[10]
-
Surgical Implantation: The animals are anesthetized. A small incision is made in the dorsal skin, and a subcutaneous pocket is created by blunt dissection. The sterile polymer sample is inserted into the pocket. The incision is then closed with sutures.[11][12]
-
Post-operative Care and Observation: The animals are monitored for a predetermined period (e.g., 1, 4, 12 weeks) for any signs of inflammation, infection, or other adverse reactions at the implantation site.[9][10]
-
Tissue Harvesting: At the end of the study period, the animals are euthanized. The implant and the surrounding tissue are carefully excised.[10]
Histological Analysis
Histological evaluation of the tissue surrounding the implant is crucial for assessing the cellular response.
Objective: To microscopically examine the tissue-implant interface for signs of inflammation, fibrosis, and tissue integration.
Procedure:
-
Tissue Fixation and Processing: The excised tissue samples are fixed in a solution like 10% neutral buffered formalin. The fixed tissues are then dehydrated through a series of graded ethanol solutions, cleared in xylene, and embedded in paraffin wax.
-
Sectioning and Staining: The paraffin-embedded tissue blocks are sectioned into thin slices (typically 4-5 µm) using a microtome. These sections are then mounted on microscope slides and stained. The most common staining method is Hematoxylin and Eosin (H&E):
-
Hematoxylin: Stains cell nuclei a purplish-blue.
-
Eosin: Stains the extracellular matrix and cytoplasm pink.
-
-
Microscopic Examination: The stained sections are examined under a light microscope by a qualified pathologist. Key parameters evaluated include:
-
The presence and type of inflammatory cells (e.g., neutrophils, lymphocytes, macrophages, foreign body giant cells).
-
The thickness and maturity of the fibrous capsule surrounding the implant.
-
Evidence of tissue integration, necrosis, or degradation of the material.
-
Mandatory Visualizations
Experimental Workflow for In-Vivo Biocompatibility Evaluation
Caption: Experimental workflow for in-vivo biocompatibility assessment.
Signaling Pathways in the Foreign Body Response (FBR)
References
- 1. Zwitterionic hydrogels: an in vivo implantation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. In vivo biocompatibility of collagen-poly(hydroxyethyl methacrylate) hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Rapidly and Highly Self-Healing Poly(Sulfobetaine Methacrylate) Hydrogel with Stretching Properties, Adhesive Properties, and Biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ISO 10993 - Wikipedia [en.wikipedia.org]
- 7. Biocompatibility Matrix in Device Testing (ISO 10993-1) [nabi.bio]
- 8. medinstitute.com [medinstitute.com]
- 9. Subcutaneous Implantation Testing | ISO 10993-6 Biocompatibility – NABI [nabi.bio]
- 10. namsa.com [namsa.com]
- 11. researchgate.net [researchgate.net]
- 12. Experimental protocol for evaluation of biomaterials in an in-vivo silicone implant coverage - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of synthesis methods for 2-(Morpholinomethyl)acrylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis methods for 2-(Morpholinomethyl)acrylic acid, a valuable building block in the development of polymers, adhesives, and biomedical materials. This document outlines the primary synthetic route, offering detailed experimental protocols and a summary of key performance indicators to aid researchers in selecting the most suitable method for their applications.
Introduction to this compound
This compound is a functionalized monomer notable for its morpholine moiety, which imparts desirable properties such as enhanced solubility and reactivity. Its applications are diverse, ranging from the production of specialty polymers with improved mechanical and thermal stability to the development of advanced drug delivery systems.
Primary Synthesis Route: The Mannich Reaction
The most prominently documented method for the synthesis of this compound is the Mannich reaction. This three-component condensation reaction involves an active hydrogen compound (malonic acid), an aldehyde (formaldehyde), and a secondary amine (morpholine).[]
Reaction Scheme:
References
A Comparative Analysis of 2-(Morpholinomethyl)acrylic acid Hydrogels and Alternative Systems for Biomedical Applications
For researchers, scientists, and drug development professionals, this guide provides a comprehensive benchmark of the mechanical properties of 2-(Morpholinomethyl)acrylic acid (MMAA) hydrogels against two widely used alternatives: poly(acrylic acid) (PAA) and poly(N-isopropylacrylamide) (PNIPAM) hydrogels. This report synthesizes available data on their mechanical performance, outlines detailed experimental protocols for property evaluation, and visualizes key workflows.
The selection of a hydrogel for biomedical applications, particularly in drug delivery and tissue engineering, hinges on a thorough understanding of its mechanical behavior. Properties such as tensile strength, compressive modulus, and swelling ratio are critical determinants of a hydrogel's in vivo performance, influencing its structural integrity, drug release kinetics, and interaction with biological tissues. While this compound (MMAA) hydrogels are noted for their pH-responsive nature, a direct quantitative comparison of their mechanical properties with established hydrogels like PAA and PNIPAM has been challenging due to limited available data. This guide aims to bridge that gap by presenting a comparative analysis based on existing literature.
Comparative Mechanical Properties
The mechanical integrity and swelling behavior of hydrogels are paramount for their functional efficacy. The following tables summarize the key mechanical properties of MMAA, PAA, and PNIPAM hydrogels based on available data. It is important to note that specific values can vary significantly depending on the synthesis conditions, such as monomer concentration, crosslinker density, and polymerization method.
| Hydrogel Type | Tensile Strength (MPa) | Compressive Modulus (kPa) | Swelling Ratio (%) | Key Characteristics |
| This compound (MMAA) | Data not available | Data not available | Data not available | pH-responsive due to the morpholine group. |
| Poly(acrylic acid) (PAA) | 0.06 - 2.12[1] | 140 - 3550[2][3] | 100 - 180,000[4][5] | Anionic, pH-sensitive, bioadhesive.[6] |
| Poly(N-isopropylacrylamide) (PNIPAM) | ~1 - 10 (for double network)[7] | ~88 - 102[8] | Varies with temperature (thermoresponsive) | Thermoresponsive with a Lower Critical Solution Temperature (LCST) around 32°C.[7][9] |
Note: The data presented is a range compiled from various sources and is intended for comparative purposes. Actual values will depend on the specific formulation and testing conditions.
Experimental Protocols for Mechanical Characterization
Accurate and reproducible measurement of mechanical properties is essential for benchmarking hydrogels. The following sections detail the standard experimental protocols for determining tensile strength, compressive modulus, and swelling ratio.
Tensile Strength Measurement
Tensile testing evaluates a material's resistance to being pulled apart.
Methodology:
-
Sample Preparation: Hydrogel samples are typically cast into a dumbbell or rectangular shape using a mold.[10] Standard dimensions, such as those specified by ASTM D638, are often used.[11]
-
Instrumentation: A universal testing machine (UTM) equipped with a suitable load cell is used.
-
Procedure:
-
The hydrogel sample is securely clamped in the grips of the UTM.
-
A uniaxial tensile load is applied at a constant strain rate until the sample fractures.[10]
-
The force and displacement are recorded throughout the test.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress the sample can withstand before fracturing. It is calculated by dividing the maximum load by the original cross-sectional area of the sample.
-
Young's Modulus: A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
References
- 1. Improved mechanical properties of zwitterionic hydrogels with hydroxyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. stars.library.ucf.edu [stars.library.ucf.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applications | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Zwitterionic Hydrogels: Preparation, Property, and Biomedical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pH Sensitive Pluronic Acid/Agarose-Hydrogels as Controlled Drug Delivery Carriers: Design, Characterization and Toxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of the Cytotoxicity of Acrylic Acid and its Morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of acrylic acid and a representative morpholine derivative, N-(2-hydroxyethyl)morpholine, which can be considered a structural derivative for the purpose of this comparison. While direct comparative studies are limited, this document synthesizes available data to highlight differences in their cytotoxic potential, mechanisms of action, and experimental evaluation. This information is intended to assist researchers in understanding the toxicological profiles of these compounds and to guide future studies in drug development and material science.
Executive Summary
Acrylic acid, a widely used industrial chemical, exhibits significant cytotoxicity at high concentrations, primarily through the induction of oxidative stress and subsequent activation of cell death pathways. In contrast, various synthesized morpholine derivatives have demonstrated potent and selective cytotoxic activity against a range of cancer cell lines, often at much lower concentrations than acrylic acid. These derivatives typically induce apoptosis and cell cycle arrest, highlighting their potential as anticancer agents. This guide presents a comparative analysis of their cytotoxic effects, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity Data
The following tables summarize the cytotoxic effects of acrylic acid and various morpholine derivatives on different cell lines. It is important to note that the data is compiled from separate studies and direct comparison should be approached with caution due to variations in experimental conditions.
Table 1: Cytotoxicity of Acrylic Acid
| Cell Line | Assay | Concentration | Effect | Reference |
| Human Pulp Fibroblasts | Cell Growth | Increasing concentrations | Decreased cell growth | [1][2][3] |
| L5178Y Mouse Lymphoma | Mutation Assay | 500 µg/mL | 245 mutants/10⁶ survivors | [4] |
| L5178Y Mouse Lymphoma | Chromosome Aberration | 500 µg/mL | 37 aberrations/100 cells | [4] |
| MCF-7 (Human Breast Cancer) | MTT Assay | 6.6 mg/mL (EC50) | 50% effective concentration | [5] |
| L-929 (Mouse Fibroblast) | MTT Assay | 1.8 mg/mL (EC50) | 50% effective concentration | [5] |
Table 2: Cytotoxicity of Selected Morpholine Derivatives
| Derivative | Cell Line | Assay | IC50 Value (µM) | Reference |
| AK-3 (Quinazoline derivative) | A549 (Lung Cancer) | Not Specified | 10.38 ± 0.27 | [6][7] |
| AK-3 (Quinazoline derivative) | MCF-7 (Breast Cancer) | Not Specified | 6.44 ± 0.29 | [6][7] |
| AK-3 (Quinazoline derivative) | SHSY-5Y (Neuroblastoma) | Not Specified | 9.54 ± 0.15 | [6][7] |
| AK-10 (Quinazoline derivative) | A549 (Lung Cancer) | Not Specified | 8.55 ± 0.67 | [6][7][8] |
| AK-10 (Quinazoline derivative) | MCF-7 (Breast Cancer) | Not Specified | 3.15 ± 0.23 | [6][7][8] |
| AK-10 (Quinazoline derivative) | SHSY-5Y (Neuroblastoma) | Not Specified | 3.36 ± 0.29 | [6][7][8] |
| Compound 10e (Tetrahydroquinoline derivative) | A549 (Lung Cancer) | MTT Assay | 0.033 ± 0.003 | [9] |
| Compound 10h (Tetrahydroquinoline derivative) | MCF-7 (Breast Cancer) | MTT Assay | 0.087 ± 0.007 | [9] |
| Compound 2g (Pyrimidine-morpholine hybrid) | SW480 (Colon Cancer) | MTT Assay | 5.10 ± 2.12 | [10][11] |
| Compound 2g (Pyrimidine-morpholine hybrid) | MCF-7 (Breast Cancer) | MTT Assay | 19.60 ± 1.13 | [10][11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[12]
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the test compound (e.g., acrylic acid or morpholine derivative) for a specified duration (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[12]
Apoptosis Assay by DAPI Staining
4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to observe nuclear changes characteristic of apoptosis.
-
Cell Culture and Treatment: Grow cells on coverslips in a petri dish and treat them with the test compound for the desired time.
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix them with a suitable fixative (e.g., 4% paraformaldehyde) for 15-20 minutes at room temperature.
-
Permeabilization: If required, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) to allow DAPI to enter the nucleus.
-
Staining: Incubate the cells with DAPI solution for 5-10 minutes in the dark.
-
Mounting and Visualization: Wash the cells again with PBS, mount the coverslips on microscope slides, and visualize the nuclei under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for acrylic acid-induced cytotoxicity and a general experimental workflow for assessing the cytotoxicity of a compound.
Caption: Proposed signaling pathway for acrylic acid-induced cytotoxicity.
Caption: A general experimental workflow for assessing cytotoxicity.
Discussion and Conclusion
The available data suggests a significant difference in the cytotoxic profiles of acrylic acid and its morpholine derivatives. Acrylic acid's cytotoxicity is generally observed at millimolar concentrations and is linked to non-specific mechanisms like oxidative stress.[12] This makes it a concern in industrial and environmental contexts.
In contrast, many synthesized morpholine derivatives exhibit potent and often selective cytotoxicity against cancer cells in the micromolar to nanomolar range.[6][7][8][9] Their mechanisms of action, including the induction of apoptosis and cell cycle arrest, are characteristic of targeted anticancer agents.[7][8] The morpholine moiety is a key pharmacophore in many bioactive molecules, contributing to their biological activities and favorable pharmacokinetic properties.[10][11]
For researchers in drug development, the potent and selective nature of morpholine derivatives makes them promising candidates for further investigation as novel therapeutics. The structure-activity relationship (SAR) studies of these derivatives, which explore how different substitutions on the morpholine ring and other parts of the molecule affect cytotoxicity, are crucial for optimizing their anticancer activity.[9][13]
References
- 1. Cytotoxic effects of acrylic acid, methacrylic acid, their corresponding saturated carboxylic acids, HEMA, and hydroquinone on fibroblasts derived from human pulp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Genotoxicity of acrylic acid, methyl acrylate, ethyl acrylate, methyl methacrylate, and ethyl methacrylate in L5178Y mouse lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. frontiersin.org [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. e3s-conferences.org [e3s-conferences.org]
Safety Operating Guide
Proper Disposal of 2-(Morpholinomethyl)acrylic acid: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of 2-(Morpholinomethyl)acrylic acid, ensuring the safety of laboratory personnel and compliance with regulations.
Researchers, scientists, and drug development professionals handling this compound must be aware of its potential hazards to ensure its safe disposal. This compound is classified as an acute oral toxicant and a skin irritant, necessitating careful handling and adherence to prescribed disposal protocols to minimize exposure and environmental contamination.[1][2]
Hazard Identification and Safety Data
Prior to handling or disposal, it is crucial to be familiar with the hazard profile of this compound. The following table summarizes key quantitative safety information.
| Identifier | Value | Source |
| CAS Number | 4432-44-4 | [1][2] |
| Molecular Formula | C8H13NO3 | [1][2] |
| Molecular Weight | 171.19 g/mol | [1][2] |
| GHS Hazard Class | Acute toxicity, oral (Category 3), Skin irritation (Category 2) | [1][2] |
Experimental Protocols: Step-by-Step Disposal Procedure
The following procedure outlines the necessary steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE): Before initiating the disposal process, ensure the following PPE is worn:
-
Gloves: Wear protective gloves.[1]
-
Eye Protection: Use safety glasses or goggles.[1]
-
Lab Coat: A fully buttoned lab coat is required.
-
Respiratory Protection: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] If dust formation is likely, use a respirator.
2. Spill Management: In the event of a spill, follow these steps:
-
Evacuate personnel from the immediate area.
-
Avoid dust formation.[1]
-
Use personal protective equipment.[1]
-
Do not let the product enter drains.[1]
-
For solid spills, gently sweep up and shovel the material.[1]
-
Place the collected material into a suitable, closed container for disposal.[1]
3. Waste Collection and Storage:
-
Collect waste this compound in a designated, properly labeled, and suitable, closed container.[1]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
4. Final Disposal:
-
Dispose of the waste container and its contents in accordance with all applicable federal, state, and local environmental regulations.
-
It is the responsibility of the waste generator to determine the proper waste classification and disposal method.[3]
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
